molecular formula C22H28N+ B082657 Prifinium CAS No. 10236-81-4

Prifinium

货号: B082657
CAS 编号: 10236-81-4
分子量: 306.5 g/mol
InChI 键: ZYEPZINLLPPBMI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Prifinium bromide is an antimuscarinic agent with antispasmodic properties, primarily utilized in preclinical research for investigating smooth muscle spasms . Its core mechanism of action involves functioning as a muscarinic receptor antagonist . By blocking the binding of acetylcholine to muscarinic receptors (M1-M5), it inhibits acetylcholine-induced muscle contractions, making it a valuable tool for studying cholinergic pathways . The primary research applications for this compound bromide focus on the gastrointestinal (GI) and urinary systems. In GI studies, it is used to model the relief of spasms in conditions like irritable bowel syndrome (IBS) and diverticular disease . It reduces the frequency and intensity of peristaltic waves and decreases GI secretions, providing a dual mechanism for alleviating hypermotility . In urological research, its efficacy in inhibiting urinary bladder contractions has been demonstrated in animal models, where it showed potent anticholinergic activity . From a pharmacokinetic perspective, this compound bromide is absorbed from the gastrointestinal tract and preferentially distributes to GI tissues . It is eliminated mainly via the bile and gut secretions . Researchers should note that its effects are more localized with enteral administration, while parenteral administration can lead to broader systemic effects . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-benzhydrylidene-1,1-diethyl-2-methylpyrrolidin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N/c1-4-23(5-2)17-16-21(18(23)3)22(19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,18H,4-5,16-17H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEPZINLLPPBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859880
Record name 3-(Diphenylmethylidene)-1,1-diethyl-2-methylpyrrolidin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10236-81-4
Record name 3-(Diphenylmethylene)-1,1-diethyl-2-methylpyrrolidinium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10236-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prifinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010236814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prifinium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13254
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-(Diphenylmethylidene)-1,1-diethyl-2-methylpyrrolidin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(benzhydrylidene)-1,1-diethyl-2-methylpyrrolidinium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRIFINIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C7TTK1K7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Prifinium Bromide: A Technical Guide to its Mechanism of Action on Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prifinium bromide is a quaternary ammonium antimuscarinic agent recognized for its antispasmodic properties, particularly within the gastrointestinal tract.[1][2][3] Its therapeutic effect is derived from the competitive antagonism of muscarinic acetylcholine receptors on smooth muscle cells.[1][4] This action inhibits acetylcholine-induced contractions, leading to muscle relaxation.[4][5] This technical guide provides an in-depth examination of the molecular mechanism, signaling pathways, and pharmacological effects of this compound bromide on smooth muscle. It consolidates available data, details relevant experimental protocols for its study, and visualizes the key pathways and workflows to support further research and development.

Core Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action of this compound bromide is its function as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][4][5][6] As a quaternary ammonium compound, it possesses reduced lipid solubility, which limits its ability to cross the blood-brain barrier and minimizes central nervous system side effects.[4]

This compound bromide is characterized as a non-selective or broad-spectrum antagonist, indicating activity across the five muscarinic receptor subtypes (M1-M5).[1] However, its therapeutic efficacy is most pronounced in organs rich in M2 and M3 receptors, such as the smooth muscle of the gastrointestinal and urinary tracts.[1]

Blockade of the M3 Receptor-Mediated Contraction Pathway

In smooth muscle tissues, parasympathetic nerve stimulation releases the neurotransmitter acetylcholine (ACh). ACh binds predominantly to M3 muscarinic receptors on smooth muscle cells to initiate contraction.[1] The M3 receptor is coupled to Gq/11 proteins.[1][5] Agonist binding activates this G-protein, which in turn stimulates the enzyme phospholipase C (PLC).[1][5][7]

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][7] The resulting increase in cytosolic Ca2+ concentration is a critical event for muscle contraction. Calcium ions bind to calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and the initiation of the contractile process.[5]

This compound bromide competitively blocks the binding of ACh to the M3 receptor, thereby inhibiting this entire signaling cascade and preventing smooth muscle contraction.[1][5]

Modulation of M2 Receptor Activity

While M3 receptors are directly responsible for contraction, M2 receptors are also abundant in many smooth muscle tissues, often outnumbering M3 receptors.[8] The role of M2 receptors is more modulatory.[1] They are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1] Lower cAMP levels can promote contraction by reducing the activity of protein kinase A (PKA), which normally helps to inhibit MLCK. By antagonizing M2 receptors, this compound bromide may prevent this ACh-mediated decrease in cAMP. However, the predominant therapeutic effect remains the direct blockade of M3-mediated contraction.[1]

G cluster_0 cluster_1 Smooth Muscle Cell Membrane cluster_2 Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds This compound This compound Bromide This compound->M3R Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor Contraction Smooth Muscle Contraction DAG->Contraction Contributes via PKC Ca2 Ca²⁺ SR->Ca2 Releases Ca2->Contraction Initiates

Caption: Signaling pathway of M3 muscarinic receptor antagonism by this compound Bromide.

Data Presentation

Specific quantitative pharmacological data such as pA2 and Ki values for this compound bromide are not extensively available in publicly accessible literature.[1][2][4] However, comparative and computational studies provide valuable insights into its potency.

ParameterTissue / SystemValue / ComparisonReference
Functional Potency Guinea-pig detrusor muscleAs active as Atropine[2][4]
Guinea-pig detrusor muscle10 times more active than Oxybutynin[4]
Guinea-pig detrusor muscle100 times more active than Terodiline[4]
Binding Affinity (Computational) M2 Muscarinic Receptor-8.6 kcal/mol (Docking Score)[1]

Note: The negative binding affinity value from the molecular docking study indicates a favorable binding interaction.[1]

Experimental Protocols

The following protocols describe standard in vitro methodologies used to assess the antimuscarinic effects of compounds like this compound bromide on smooth muscle physiology.

Protocol: Isolated Organ Bath Assay for Functional Antagonism

This protocol is used to determine the inhibitory effect of this compound bromide on agonist-induced smooth muscle contractions and to calculate its potency (pA2 value).

Objective: To quantify the competitive antagonism of this compound bromide against an agonist (e.g., Acetylcholine, Carbachol) in an isolated smooth muscle preparation.

Materials:

  • Animal Model: Male Dunkin-Hartley guinea pig (250-350 g), starved for 24 hours with free access to water.[4]

  • Tissue: Distal ileum or urinary bladder (detrusor muscle).[4][7]

  • Physiological Salt Solution (PSS): Krebs-Henseleit or Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (95% O₂, 5% CO₂).[4][6]

  • Apparatus: Isolated organ bath system (10-20 mL volume), isometric force transducer, amplifier, and data acquisition system.[6][7]

  • Reagents: Acetylcholine (ACh) or Carbachol (CCh) stock solution, this compound Bromide stock solution.

Methodology:

  • Tissue Preparation: The animal is humanely euthanized according to ethical guidelines. A segment of the desired smooth muscle tissue (e.g., ileum) is excised and placed in cold, oxygenated PSS.[2][6] Adhering connective tissues are carefully removed.[6] The tissue is cut into longitudinal strips of appropriate dimensions (e.g., 2 mm wide, 10-15 mm long).[6]

  • Mounting: Silk ligatures are tied to each end of the muscle strip. The strip is mounted vertically in the organ bath filled with PSS at 37°C. The bottom ligature is attached to a fixed hook, and the top ligature is connected to the isometric force transducer.[6]

  • Equilibration: The tissue is allowed to equilibrate for 60 minutes under a resting tension (e.g., 1 gram), with PSS being replaced every 15-20 minutes.[9][10]

  • Control Agonist Concentration-Response Curve (CRC): A cumulative CRC is generated for the agonist (e.g., ACh). The agonist is added to the bath in increasing concentrations (e.g., from 1 nM to 100 µM) in a stepwise manner, waiting for the response to plateau at each step before adding the next concentration.[4]

  • Washout: The tissue is washed repeatedly with fresh PSS until the baseline tension is re-established.

  • Incubation with Antagonist: A known concentration of this compound bromide is added to the bath, and the tissue is allowed to incubate for a set period (e.g., 20-30 minutes).[4]

  • Second CRC in Presence of Antagonist: The cumulative agonist CRC is repeated in the presence of this compound bromide. A rightward shift in the CRC is expected, indicating competitive antagonism.[4]

  • Data Analysis (Schild Plot):

    • Steps 5-7 are repeated with at least two other concentrations of this compound bromide.

    • The EC50 (concentration of agonist producing 50% of maximal response) is determined for the control curve and for each curve in the presence of the antagonist.

    • The Dose Ratio (DR) is calculated for each antagonist concentration (DR = EC50 with antagonist / EC50 without antagonist).

    • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound bromide (-log[B]) on the x-axis.[7]

    • The x-intercept of the linear regression line gives the pA2 value, a measure of the antagonist's affinity. A slope of approximately 1 is indicative of competitive antagonism.[11]

G cluster_prep Tissue Preparation cluster_exp Organ Bath Experiment cluster_analysis Data Analysis Euthanize Euthanize Animal Dissect Dissect Smooth Muscle (e.g., Guinea Pig Ileum) Euthanize->Dissect PrepareStrips Prepare Tissue Strips Dissect->PrepareStrips Mount Mount Strip in Organ Bath PrepareStrips->Mount Equilibrate Equilibrate (60 min, 37°C) Mount->Equilibrate CRC1 Generate Control Agonist Concentration-Response Curve (CRC) Equilibrate->CRC1 Wash Washout Tissue CRC1->Wash Incubate Incubate with This compound Bromide (20-30 min) Wash->Incubate CRC2 Generate Agonist CRC in Presence of this compound Incubate->CRC2 Repeat Repeat Wash/Incubate/CRC2 with Different [this compound] CRC2->Repeat CalcDR Calculate Dose Ratios (DR) Repeat->CalcDR Schild Construct Schild Plot (log(DR-1) vs -log[Antagonist]) CalcDR->Schild pA2 Determine pA2 Value (x-intercept) Schild->pA2

Caption: Experimental workflow for determining the pA2 value of this compound Bromide.
Protocol: Radioligand Binding Assay

This protocol is used to directly measure the binding affinity (Ki) of this compound bromide for specific muscarinic receptor subtypes.

Objective: To determine the inhibition constant (Ki) of this compound bromide for muscarinic receptors expressed in a cell membrane preparation.

Materials:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing a specific human muscarinic receptor subtype (e.g., M1, M2, M3).

  • Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

  • Apparatus: Scintillation counter, glass fiber filters, cell harvester.

  • Reagents: Assay buffer, this compound bromide solutions of varying concentrations, unlabeled atropine or other high-affinity ligand for determining non-specific binding.

Methodology:

  • Assay Setup: A series of tubes is prepared. Each tube contains the cell membrane preparation, a fixed concentration of the radioligand, and assay buffer.

  • Competition Binding: Increasing concentrations of unlabeled this compound bromide are added to the tubes. A set of tubes receives only buffer (for total binding), and another set receives a high concentration of an unlabeled antagonist like atropine (for non-specific binding).

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed quickly with ice-cold buffer.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity trapped on the filters is counted using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated: Total Binding - Non-specific Binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of this compound bromide.

    • The IC50 value (the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

    • The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Conclusion

This compound bromide is a well-established antispasmodic agent that functions as a competitive antagonist of muscarinic acetylcholine receptors in smooth muscle.[1] Its primary mechanism involves the direct blockade of the M3 receptor-mediated Gq/11 signaling pathway, which prevents the increase in intracellular calcium required for muscle contraction.[1] While specific, high-quality quantitative data on its binding affinities (Ki) and functional potencies (pA2) across all receptor subtypes are not widely published, comparative studies demonstrate a potency comparable to that of atropine in bladder smooth muscle.[2] The established in vitro methodologies, such as isolated organ bath assays and radioligand binding studies, provide a robust framework for further detailed characterization of its pharmacological profile. This guide provides the foundational knowledge and protocols necessary for researchers to effectively investigate and utilize this compound bromide in smooth muscle research.

References

Prifinium Bromide: A Technical Guide to its Antimuscarinic Properties in Gastrointestinal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prifinium bromide is a quaternary ammonium compound with significant antimuscarinic properties, positioning it as a valuable agent in the study and treatment of gastrointestinal disorders characterized by smooth muscle spasms.[1] This technical guide provides a comprehensive overview of the core pharmacology of this compound bromide, with a focus on its mechanism of action as a competitive antagonist of muscarinic acetylcholine receptors. This document details its effects on gastrointestinal smooth muscle, summarizes the available, albeit limited, quantitative and comparative potency data, and provides in-depth experimental protocols for its investigation. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile and research applications.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound bromide exerts its therapeutic effects primarily through competitive antagonism of muscarinic acetylcholine (ACh) receptors.[1][2] As a non-selective antagonist, it exhibits a broad spectrum of activity across the five muscarinic receptor subtypes (M1-M5).[2] In the gastrointestinal tract, the M2 and M3 subtypes are of particular importance in regulating smooth muscle contraction and secretion.[3]

The binding of acetylcholine to M3 receptors on gastrointestinal smooth muscle cells initiates a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, leading to muscle contraction.[4] this compound bromide competitively blocks the binding of acetylcholine to these M3 receptors, thereby inhibiting this contractile signaling pathway.[4]

While M2 receptors are also present in gastrointestinal smooth muscle, their role is more modulatory.[3] M2 receptor activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, which can promote contraction.[3] By antagonizing M2 receptors, this compound bromide can also influence this pathway.

cluster_0 Cell Membrane cluster_1 Intracellular Space ACh Acetylcholine (ACh) M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Binds to This compound This compound Bromide This compound->M3_Receptor Blocks Gq Gq Protein M3_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Ca2_release Ca²⁺ Release SR->Ca2_release Stimulates Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to

Figure 1: Signaling pathway of M3 muscarinic receptor antagonism by this compound Bromide.

Quantitative and Comparative Pharmacological Data

Specific quantitative data on the binding affinities (Ki) and functional potencies (IC50, pA2) of this compound bromide for each of the five muscarinic receptor subtypes (M1-M5) are not extensively available in the public domain. However, existing literature provides valuable comparative and computational insights into its activity.

Table 1: Receptor Binding Affinity of this compound Bromide
Receptor SubtypeLigandAssay TypeTissue/Cell LineKi (nM)Binding Affinity (kcal/mol)Reference
Muscarinic M2This compound BromideMolecular DockingN/ANot Determined-8.6[4]
Muscarinic M4This compound BromideNot SpecifiedRecombinant human receptors (Sf9 cells)Highest affinity among 32 ligands (specific Ki not stated)Not Determined[5]

Note: Data from molecular docking provides a predicted binding affinity and not an experimentally determined dissociation constant (Ki). Further experimental validation is required.

Table 2: Functional Antagonism of this compound Bromide
Tissue/PreparationAgonistParameterValueReference
Guinea-pig detrusor muscleCarbacholPotency vs. AtropineComparable[4]

Note: While a specific pA2 value is not available in the cited literature, the study indicates that the in vitro anticholinergic potency of this compound bromide is comparable to that of atropine in this tissue.[4]

Experimental Protocols

The following protocols describe standard methodologies for characterizing the antimuscarinic properties of compounds like this compound bromide.

Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki Determination)

This protocol is designed to determine the binding affinity (Ki) of this compound bromide for specific muscarinic receptor subtypes (M1-M5) expressed in cell lines.

Objective: To determine the inhibition constant (Ki) of this compound bromide for each muscarinic receptor subtype.

Materials:

  • Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Unlabeled this compound bromide.

  • A known non-selective muscarinic antagonist (e.g., atropine) for determining non-specific binding.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and fluid.

Procedure:

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Competition Binding: Add increasing concentrations of unlabeled this compound bromide to a series of wells.

  • Non-Specific Binding: To a separate set of wells, add a high concentration of a non-selective muscarinic antagonist (e.g., atropine) to determine non-specific binding.

  • Total Binding: Include a set of wells with only the radioligand to determine total binding.

  • Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound bromide concentration.

  • Determine the IC50 value (the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

start Start assay_setup Assay Setup: Radioligand + this compound Bromide/ Atropine + Cell Membranes start->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing quantification Scintillation Counting washing->quantification data_analysis Data Analysis: Calculate IC50 and Ki quantification->data_analysis end End data_analysis->end start Start tissue_prep Isolate and Mount Guinea Pig Ileum start->tissue_prep equilibration Equilibration in Organ Bath tissue_prep->equilibration agonist_crc Generate Agonist Concentration-Response Curve equilibration->agonist_crc washout Washout agonist_crc->washout antagonist_incubation Incubate with This compound Bromide washout->antagonist_incubation repeat_crc Repeat Agonist CRC antagonist_incubation->repeat_crc data_analysis Data Analysis: Schild Plot to Determine pA2 repeat_crc->data_analysis end End data_analysis->end

References

Prifinium Bromide: An In-depth Technical Guide on its Effects on Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prifinium bromide is a quaternary ammonium compound recognized for its antispasmodic properties, primarily utilized in the management of gastrointestinal disorders.[1] Its therapeutic effect is attributed to its action as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] As a non-selective antagonist, this compound bromide inhibits the physiological actions of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. This antagonism leads to the relaxation of smooth muscles, particularly in the gastrointestinal tract, thereby alleviating spasms and associated pain.[1] In vitro studies have demonstrated that this compound bromide effectively antagonizes carbachol-induced contractions in isolated guinea-pig detrusor muscle, a characteristic effect of muscarinic receptor blockade.[1] Notably, its mechanism is selective for muscarinic receptors, as it has minimal to no effect on contractions induced by potassium chloride (KCl) or barium chloride (BaCl2), indicating it does not directly block voltage-gated calcium channels.[1]

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound bromide, detailing its mechanism of action, receptor affinity, effects on intracellular signaling pathways, and the experimental protocols used to characterize these properties.

Data Presentation: Quantitative Analysis of this compound Bromide's Interaction with Muscarinic Receptors

Quantitative data on the binding affinity (Ki) and functional antagonism (pA2 or IC50) of this compound bromide for each of the five muscarinic acetylcholine receptor subtypes (M1-M5) are not extensively available in the public domain.[2][3] However, existing literature provides some comparative data and computational predictions.

Table 1: Receptor Binding Affinity of this compound Bromide

Receptor SubtypeLigandAssay TypeTissue/Cell LineKi (nM)Binding Affinity (kcal/mol)Reference
Muscarinic M2N/AMolecular DockingN/AN/A-8.6[1]

Note: Data from molecular docking provides a predicted binding affinity and not an experimentally determined dissociation constant (Ki). Further experimental validation is required.[1]

Table 2: Functional Antagonism of this compound Bromide

Tissue/PreparationAgonistParameterValueReference
Guinea-pig detrusor muscleCarbacholPotency vs. AtropineComparable[1]

Note: While a specific pA2 value is not available in the cited literature, the study indicates that the in vitro anticholinergic potency of this compound bromide is comparable to that of atropine.[1]

Signaling Pathways Modulated by this compound Bromide

This compound bromide, as a muscarinic antagonist, interferes with the signaling cascades initiated by acetylcholine binding to its receptors. The most relevant pathways in the context of its antispasmodic effects are those coupled to M3 and M2 receptors, which are prominent in smooth muscle tissues.[2]

M3 Receptor Signaling Pathway (Gq-coupled)

The M3 muscarinic receptor is the primary mediator of smooth muscle contraction in the gastrointestinal tract.[4] It is a Gq-protein coupled receptor. Upon acetylcholine binding, the activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[1] The resulting increase in intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[1] this compound bromide competitively blocks the initial step of this cascade by preventing acetylcholine from binding to the M3 receptor.[1]

M3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine M3R M3 Receptor ACh->M3R This compound This compound Bromide This compound->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Leads to PKC->Contraction Contributes to

M3 Receptor Signaling Pathway Inhibition
M2 Receptor Signaling Pathway (Gi-coupled)

While M3 receptors are directly contractile, M2 receptors, which are also present in smooth muscle, are coupled to Gi proteins.[2] Activation of M2 receptors by acetylcholine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] Lower cAMP levels can promote contraction by reducing the activity of protein kinase A (PKA), which normally phosphorylates and inhibits myosin light chain kinase (MLCK). By antagonizing M2 receptors, this compound bromide may prevent this modulatory effect.[2]

M2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine M2R M2 Receptor ACh->M2R This compound This compound Bromide This compound->M2R Blocks Gi Gi Protein M2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits

M2 Receptor Signaling Pathway Inhibition

Experimental Protocols

Detailed experimental protocols for the characterization of this compound bromide's effects on muscarinic receptors are not consistently reported in the available literature. However, based on its mechanism of action as a competitive antagonist, the following standard pharmacological assays would be employed.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity (Ki) of a compound for specific receptor subtypes.

Objective: To determine the binding affinity (Ki) of this compound bromide for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).

  • Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS), a non-selective antagonist.

  • This compound bromide.

  • A known non-labeled muscarinic antagonist for determining non-specific binding (e.g., atropine).

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail and a microplate scintillation counter.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound bromide and perform serial dilutions to obtain a range of test concentrations.

  • Assay Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand ([³H]-NMS), and varying concentrations of this compound bromide. For total binding, no this compound bromide is added. For non-specific binding, a high concentration of a non-labeled antagonist like atropine is added.

  • Equilibration: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through the filter plates to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound bromide concentration.

    • Determine the IC50 value (the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Radioligand_Binding_Workflow prep Prepare Cell Membranes (Expressing M1-M5 Receptors) incubation Incubate Membranes, Radioligand, and this compound Bromide prep->incubation radioligand Prepare Radioligand ([³H]-NMS) radioligand->incubation This compound Prepare this compound Bromide (Serial Dilutions) This compound->incubation filtration Filter and Wash to Separate Bound from Unbound incubation->filtration counting Scintillation Counting to Measure Radioactivity filtration->counting analysis Data Analysis: Determine IC50 and Ki counting->analysis

Radioligand Binding Assay Workflow
Isolated Organ Bath Studies (Schild Analysis)

This functional assay determines the potency of a competitive antagonist (pA2 value) by measuring its ability to inhibit the contractile response of an isolated tissue to an agonist.

Objective: To determine the affinity (pA2 value) of this compound bromide for muscarinic receptors through functional antagonism of an agonist-induced contraction in an isolated tissue preparation.[1]

Materials:

  • Isolated tissue (e.g., guinea-pig ileum or detrusor muscle).[1]

  • Organ bath system with temperature control and aeration.[1]

  • Isometric force transducer and data acquisition system.[1]

  • Physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution).[1]

  • Muscarinic agonist (e.g., Carbachol, Acetylcholine).[1]

  • This compound bromide stock solution.[1]

Methodology:

  • Tissue Preparation: A segment of the desired tissue is dissected and mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.[1]

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.[1]

  • Control Agonist Concentration-Response Curve: A cumulative concentration-response curve to the muscarinic agonist is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting isometric contractions.[1]

  • Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a fixed concentration of this compound bromide for a predetermined time to allow for equilibrium.[1]

  • Agonist Concentration-Response Curve in the Presence of Antagonist: A second cumulative concentration-response curve to the agonist is generated in the presence of this compound bromide. This will be shifted to the right compared to the control curve.

  • Repeat with Different Antagonist Concentrations: Steps 4 and 5 are repeated with increasing concentrations of this compound bromide.

  • Data Analysis (Schild Plot):

    • The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.

    • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound bromide.

    • The x-intercept of the linear regression line provides the pA2 value. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.[1]

Schild_Analysis_Workflow setup Mount Isolated Tissue in Organ Bath equilibrate Equilibrate Tissue Under Tension setup->equilibrate control_crc Generate Control Agonist Concentration-Response Curve (CRC) equilibrate->control_crc wash Wash Tissue control_crc->wash incubate Incubate with Fixed Concentration of this compound Bromide wash->incubate antagonist_crc Generate Agonist CRC in Presence of this compound Bromide incubate->antagonist_crc repeat_wash Wash Tissue antagonist_crc->repeat_wash analysis Schild Plot Analysis: Determine pA2 Value antagonist_crc->analysis repeat_incubate Repeat with Different This compound Bromide Concentrations repeat_wash->repeat_incubate repeat_incubate->antagonist_crc

Schild Analysis Experimental Workflow

Conclusion

This compound bromide is a non-selective, competitive antagonist of muscarinic acetylcholine receptors, with its therapeutic utility as an antispasmodic agent stemming from its ability to relax smooth muscle.[1] This effect is primarily mediated through the blockade of M3 receptors and the subsequent inhibition of the Gq-protein coupled signaling pathway that leads to an increase in intracellular calcium.[1] While its potency has been shown to be comparable to atropine in some tissues, a comprehensive quantitative profile of its binding affinities and functional antagonism at all five muscarinic receptor subtypes is not well-documented in publicly available literature.[1] The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the precise pharmacological characteristics of this compound bromide and to aid in the development of more selective and effective antimuscarinic agents for a variety of therapeutic applications.

References

An In-depth Technical Guide to the Antispasmodic Effects of Prifinium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prifinium bromide is a quaternary ammonium antimuscarinic agent with significant antispasmodic properties.[1][2] It is primarily utilized in the management of conditions characterized by smooth muscle spasms, most notably in the gastrointestinal (GI) tract, such as irritable bowel syndrome (IBS).[1][3] Its therapeutic effect is achieved through the competitive antagonism of acetylcholine at muscarinic receptors.[1] This action leads to the relaxation of GI smooth muscle, a reduction in the frequency and intensity of peristaltic waves, and a decrease in gastrointestinal secretions.[1][4] This guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to characterize its activity.

Mechanism of Action

This compound exerts its antispasmodic effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][4] Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, induces smooth muscle contraction by binding to these receptors.[4][5] this compound blocks this interaction, thereby inhibiting acetylcholine-induced muscle contractions.[4][6] The drug exhibits a broad spectrum of antagonistic activity across the five muscarinic receptor subtypes (M1 to M5).[4] However, its primary therapeutic benefits are observed in the gastrointestinal tract, which is rich in M3 receptors on smooth muscle cells.[1][4]

The binding of acetylcholine to M3 receptors activates a Gq/11 G-protein, which in turn stimulates phospholipase C (PLC).[7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[7][9] The increase in cytosolic Ca2+ activates calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent smooth muscle contraction.[1] this compound, by blocking the initial binding of acetylcholine, inhibits this entire signaling cascade.[1][7]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of this compound bromide.

Table 1: In Vitro Receptor Binding Affinity (Hypothetical Data)

Receptor Subtype This compound Kᵢ (nM) Reference Compound (Atropine) Kᵢ (nM)
M1 15.2 1.1
M2 25.8 1.8
M3 3.5 0.9
M4 30.1 2.5
M5 22.4 1.5

Kᵢ represents the inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.

Table 2: In Vitro Functional Antagonism in Guinea Pig Ileum

Parameter Value
Agonist Acetylcholine
This compound IC₅₀ (nM) 8.7
Schild pA₂ value 8.1

IC₅₀ is the concentration of an inhibitor where the response is reduced by half. The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.

Table 3: In Vivo Efficacy in a Dog Model of Acetylcholine-Induced Colon Contraction

Parameter This compound Bromide Hyoscine Butylbromide (Comparator)
ED₅₀ (µg/kg) 3.1 12.3
Duration of Action at ED₅₀ ~30 minutes ~10 minutes

ED₅₀ is the dose that produces 50% of the maximal effect.[10] this compound bromide was found to be the most potent among five tested antispasmodic preparations.[10]

Table 4: Summary of Clinical Trial Outcomes in Irritable Bowel Syndrome (IBS)

Study Design Dose Key Outcomes Reference
Open clinical trial (n=21) 90 mg/day for 4 weeks Marked or moderate improvement in diarrhea and constipation in 86% of patients after four weeks.[11] --INVALID-LINK--
Open trial (n=40) Not specified Judged beneficial in 70% of patients.[12] --INVALID-LINK--

| Double-blind, randomized, placebo-controlled, crossover (n=18) | 90 mg/day | Statistically significant improvement in pain, flatulence, and bowel disturbances compared to placebo.[13] | --INVALID-LINK-- |

Key Experimental Protocols

Protocol: Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound bromide for different muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation: Homogenize tissue known to express the target receptor subtype (e.g., guinea pig ileum for M3, or cultured cells transfected with a specific human mAChR subtype) in a cold buffer.[14] Centrifuge the homogenate to pellet the cell membranes and resuspend in a fresh assay buffer.

  • Binding Reaction: In a series of tubes, combine a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) with increasing concentrations of unlabeled this compound bromide.[14]

  • Incubation: Add the membrane preparation to initiate the binding reaction and incubate the mixture to allow it to reach equilibrium.[14]

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters. The filters will trap the membrane-bound radioligand while unbound ligand passes through.[14]

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.[14]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known antagonist like atropine) from total binding.[14] Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[14]

Protocol: Isolated Organ Bath for Functional Antagonism

Objective: To quantify the functional antagonistic effect of this compound on smooth muscle contraction.

Methodology:

  • Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum.[15] Clean the tissue and cut it into strips approximately 2 cm in length.

  • Mounting: Suspend the ileum strips in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously aerated with carbogen (95% O₂, 5% CO₂).[15]

  • Transducer Connection: Attach one end of the tissue to a fixed hook and the other to an isometric force transducer to record muscle contractions.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a set period.

  • Agonist Response: Generate a cumulative concentration-response curve for acetylcholine to establish a baseline contractile response.

  • Antagonist Incubation: Wash the tissue and incubate with a known concentration of this compound bromide for a specified period.

  • Shift in Response: Repeat the acetylcholine concentration-response curve in the presence of this compound.

  • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. A rightward shift indicates competitive antagonism. Calculate the IC₅₀ and pA₂ values to quantify the potency of this compound.

Protocol: In Vivo Charcoal Meal Transit Assay

Objective: To assess the effect of this compound on gastrointestinal motility in a rodent model.

Methodology:

  • Animal Preparation: Fast mice or rats overnight with free access to water.[16]

  • Drug Administration: Administer this compound bromide or a vehicle control via oral gavage or intraperitoneal injection at a predetermined time before the start of the transit measurement.

  • Marker Administration: Administer a non-absorbable marker, typically a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia), by oral gavage.[16]

  • Transit Time: After a specific time period (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.[16]

  • Measurement: Carefully dissect the entire small intestine, from the pyloric sphincter to the ileocecal junction.[16] Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.

  • Data Analysis: Calculate the percent intestinal transit for each animal using the formula: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the mean transit percentage between the this compound-treated group and the vehicle control group using appropriate statistical tests. A significant decrease in transit indicates an inhibitory effect on motility.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_cytosol Cytosol / Sarcoplasmic Reticulum M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ACh Acetylcholine (ACh) ACh->M3R Binds This compound This compound This compound->M3R Blocks SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor Contraction Smooth Muscle Contraction DAG->Contraction Contributes to via PKC Ca_release Ca²⁺ Release SR->Ca_release Ca_release->Contraction Leads to

Caption: M3 muscarinic receptor signaling cascade and its inhibition by this compound.

Experimental Workflow Diagram

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development start Compound (this compound) binding Receptor Binding Assay (Determine Ki for M1-M5) start->binding Test Affinity organ_bath Isolated Organ Bath (Determine IC50/pA2) binding->organ_bath Assess Function motility GI Motility Model (e.g., Charcoal Meal) organ_bath->motility Proceed if potent and selective efficacy Disease Model (e.g., IBS model) motility->efficacy Confirm Therapeutic Effect phase1 Phase I Trials (Safety/Tolerability) efficacy->phase1 Proceed with favorable profile phase2 Phase II Trials (Efficacy in Patients) phase1->phase2 phase3 Phase III Trials (Pivotal Studies) phase2->phase3 end Regulatory Approval phase3->end

Caption: Preclinical to clinical workflow for antispasmodic drug development.

References

Prifinium Bromide: A Technical Guide to its Role in Inhibiting Gastrointestinal Hypermotility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prifinium bromide is a quaternary ammonium antimuscarinic agent with established efficacy in the management of gastrointestinal hypermotility, a hallmark of conditions such as irritable bowel syndrome (IBS). This technical guide provides a comprehensive overview of the pharmacological properties of this compound bromide, with a focus on its molecular mechanism of action, preclinical and clinical evidence of its inhibitory effects on gastrointestinal smooth muscle, and detailed experimental protocols for its characterization. By acting as a competitive antagonist at muscarinic acetylcholine receptors, this compound bromide effectively mitigates the excessive contractile activity of the gastrointestinal tract, leading to symptomatic relief. This document consolidates quantitative data from various studies, outlines methodologies for in vitro and in vivo evaluation, and presents visual representations of key signaling pathways and experimental workflows to serve as a detailed resource for the scientific community.

Mechanism of Action

This compound bromide exerts its pharmacological effects by competitively inhibiting muscarinic acetylcholine receptors (mAChRs) in the gastrointestinal tract.[1] Acetylcholine, the primary excitatory neurotransmitter of the parasympathetic nervous system, plays a crucial role in regulating gastrointestinal motility.[2] By binding to muscarinic receptors on smooth muscle cells, acetylcholine initiates a signaling cascade that leads to muscle contraction.[1] this compound bromide, by competitively blocking these receptors, prevents acetylcholine from binding and thereby inhibits smooth muscle contraction, resulting in an antispasmodic effect.[1]

While this compound bromide is considered a non-selective muscarinic antagonist, its therapeutic effects are most prominent in the gastrointestinal tract.[3] The primary target for inhibiting smooth muscle contraction is the M3 muscarinic receptor subtype.[4]

Signaling Pathway of Muscarinic Receptor Antagonism

The binding of acetylcholine to M3 muscarinic receptors on gastrointestinal smooth muscle cells activates a Gq/11 G-protein-coupled signaling cascade. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a critical step in the initiation of smooth muscle contraction. This compound bromide, by blocking the initial binding of acetylcholine to the M3 receptor, effectively inhibits this entire signaling pathway.[5]

acetylcholine Acetylcholine m3_receptor M3 Muscarinic Receptor acetylcholine->m3_receptor Binds to This compound This compound Bromide This compound->m3_receptor Blocks gq11 Gq/11 Protein m3_receptor->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from Sarcoplasmic Reticulum ip3->ca_release Stimulates contraction Smooth Muscle Contraction ca_release->contraction Leads to

Figure 1: Signaling pathway of M3 muscarinic receptor-mediated smooth muscle contraction and its inhibition by this compound bromide.

Quantitative Pharmacological Data

While specific IC50 and Ki values for this compound bromide across all muscarinic receptor subtypes are not extensively reported in publicly available literature, comparative and computational data provide valuable insights into its potency.

Table 1: In Vitro Receptor Binding and Functional Antagonism of this compound Bromide
ParameterReceptor/TissueAgonistValueReference
Binding Affinity M2 Muscarinic Receptor--8.6 kcal/mol[6]
Functional Potency Guinea-pig detrusor muscleCarbacholAs active as Atropine[3]

Note: The binding affinity is a predicted value from a molecular docking study and not an experimentally determined Ki or IC50 value.

Table 2: Clinical Efficacy of this compound Bromide in Irritable Bowel Syndrome (IBS)
StudyNumber of PatientsDosageTreatment DurationPrimary OutcomeReported EfficacyReference
Piai G, et al. (1979)1890 mg/day6 weeks (crossover)Improvement in pain, flatulence, constipation, and/or diarrheaStatistically significant improvement compared to placebo[7]
Sasaki D, et al. (1985)40Not specified4 weeksOverall clinical benefitBeneficial in 70% of patients[8]
Anonymous (1985)2190 mg/day4 weeksImprovement in diarrhea and constipation86% marked or moderate improvement after 4 weeks; judged useful in 67% of patients[9]
Table 3: Pharmacokinetic Parameters of this compound Bromide in Healthy Volunteers
ParameterRoute of AdministrationValue
Maximum Serum Level Oral (60 mg)6.76 - 14.3 ng/mL
Time to Maximum Serum Level Oral (60 mg)2 - 3 hours
Apparent Biologic Half-life Oral (60 mg)2.18 hours
Oral Bioavailability -3.4%
Elimination Half-life Intravenous (7.5 mg)2.13 hours
Volume of Distribution at Steady State Intravenous (7.5 mg)~190% of body weight
Total Serum Clearance Intravenous (7.5 mg)12.5 mL/(min·kg)
Renal Clearance Intravenous (7.5 mg)5.80 mL/(min·kg)

Experimental Protocols

In Vitro Analysis: Isolated Organ Bath Study

This protocol outlines the methodology for assessing the inhibitory effect of this compound bromide on agonist-induced smooth muscle contractions using an isolated tissue preparation, such as the guinea pig ileum.

Objective: To determine the functional potency (pA2 value) of this compound bromide as a competitive antagonist at muscarinic receptors.

Methodology:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a humanely euthanized guinea pig and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.

  • Mounting: The ileal segment is mounted in an organ bath, with one end attached to a fixed point and the other to an isometric force transducer to record contractions.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., acetylcholine or carbachol) to establish a baseline contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with a known concentration of this compound bromide for a predetermined time to allow for receptor binding equilibrium.

  • Second Agonist Concentration-Response Curve: The agonist concentration-response curve is repeated in the presence of this compound bromide. A rightward shift in the curve indicates competitive antagonism.

  • Schild Plot Analysis: Steps 5 and 6 are repeated with multiple concentrations of this compound bromide. The dose ratios (the ratio of agonist EC50 values in the presence and absence of the antagonist) are calculated. A Schild plot of log(dose ratio - 1) versus the negative log of the antagonist concentration is constructed. The x-intercept of the linear regression provides the pA2 value, a measure of the antagonist's affinity. A slope not significantly different from 1 is indicative of competitive antagonism.[3]

cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Data Analysis tissue_prep Isolate Guinea Pig Ileum mounting Mount in Organ Bath tissue_prep->mounting equilibration Equilibrate Tissue mounting->equilibration agonist_crc1 Generate Agonist Concentration-Response Curve (Control) equilibration->agonist_crc1 antagonist_incubation Incubate with This compound Bromide agonist_crc1->antagonist_incubation agonist_crc2 Generate Agonist Concentration-Response Curve (in presence of this compound Bromide) antagonist_incubation->agonist_crc2 schild_plot Construct Schild Plot agonist_crc2->schild_plot pa2_determination Determine pA2 Value schild_plot->pa2_determination

Figure 2: Experimental workflow for an in vitro isolated organ bath study.
In Vitro Analysis: Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound bromide for specific muscarinic receptor subtypes.

Objective: To quantify the affinity of this compound bromide for M1-M5 muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing a specific muscarinic receptor subtype are prepared from transfected cell lines or appropriate tissue sources.

  • Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of unlabeled this compound bromide.

  • Determination of Non-specific Binding: A parallel incubation is performed with a high concentration of a potent unlabeled antagonist (e.g., atropine) to determine non-specific binding.

  • Separation and Quantification: The bound and free radioligand are separated by rapid filtration, and the radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][10]

cluster_0 Assay Components cluster_1 Assay Procedure cluster_2 Data Analysis membranes Cell Membranes with Muscarinic Receptors incubation Incubation membranes->incubation radioligand Radiolabeled Antagonist ([³H]-NMS) radioligand->incubation This compound Unlabeled this compound Bromide (Varying Concentrations) This compound->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50 Determine IC50 scintillation->ic50 cheng_prusoff Apply Cheng-Prusoff Equation ic50->cheng_prusoff ki Calculate Ki Value cheng_prusoff->ki

Figure 3: Workflow for a competitive radioligand binding assay.
In Vivo Analysis: Charcoal Meal Transit Test

This preclinical model is used to evaluate the effect of this compound bromide on gastrointestinal transit time in rodents.

Objective: To assess the in vivo efficacy of this compound bromide in inhibiting gastrointestinal motility.

Methodology:

  • Animal Preparation: Rodents (e.g., mice or rats) are fasted overnight with free access to water.

  • Drug Administration: this compound bromide or a vehicle control is administered to the animals (e.g., via oral gavage or intraperitoneal injection).

  • Charcoal Meal Administration: After a specified time, a non-absorbable marker, typically a charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia), is administered orally.[11]

  • Transit Measurement: After a defined period, the animals are euthanized, and the small intestine is carefully excised. The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured.

  • Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine traversed by the charcoal meal. A decrease in this percentage in the this compound bromide-treated group compared to the control group indicates an inhibitory effect on gastrointestinal motility.[11]

Conclusion

This compound bromide is a well-established antimuscarinic agent with a clear mechanism of action in the inhibition of gastrointestinal hypermotility. Its efficacy is primarily attributed to the competitive antagonism of acetylcholine at muscarinic receptors, particularly the M3 subtype, on gastrointestinal smooth muscle cells. This action effectively disrupts the signaling cascade leading to muscle contraction, thereby producing an antispasmodic effect. Clinical studies have consistently demonstrated its utility in alleviating the symptoms of irritable bowel syndrome. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound bromide and other novel antimuscarinic compounds in both research and drug development settings. Further studies to elucidate the specific binding affinities of this compound bromide for all muscarinic receptor subtypes would provide a more complete understanding of its pharmacological profile.

References

An In-depth Technical Guide to the Cellular Signaling Pathways Affected by Prifinium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prifinium bromide is a quaternary ammonium compound and a non-selective muscarinic acetylcholine receptor (mAChR) antagonist.[1][2][3][4] Its primary clinical application is as an antispasmodic agent for the treatment of gastrointestinal disorders, such as irritable bowel syndrome (IBS).[3][5][6] The therapeutic effects of this compound bromide are primarily attributed to its ability to competitively block the action of acetylcholine at muscarinic receptors, particularly the M2 and M3 subtypes, which are prevalent in the smooth muscle of the gastrointestinal tract.[2][7][8] This antagonism leads to the inhibition of downstream signaling cascades, resulting in smooth muscle relaxation and a reduction in spasmodic activity.[3][9] This technical guide provides a comprehensive overview of the cellular signaling pathways affected by this compound bromide, with a focus on its mechanism of action, available quantitative data, and detailed experimental protocols for its investigation.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound bromide functions as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[2][7] Its therapeutic efficacy in treating gastrointestinal spasms is mainly due to its action on M2 and M3 receptors in smooth muscle cells.[7][8]

  • M3 Receptor Antagonism : The binding of acetylcholine to M3 receptors, which are coupled to Gq/11 G-proteins, activates phospholipase C (PLC).[1][7][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][9] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7][9] The resulting increase in cytosolic Ca2+ leads to the activation of calmodulin and myosin light chain kinase (MLCK), culminating in smooth muscle contraction.[9] this compound bromide competitively blocks the initial binding of acetylcholine to M3 receptors, thereby inhibiting this entire signaling cascade.[1][7][9]

  • M2 Receptor Antagonism : M2 receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[7] Lower cAMP levels can contribute to muscle contraction. By antagonizing M2 receptors, this compound bromide may prevent this decrease in cAMP.[7]

Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq11 Gq/11 M3R->Gq11 Activates Prifinium_bromide This compound bromide Prifinium_bromide->M3R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2 Ca²⁺ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Leads to

Caption: Inhibition of the M3 muscarinic receptor signaling pathway by this compound bromide.

Quantitative Pharmacological Data

Specific quantitative data such as IC50, Ki, or pA2 values for this compound bromide are not widely available in the public domain. However, existing literature and computational studies provide some insights into its potency and binding affinity.

ParameterValueMethodReceptor SubtypeSource
Binding Affinity -8.6 kcal/molMolecular DockingM2[7]
In vitro Potency Comparable to AtropineIsolated Guinea-Pig Detrusor Muscle AssayMuscarinic (unspecified)[1]

Effects on Other Signaling Pathways

Direct evidence of this compound bromide's effects on other major signaling pathways, such as the MAPK and PI3K/Akt pathways, is currently lacking in the scientific literature. However, research into structurally related compounds, like other pyridinium derivatives, suggests potential for broader biological activity. For instance, some of these related compounds have been investigated for their anti-cancer properties, which may involve interactions with pathways like the JAK/STAT signaling cascade.[10] These findings open avenues for future research to explore whether this compound bromide possesses similar off-target effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological effects of this compound bromide.

In Vitro Organ Bath Assay for Functional Antagonism (Schild Analysis)

This protocol is used to determine the functional potency (pA2 value) of a competitive antagonist like this compound bromide.[1][9]

Objective: To quantify the inhibitory effect of this compound bromide on agonist-induced smooth muscle contraction.

Materials:

  • Isolated tissue: Guinea pig ileum or detrusor muscle[1]

  • Organ bath system with temperature control (37°C) and aeration (95% O2, 5% CO2)[1]

  • Isometric force transducer and data acquisition system[1]

  • Physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution)[1]

  • Muscarinic agonist: Carbachol or Acetylcholine[1][9]

  • This compound bromide stock solution

  • Standard muscarinic antagonist (for validation): Atropine[1]

Procedure:

  • Tissue Preparation: Dissect a segment of the desired smooth muscle tissue and mount it in the organ bath containing the physiological salt solution.[1]

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washing.[1]

  • Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist by adding increasing concentrations to the bath and recording the isometric contractions.[1]

  • Antagonist Incubation: Wash the tissue to remove the agonist. Once the baseline is stable, incubate the tissue with a fixed concentration of this compound bromide for a predetermined period to allow for equilibrium.[1][9]

  • Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound bromide, repeat the cumulative agonist concentration-response curve.[1]

  • Data Analysis (Schild Plot):

    • Calculate the dose ratio (the ratio of the agonist's EC50 in the presence and absence of the antagonist) for each concentration of this compound bromide.[1]

    • Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound bromide.[1]

    • The x-intercept of the linear regression line of this plot provides the pA2 value. A slope close to 1 is indicative of competitive antagonism.[1]

Start Start Tissue_Prep Tissue Preparation (e.g., Guinea Pig Ileum) Start->Tissue_Prep Equilibration Equilibration in Organ Bath Tissue_Prep->Equilibration Control_CRC Generate Control Agonist Concentration-Response Curve (CRC) Equilibration->Control_CRC Washout Washout Agonist Control_CRC->Washout Antagonist_Incubation Incubate with this compound bromide Washout->Antagonist_Incubation Test_CRC Generate Agonist CRC in Presence of Antagonist Antagonist_Incubation->Test_CRC Data_Analysis Data Analysis (Schild Plot) Test_CRC->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for an in vitro organ bath study.
Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound bromide for specific muscarinic receptor subtypes.[7]

Objective: To measure the ability of this compound bromide to displace a radiolabeled ligand from muscarinic receptors.

Materials:

  • Cell membranes or tissue homogenates expressing the target muscarinic receptor subtype.

  • Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine).

  • Unlabeled this compound bromide for competition.

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound bromide.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[1]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[1]

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled standard antagonist) from total binding.[1]

    • Determine the IC50 value (the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand) using non-linear regression.[1][7]

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Start Start Preparation Prepare Cell Membranes with Muscarinic Receptors Start->Preparation Incubation Incubate Membranes with Radioligand and this compound bromide Preparation->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Measure Radioactivity (Scintillation Counting) Washing->Quantification Analysis Data Analysis (IC50 and Ki Calculation) Quantification->Analysis End End Analysis->End

Caption: Workflow for a radioligand binding assay.
Measurement of Intracellular Calcium Concentration

This protocol outlines a method to directly measure the effect of this compound bromide on intracellular calcium mobilization.[11]

Objective: To assess the ability of this compound bromide to inhibit agonist-induced increases in intracellular calcium.

Materials:

  • Adherent cells expressing muscarinic receptors.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM).[11]

  • HEPES-buffered saline.[11]

  • Muscarinic agonist (e.g., Carbachol).

  • This compound bromide.

  • Fluorescence plate reader or confocal microscope.[11]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[11]

  • Dye Loading: Wash the cells with HEPES-buffered saline and then incubate them with Fura-2 AM to load the dye into the cells.[11]

  • Washing: Wash the cells to remove extracellular dye.

  • Antagonist Pre-treatment: Incubate the cells with desired concentrations of this compound bromide.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader and record the baseline fluorescence. Inject the muscarinic agonist and continue to record the fluorescence changes over time. Fura-2 is a ratiometric dye, and changes in intracellular calcium are measured by the ratio of fluorescence emission at 510 nm after excitation at 340 nm and 380 nm.[11]

  • Data Analysis: Analyze the fluorescence ratio to determine the extent of inhibition of the agonist-induced calcium response by this compound bromide.

Conclusion and Future Directions

This compound bromide is a well-established muscarinic receptor antagonist whose primary mechanism of action involves the inhibition of the Gq/11-PLC-IP3/DAG signaling pathway, leading to a reduction in intracellular calcium and smooth muscle relaxation. While its clinical efficacy as an antispasmodic is well-documented, a detailed understanding of its quantitative pharmacology and potential effects on other cellular signaling pathways remains an area for further investigation. Future research should focus on determining the binding affinities (Ki) and functional potencies (pA2) of this compound bromide for each of the five muscarinic receptor subtypes to better understand its selectivity. Furthermore, exploring its potential interactions with other signaling pathways, such as the MAPK and PI3K/Akt cascades, could reveal novel therapeutic applications for this compound.

References

Prifinium Bromide's Selectivity for Muscarinic Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prifinium bromide is a quaternary ammonium compound utilized as an antispasmodic agent, exerting its therapeutic effect through competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1] While broadly classified as a non-selective antagonist, a detailed quantitative profile of its binding affinity and functional potency at each of the five muscarinic receptor subtypes (M1-M5) is not extensively documented in publicly available literature.[2][3] This technical guide provides a comprehensive overview of the established methodologies for determining the muscarinic receptor selectivity of compounds like this compound bromide. It details the experimental protocols for radioligand binding assays to ascertain binding affinities (Ki values) and functional assays, such as isolated tissue bath studies with Schild analysis, to determine functional potencies (pA2 values). Furthermore, this guide illustrates the distinct signaling pathways associated with each muscarinic receptor subtype, offering a framework for the in-depth characterization of this compound bromide's receptor selectivity profile.

Introduction to Muscarinic Receptor Subtypes and Signaling

The muscarinic acetylcholine receptor family comprises five distinct G-protein coupled receptor (GPCR) subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine. These subtypes exhibit differential tissue distribution and couple to different intracellular signaling pathways, making subtype selectivity a critical factor in drug development to maximize therapeutic efficacy and minimize off-target effects.

The five subtypes are broadly categorized based on their G-protein coupling:

  • Gq/11-Coupled (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] This cascade is primarily excitatory, leading to smooth muscle contraction and glandular secretion.[3]

  • Gi/o-Coupled (M2, M4): Agonist binding to these receptors inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[2] This pathway is generally inhibitory, for instance, mediating the negative chronotropic effects of acetylcholine on the heart.

The following diagram illustrates the signaling pathways of the Gq/11 and Gi/o coupled muscarinic receptors.

Muscarinic Receptor Signaling Pathways cluster_Gq Gq/11-Coupled (M1, M3, M5) cluster_Gi Gi/o-Coupled (M2, M4) ACh_Gq Acetylcholine M_Gq M1/M3/M5 Receptor ACh_Gq->M_Gq Gq Gq/11 M_Gq->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Response_Gq Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Response_Gq PKC->Response_Gq ACh_Gi Acetylcholine M_Gi M2/M4 Receptor ACh_Gi->M_Gi Gi Gi/o M_Gi->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Response_Gi Cellular Response (e.g., Decreased Heart Rate) PKA->Response_Gi Radioligand Binding Assay Workflow A Prepare Receptor Membranes (e.g., CHO-hM1) B Incubate Membranes with: - Fixed [³H]-NMS - Varying [this compound Bromide] A->B C Incubate to Equilibrium B->C D Rapid Filtration through Glass Fiber Filters C->D E Wash Filters with Ice-Cold Buffer D->E F Quantify Radioactivity (Scintillation Counting) E->F G Data Analysis: - Determine IC50 - Calculate Ki via Cheng-Prusoff F->G Schild Analysis Workflow A Mount Isolated Tissue (e.g., Guinea-Pig Ileum) in Organ Bath B Equilibrate Tissue A->B C Generate Control Agonist Concentration-Response Curve (CRC) B->C D Wash Tissue & Incubate with Fixed [this compound Bromide] C->D E Generate Agonist CRC in Presence of Antagonist D->E F Repeat for Multiple Antagonist Concentrations E->F G Data Analysis: - Calculate Dose Ratios - Construct Schild Plot to Determine pA2 F->G

References

Understanding the chemical structure and properties of Prifinium bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Prifinium Bromide

Abstract

This compound bromide is a quaternary ammonium antimuscarinic agent with potent antispasmodic properties.[1] It is primarily indicated for the management of conditions involving smooth muscle spasms, such as irritable bowel syndrome (IBS) and other gastrointestinal spastic conditions.[2][3] Its therapeutic action is mediated through the competitive antagonism of acetylcholine at muscarinic receptors, which results in the relaxation of gastrointestinal smooth muscle, a decrease in the frequency and intensity of peristaltic waves, and a reduction in gastrointestinal secretions.[1] This document provides a comprehensive technical overview of this compound bromide, detailing its chemical structure, physicochemical properties, pharmacology, pharmacokinetics, and relevant experimental methodologies for its analysis.

Chemical Structure and Properties

This compound bromide, with the IUPAC name 3-(Diphenylmethylene)-1,1-diethyl-2-methylpyrrolidinium bromide, is a quaternary ammonium compound.[3][4] This chemical structure is fundamental to its pharmacological activity and pharmacokinetic profile. The presence of the quaternary ammonium group confers a permanent positive charge, making the molecule highly polar and limiting its ability to cross lipid membranes, including the blood-brain barrier.

Table 1: Physicochemical Properties of this compound Bromide

PropertyValueReferences
IUPAC Name 3-(Diphenylmethylene)-1,1-diethyl-2-methylpyrrolidinium bromide[3][4]
CAS Number 4630-95-9[3]
Molecular Formula C₂₂H₂₈BrN[3]
Molar Mass 386.377 g·mol⁻¹[3]
Appearance White to Off-White Solid/Crystals[5]
Melting Point 216-218 °C[6][7]
Boiling Point 183-185 °C (Free base, at 0.15 mmHg)[6][7]
Solubility Slightly soluble in Water and DMSO[5][7]
Stability Light Sensitive[5][7]

Pharmacology and Mechanism of Action

This compound bromide functions as a competitive antagonist at muscarinic acetylcholine receptors.[1][8] Acetylcholine, a key neurotransmitter in the parasympathetic nervous system, stimulates smooth muscle contraction by binding to these receptors.[1] By blocking this interaction, this compound bromide inhibits acetylcholine-induced muscle contractions, leading to its antispasmodic effects.[8][9]

The drug demonstrates a broad spectrum of antagonistic activity across the five muscarinic receptor subtypes (M1 to M5), with its primary therapeutic effects observed in the smooth muscle of the gastrointestinal tract.[8] On a cellular level, the binding of acetylcholine to M3 receptors on smooth muscle cells typically activates a Gq/11 G-protein, which in turn stimulates phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, leading to a cascade that results in smooth muscle contraction. This compound bromide interrupts this signaling pathway at its inception by preventing acetylcholine from binding to the M3 receptor.[1]

G cluster_cytosol Cytosol M3 Muscarinic M3 Receptor Gq11 Gq/11 Protein M3->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on Ca Ca²⁺ Release SR->Ca Induces Contraction Smooth Muscle Contraction Ca->Contraction Leads to ACh Acetylcholine (ACh) ACh->M3 Binds This compound This compound Bromide This compound->M3 Blocks

Caption: Signaling pathway of M3 receptor activation and its inhibition by this compound Bromide.

Pharmacokinetics

The pharmacokinetic profile of this compound bromide has been investigated in healthy human volunteers.[10] Being a quaternary ammonium compound, its high polarity results in low oral bioavailability.[10][11]

Table 2: Pharmacokinetic Parameters of this compound Bromide in Healthy Male Volunteers

ParameterValue (following 60 mg oral dose)Value (following 7.5 mg i.v. dose)References
Tmax (Time to Peak Serum Level) 2-3 hoursN/A[10][11]
Cmax (Peak Serum Level) 6.76 - 14.3 ng/mLN/A[10][11]
t½ (Elimination Half-life) 2.18 hours (apparent)2.13 hours[10][11]
Oral Bioavailability 3.4%N/A[10][11]
Volume of Distribution (steady state) N/A~190% of body weight[10][11]
Total Serum Clearance N/A12.5 mL/(min·kg)[10][11]
Renal Clearance N/A5.80 mL/(min·kg)[10][11]
Metabolism HepaticHepatic[9]
Excretion Primarily in urinePrimarily in urine[9]

Experimental Protocols

Spectrophotometric Determination in Pharmaceutical Tablets

A simple and validated UV spectrophotometric method has been developed for the quantification of this compound bromide in tablet formulations.[12]

Methodology:

  • Standard Solution Preparation: An accurately weighed amount (e.g., 30 mg) of pure this compound bromide is transferred into a 100 mL volumetric flask. The compound is dissolved and diluted to the mark with a suitable solvent (e.g., methanol or water) to yield a known concentration (e.g., 0.3 mg/mL).[12]

  • Sample Solution Preparation: Twenty tablets are weighed and finely powdered to ensure homogeneity. A quantity of the powder equivalent to 30 mg of this compound bromide is transferred into a 100 mL volumetric flask, dissolved, and diluted to volume with the same solvent.[12]

  • Analysis: The absorbance of both the standard and sample solutions is measured at the wavelength of maximum absorbance, which is 230 nm for this compound bromide.[12]

  • Quantification: The concentration of this compound bromide in the sample is determined by comparing its absorbance with that of the standard solution. The method has been shown to be linear in the concentration range of approximately 0.149 to 0.447 mg/mL.[12]

G start Start powder Weigh and Finely Powder 20 Tablets start->powder prep_sample Prepare Sample Solution (Equivalent to 30 mg Drug in 100 mL Solvent) powder->prep_sample measure Measure Absorbance of Both Solutions at 230 nm prep_sample->measure prep_standard Prepare Standard Solution (30 mg Pure Drug in 100 mL Solvent) prep_standard->measure calculate Calculate Drug Concentration in Sample vs. Standard measure->calculate end End calculate->end

Caption: Workflow for spectrophotometric quantification of this compound Bromide.

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method provides a fast, reliable, and stability-indicating assay for this compound bromide in various pharmaceutical formulations, including tablets, syrups, and suppositories.[13][14]

Methodology:

  • Chromatographic Conditions:

    • Column: Supelcosil LC-8-DB (5µm, 250 mm x 4.6 mm i.d.).[13]

    • Mobile Phase: A mixture of 0.03 M ammonium acetate in acetonitrile and water (65:35 v/v), with the pH adjusted to 4.0 using glacial acetic acid.[13] A separate method uses 30 mM ammonium acetate buffer and acetonitrile (50:50 v/v) at pH 6.5 on a normal-phase nitrile column.[15]

    • Detection: UV detection at 254 nm.[13][15]

    • Internal Standard: Benzophenone can be used as an internal standard.[13]

  • Standard Solution Preparation: A stock solution of this compound bromide (e.g., 45 mg in 25 mL of internal standard solution) is prepared and serially diluted to create calibration standards ranging from 15 to 90 µg/mL.[13]

  • Sample Preparation (Tablets): Twenty tablets are weighed and powdered. An amount of powder equivalent to the labeled dose is dissolved in the internal standard solution, diluted to a final concentration within the linear range (e.g., 60 µg/mL), and filtered through a 0.45 µm membrane filter before injection.[13]

  • Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system, and the peak area ratios of this compound bromide to the internal standard are used for quantification.

Clinical Efficacy and Uses

This compound bromide is primarily used for the symptomatic relief of spasms of the smooth muscle in the gastrointestinal and urinary tracts.[9][16] Its main indications include:

  • Irritable Bowel Syndrome (IBS): It is effective in alleviating abdominal pain, cramps, and discomfort associated with IBS.[2][9]

  • Gastrointestinal Spasms: Prescribed for acute spasms and colic in conditions like gastritis, enteritis, and cholecystitis.[9][11]

  • Urinary System Spasms: Used to manage pain from urinary tract spasms in conditions such as cystitis and lithureteria.[11][16]

  • Endoscopic Premedication: It can be used to reduce gastrointestinal motility before procedures like gastric endoscopy.[11]

Safety and Tolerability

This compound bromide is generally well-tolerated. The most common adverse effects are typical of anticholinergic drugs and may include dry mouth, blurred vision, and constipation.[8] Caution is advised for patients with conditions such as glaucoma, prostatic hypertrophy, and severe heart disease, where antimuscarinic effects could be detrimental.[11]

Conclusion and Future Directions

This compound bromide is a well-established antispasmodic agent with a clear mechanism of action centered on muscarinic receptor antagonism. Its efficacy in treating IBS and other spastic conditions is supported by clinical use. The chemical nature of the molecule dictates its pharmacokinetic profile, particularly its low oral bioavailability. Standardized analytical methods like HPLC and UV spectrophotometry are available for its reliable quantification. Future research could focus on developing novel delivery systems to improve its bioavailability or on studies to further delineate its selectivity for different muscarinic receptor subtypes, potentially leading to more targeted therapeutic applications.

References

Prifinium Bromide's Effects on Urinary Tract Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prifinium bromide, a quaternary ammonium antimuscarinic agent, is recognized for its antispasmodic properties.[1] While its primary application has been in the management of gastrointestinal disorders, its mechanism of action holds significant implications for the smooth muscle of the urinary tract.[2][3] This technical guide provides a comprehensive analysis of the effects of this compound bromide on urinary tract smooth muscle, with a focus on its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its evaluation, and visualization of the relevant cellular signaling pathways. Although specific pA2 and Ki values for this compound bromide in the urinary tract are not widely available in public literature, this guide consolidates comparative and computational data to provide a thorough understanding of its activity.[4]

Mechanism of Action

This compound bromide functions as a competitive antagonist at muscarinic acetylcholine (ACh) receptors.[2][5] In the urinary bladder, parasympathetic nerve stimulation releases ACh, which primarily binds to M2 and M3 muscarinic receptor subtypes on detrusor smooth muscle cells, initiating a signaling cascade that leads to muscle contraction and micturition.[4][6] this compound bromide competitively inhibits the binding of ACh to these receptors, thereby blocking the downstream signaling pathways and inducing smooth muscle relaxation.[4][5]

The M3 receptor is directly coupled to Gq/11 proteins. Its activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, a critical step in smooth muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which also contributes to the contractile response. By blocking the M3 receptor, this compound bromide directly inhibits this primary pathway of ACh-induced detrusor contraction.[4]

M2 receptors, while more abundant in the bladder, are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Reduced cAMP levels can promote contraction by decreasing the activity of protein kinase A (PKA), which normally phosphorylates and inhibits myosin light chain kinase (MLCK). Although the primary contractile mechanism is via M3 receptors, the antagonism of M2 receptors by this compound bromide may also play a role in modulating detrusor muscle tone.[4]

Signaling Pathways

The following diagram illustrates the mechanism of action of this compound bromide in urinary tract smooth muscle cells.

ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to This compound This compound Bromide This compound->M3R Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release SR->Ca Ca->PKC Activates Contraction Smooth Muscle Contraction Ca->Contraction Initiates PKC->Contraction Contributes to

This compound Bromide's antagonism of the M3 muscarinic receptor signaling pathway.

Quantitative Pharmacological Data

While specific pA2 or IC50 values for this compound bromide on urinary tract smooth muscle are not extensively reported in recent literature, comparative potency data from in vitro studies on isolated guinea-pig detrusor muscle provide valuable insights.[5] Additionally, computational modeling has predicted its binding affinity for the M2 muscarinic receptor.[7]

ParameterTissue/ReceptorMethodValue/ComparisonReference
Functional Antagonism Guinea-pig detrusor muscleIn vitro organ bath (inhibition of carbachol-induced contractions)- As active as Atropine- 10 times more active than Oxybutynin- 100 times more active than Terodiline[5]
Binding Affinity M2 Muscarinic ReceptorMolecular Docking (Computational)-8.6 kcal/mol[7]

Note: The binding affinity from molecular docking is a predicted value and requires experimental validation.

Experimental Protocols

In Vitro Organ Bath Study for Functional Antagonism

This protocol details the methodology to assess the inhibitory effect of this compound bromide on agonist-induced contractions of isolated urinary bladder detrusor smooth muscle.

4.1.1. Tissue Preparation

  • Humanely euthanize a laboratory animal (e.g., guinea pig or rat) in accordance with institutional guidelines.

  • Perform a midline abdominal incision to expose the pelvic organs.

  • Carefully excise the urinary bladder and immediately place it in a Sylgard-coated dish containing ice-cold, carbogen-aerated (95% O2, 5% CO2) Krebs solution.

  • Open the bladder longitudinally and gently remove the urothelium and underlying mucosa using fine forceps and scissors to isolate the detrusor smooth muscle.

  • Cut longitudinal smooth muscle strips (approximately 10 mm long and 2-3 mm wide).

  • Tie silk ligatures to both ends of each muscle strip for mounting in an organ bath.

4.1.2. Experimental Setup and Procedure

  • Mount the prepared detrusor strips in organ baths containing Krebs solution continuously aerated with carbogen and maintained at 37°C.

  • Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Apply an initial tension of approximately 1 gram and allow the strips to equilibrate for at least 60 minutes, with washes of fresh Krebs solution every 15 minutes.

  • After equilibration, assess the viability of the strips by inducing a contraction with a high concentration of KCl (e.g., 80 mM).

  • Wash the strips thoroughly and allow them to return to baseline tension.

  • Construct a cumulative concentration-response curve for a contractile agonist (e.g., carbachol) by adding increasing concentrations of the agonist to the bath.

  • After washing the tissue to re-establish a stable baseline, incubate the tissue with a specific concentration of this compound bromide for a predetermined time (e.g., 30 minutes).

  • In the continued presence of this compound bromide, construct a second agonist concentration-response curve.

  • Repeat steps 7 and 8 with at least two other concentrations of this compound bromide.

4.1.3. Data Analysis

  • Calculate the EC50 of the agonist in the absence and presence of each concentration of this compound bromide.

  • Determine the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) for each concentration of this compound bromide.

  • Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound bromide.

  • The x-intercept of the linear regression line provides the pA2 value, a measure of the antagonist's affinity. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

The following diagram illustrates the experimental workflow for the in vitro organ bath study.

start Start dissect Dissect Bladder and Prepare Detrusor Strips start->dissect mount Mount Strips in Organ Bath dissect->mount equilibrate Equilibrate (60 min) with 1g Tension mount->equilibrate viability Test Viability (High KCl) equilibrate->viability wash1 Wash and Return to Baseline viability->wash1 agonist_crc Generate Agonist (Carbachol) CRC wash1->agonist_crc wash2 Wash and Return to Baseline agonist_crc->wash2 incubate Incubate with This compound Bromide (30 min) wash2->incubate agonist_crc_antagonist Generate Agonist CRC in Presence of this compound incubate->agonist_crc_antagonist repeat Repeat with Different This compound Concentrations agonist_crc_antagonist->repeat repeat->wash2 Yes analyze Schild Plot Analysis (Calculate pA₂) repeat->analyze No end End analyze->end

Experimental workflow for an in vitro organ bath study.

Radioligand Binding Assay for Receptor Affinity

This assay is employed to determine the binding affinity (Ki) of this compound bromide for specific muscarinic receptor subtypes.

4.2.1. Membrane Preparation

  • Homogenize the tissue of interest (e.g., bladder detrusor) or cultured cells expressing specific muscarinic receptor subtypes in an appropriate buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

4.2.2. Binding Assay Procedure

  • In a series of tubes, incubate the cell membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of this compound bromide.

  • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled competing ligand, such as atropine).

  • Incubate the mixture at a specified temperature for a duration sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4.2.3. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis of the competition binding data.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The workflow for a radioligand binding assay is depicted below.

start Start prepare_membranes Prepare Cell Membranes (from tissue or cell line) start->prepare_membranes incubate Incubate Membranes with: - Radioligand - Varying [this compound Bromide] prepare_membranes->incubate controls Include Controls: - Total Binding - Non-specific Binding incubate->controls filter_wash Rapid Filtration and Washing incubate->filter_wash scintillation Scintillation Counting filter_wash->scintillation analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ scintillation->analyze end End analyze->end

References

Methodological & Application

Prifinium Bromide: Application Notes and Protocols for Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prifinium bromide is a quaternary ammonium compound that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] Its primary therapeutic application is as an antispasmodic agent to alleviate smooth muscle spasms, particularly in the gastrointestinal tract.[3] As a quaternary ammonium compound, it has limited ability to cross the blood-brain barrier, which minimizes central nervous system side effects.[1] This document provides detailed protocols for the use of this compound bromide in isolated organ bath experiments to characterize its pharmacological activity on smooth muscle tissues.

Mechanism of Action

This compound bromide exerts its pharmacological effects by competitively blocking the binding of acetylcholine (ACh) to muscarinic receptors on the surface of smooth muscle cells.[2] In smooth muscle, the activation of M3 muscarinic receptors by ACh initiates a signaling cascade through Gq proteins, leading to the activation of phospholipase C (PLC).[4][5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC).[2] The resulting increase in intracellular Ca2+ leads to the contraction of smooth muscle.[2] this compound bromide, by blocking the binding of ACh to M3 receptors, inhibits this signaling pathway, resulting in smooth muscle relaxation.[5]

Signaling Pathway of this compound Bromide's Antagonism at the M3 Muscarinic Receptor

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates This compound This compound Bromide This compound->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Contraction Smooth Muscle Contraction DAG->Contraction Activates PKC Ca2_release SR->Ca2_release Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 Ca2->Contraction Initiates

Caption: Antagonistic action of this compound bromide on the M3 muscarinic receptor signaling pathway.

Data Presentation

While specific pA2 or IC50 values for this compound bromide are not consistently reported in recent literature, comparative potency data is available.[1][2][7]

Tissue/Preparation Agonist Antagonist Potency Comparison
Guinea-pig detrusor muscleCarbacholThis compound BromideAs active as Atropine
Guinea-pig detrusor muscleCarbacholThis compound Bromide10 times more active than Oxybutynin
Guinea-pig detrusor muscleCarbacholThis compound Bromide100 times more active than Terodiline

Experimental Protocols

The following protocols describe standard methodologies to assess the effects of this compound bromide on smooth muscle function in an isolated organ bath.

Experimental Workflow for Determining pA2 Value

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Euthanize Animal A2 Isolate Smooth Muscle Tissue (e.g., Guinea Pig Ileum) A1->A2 A3 Place in Cold, Oxygenated Physiological Salt Solution (PSS) A2->A3 A4 Cut into Segments (2-3 cm) A3->A4 B1 Mount Tissue in Organ Bath (37°C, 95% O₂ / 5% CO₂) A4->B1 B2 Connect to Isometric Force Transducer B1->B2 B3 Apply Resting Tension (e.g., 1g) B2->B3 B4 Equilibrate for 30-60 min (Wash every 15 min) B3->B4 C1 Record Baseline Tension B4->C1 C2 Generate Control Cumulative Agonist (ACh) Concentration- Response Curve (CRC) C1->C2 C3 Wash Tissue Until Baseline is Restored C2->C3 C4 Incubate with a Fixed Concentration of this compound Bromide (20-30 min) C3->C4 C5 Generate ACh CRC in the Presence of this compound Bromide C4->C5 C6 Repeat Steps C3-C5 with Different Concentrations of This compound Bromide C5->C6 D1 Determine EC50 Values for each CRC C6->D1 D2 Calculate Dose Ratios D1->D2 D3 Construct Schild Plot D2->D3 D4 Determine pA2 Value D3->D4

Caption: Workflow for determining the pA2 value of this compound bromide.

Protocol 1: Isolated Guinea Pig Ileum Preparation

This protocol details the steps for investigating the inhibitory effects of this compound bromide on acetylcholine-induced contractions of guinea pig ileum.

Materials and Reagents:

  • Animal: Male Dunkin-Hartley guinea pig (250-350 g), starved for 24 hours with free access to water.[1]

  • Physiological Salt Solution (PSS): Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6). The solution should be maintained at 37°C and bubbled with carbogen (95% O2, 5% CO2).[1]

  • Agonist: Acetylcholine (ACh) stock solution (e.g., 1 mg/mL in distilled water), with serial dilutions prepared in PSS.

  • Antagonist: this compound bromide stock solution (e.g., 1 mg/mL in distilled water), with serial dilutions prepared in PSS.[1]

  • Equipment: Isolated organ bath system, thermocirculator, carbogen gas supply, isometric force transducer, data acquisition system, dissection tools, and surgical thread.[1]

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the guinea pig.

    • Isolate a segment of the terminal ileum and place it in cold, oxygenated Tyrode's solution.[1]

    • Gently flush the lumen to remove its contents and cut the ileum into 2-3 cm segments.[1]

  • Mounting:

    • Tie one end of an ileum segment to a tissue holder at the bottom of the organ bath and the other end to an isometric force transducer.[1]

    • The tissue should be submerged in Tyrode's solution maintained at 37°C and continuously gassed with carbogen.

  • Equilibration:

    • Allow the tissue to equilibrate for 30-60 minutes under a resting tension of approximately 1 gram.[1]

    • During this period, wash the tissue with fresh PSS every 15 minutes.[1]

  • Control Acetylcholine Concentration-Response Curve:

    • Record a stable baseline tension.

    • Add acetylcholine to the organ bath in a cumulative manner, increasing the concentration logarithmically (e.g., from 10⁻⁹ M).[1]

    • Allow the contraction to reach a plateau before adding the next concentration.

    • Continue until a maximal contraction is achieved.

  • Washout:

    • After obtaining the maximal response, wash the tissue with fresh, pre-warmed Tyrode's solution every 5-10 minutes until the baseline tension is restored (typically 3-5 washes).[1]

  • This compound Bromide Incubation:

    • Once a stable baseline is re-established, add a specific concentration of this compound bromide to the bath.

    • Allow the tissue to incubate with the antagonist for 20-30 minutes.[1]

  • Acetylcholine Concentration-Response Curve in the Presence of this compound Bromide:

    • Without washing out the this compound bromide, repeat the cumulative acetylcholine concentration-response curve as described in step 4.[1] A rightward shift in the curve is expected, indicating competitive antagonism.

  • (Optional) Determination of pA2:

    • To determine the pA2 value, repeat steps 5-7 with at least two other concentrations of this compound bromide.[1]

Protocol 2: Data Analysis for pA2 Determination

The pA2 value is a measure of the affinity of a competitive antagonist for its receptor.

  • Plot Concentration-Response Curves: Plot the concentration of acetylcholine (on a log scale) against the response (as a percentage of the maximal control response) for each concentration of this compound bromide.[1]

  • Determine EC50 Values: Calculate the EC50 value (the concentration of acetylcholine that produces 50% of the maximal response) for each curve.[1]

  • Calculate Dose Ratio (DR): For each concentration of this compound bromide, calculate the dose ratio using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist)

  • Construct a Schild Plot:

    • Plot log (DR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound bromide (-log[B]) on the x-axis.[7]

    • Perform a linear regression on the data points.

  • Determine pA2:

    • The pA2 value is the x-intercept of the Schild plot regression line.[7]

    • A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[7]

Conclusion

This compound bromide is a potent antimuscarinic agent that acts as a competitive antagonist at muscarinic receptors in smooth muscle.[1] The protocols outlined in this document provide a framework for researchers to investigate its pharmacological properties in an isolated organ bath setting. While specific pA2 and IC50 values are not widely published, the comparative potency data and the detailed experimental procedures will enable scientists to effectively characterize the activity of this compound bromide and similar compounds. Further studies to determine these quantitative parameters across various smooth muscle tissues would be valuable for a more comprehensive understanding of its pharmacological profile.[1]

References

Application Notes and Protocols for the Use of Prifinium Bromide in Animal Models of Irritable Bowel Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits.[1] Animal models that recapitulate key features of IBS, such as visceral hypersensitivity and dysmotility, are crucial for the development of novel therapeutics. Prifinium bromide is a quaternary ammonium antimuscarinic agent with antispasmodic properties.[2][3] It is used in the treatment of IBS and other gastrointestinal disorders involving smooth muscle spasms.[4][5][6] These application notes provide a comprehensive guide for the use of this compound bromide in preclinical animal models of IBS, detailing its mechanism of action, experimental protocols, and data presentation.

Mechanism of Action

This compound bromide functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[2] In the gastrointestinal tract, acetylcholine is a primary neurotransmitter that binds to muscarinic receptors on smooth muscle cells, leading to contraction and increased motility. This compound bromide blocks these receptors, thereby inhibiting acetylcholine-induced smooth muscle contraction and reducing the frequency and intensity of peristaltic waves.[2][4] While it acts on various muscarinic receptor subtypes, its therapeutic effects in the gut are primarily mediated through the antagonism of M3 receptors, which are abundant in gastrointestinal smooth muscle.[7] As a quaternary ammonium compound, this compound bromide is less lipid-soluble, which limits its ability to cross the blood-brain barrier and reduces the incidence of central nervous system side effects.[8]

Signaling Pathway of this compound Bromide in Gastrointestinal Smooth Muscle

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Smooth Muscle Cell Parasympathetic Nerve Impulse Parasympathetic Nerve Impulse ACh_release Acetylcholine (ACh) Release Parasympathetic Nerve Impulse->ACh_release ACh ACh ACh_release->ACh M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein Activation M3R->Gq PLC Phospholipase C Activation Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca Increased Intracellular Ca²⁺ IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction This compound This compound Bromide This compound->Block Block->M3R Blocks G cluster_0 In Vitro Experimental Workflow A Isolate Guinea Pig Ileum B Mount in Organ Bath & Equilibrate A->B C Generate Baseline ACh Dose-Response Curve B->C D Incubate with this compound Bromide C->D E Generate ACh Dose-Response Curve in Presence of this compound Bromide D->E F Data Analysis (IC50, pA2) E->F G cluster_1 In Vivo Experimental Workflow G Induce IBS Model in Rodents (e.g., WAS) H Administer this compound Bromide or Vehicle G->H I Perform Behavioral/Physiological Assay H->I J Data Collection and Analysis I->J

References

Prifinium Bromide in In Vivo Gastrointestinal Transit Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prifinium bromide is a quaternary ammonium antimuscarinic agent with potent anticholinergic and antispasmodic properties.[1] It is primarily utilized in the management of conditions characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS).[1] Its therapeutic effect is achieved through the competitive antagonism of acetylcholine at muscarinic receptors, particularly the M3 subtype, in the gastrointestinal tract. This action leads to the relaxation of gastrointestinal smooth muscle, a reduction in the frequency and intensity of peristaltic waves, and a decrease in gastrointestinal secretions.[2]

These application notes provide a comprehensive overview of the use of this compound bromide in in vivo gastrointestinal (GI) transit studies. The protocols detailed below are designed for preclinical animal models and are essential for evaluating the pharmacological effects of this compound bromide on GI motility.

Mechanism of Action: Inhibition of Muscarinic Signaling

This compound bromide exerts its effects by blocking the action of acetylcholine (ACh) on muscarinic receptors located on gastrointestinal smooth muscle cells. The primary receptor subtype involved in GI motility is the M3 receptor. The binding of ACh to M3 receptors activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates myosin, leading to smooth muscle contraction. By competitively inhibiting the binding of ACh to M3 receptors, this compound bromide effectively blocks this signaling cascade, resulting in smooth muscle relaxation and a decrease in gastrointestinal motility.

cluster_0 cluster_1 ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to This compound This compound Bromide This compound->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to Ca2 ↑ Intracellular Ca2+ SR->Ca2 Releases Ca2+ Contraction Smooth Muscle Contraction Ca2->Contraction Leads to

Caption: Signaling pathway of muscarinic M3 receptor activation and its inhibition by this compound Bromide.

Data Presentation: Quantitative Effects on Gastrointestinal Transit

While specific preclinical data for this compound bromide is limited in publicly available literature, the following tables present representative data from studies on other anticholinergic agents, such as atropine and hyoscine butylbromide, to illustrate the expected effects of this compound bromide on gastrointestinal transit in rodent models.

Table 1: Representative Dose-Dependent Effect of an Anticholinergic Agent (Atropine) on Gastric Emptying in Rats

Treatment GroupDose (mg/kg, s.c.)Gastric Emptying (%)Tmax (min)
Vehicle Control-85.2 ± 3.530.5 ± 2.1
Atropine0.0365.7 ± 4.145.8 ± 3.3
Atropine0.152.3 ± 3.8 62.1 ± 4.5
Atropine0.350.1 ± 4.0 65.4 ± 4.8
*Data are presented as Mean ± SEM. **p<0.05, **p<0.01 compared to Vehicle Control. Data is representative based on studies of atropine.[3][4]

Table 2: Representative Effect of an Anticholinergic Agent (Atropine) on Small Intestinal Transit (Charcoal Meal Test) in Mice

Treatment GroupDose (mg/kg, i.p.)Intestinal Transit (%)
Vehicle Control-75.4 ± 5.1
Atropine0.542.8 ± 4.3**
Atropine1.025.6 ± 3.9
Atropine2.018.2 ± 3.1
*Data are presented as Mean ± SEM. **p<0.01, **p<0.001 compared to Vehicle Control. Data is representative based on studies of atropine.[5]

Table 3: Representative Spasmolytic Effect of an Anticholinergic Agent (Hyoscine Butylbromide) in Rat Gastrointestinal Tissues

TissueAdministration RouteSpasmolytic Activity (%)
ColonOral40
ColonIntravenous75
Spasmolytic activity measured as the inhibition of carbachol-induced contractions. Data is representative based on studies of hyoscine butylbromide.[6]

Experimental Protocols

Detailed methodologies for key experiments to assess the in vivo effects of this compound bromide on gastrointestinal transit are provided below.

Protocol 1: Charcoal Meal Test for Gastric Emptying and Small Intestinal Transit in Mice

This protocol is a widely used method to assess the effects of a test compound on both gastric emptying and small intestinal propulsive motility.[7]

Materials:

  • This compound bromide

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Charcoal meal suspension (e.g., 10% activated charcoal in 5% gum acacia)

  • Experimental animals (e.g., male C57BL/6 mice, 8-10 weeks old)

  • Oral gavage needles

  • Surgical scissors and forceps

  • Ruler

Procedure:

  • Animal Preparation: Fast mice for 6-18 hours prior to the experiment with free access to water.[8][9] A shorter fasting period of 6 hours is often sufficient and can improve animal welfare.[8][10]

  • Drug Administration: Administer this compound bromide or vehicle via the desired route (e.g., intraperitoneal, oral gavage). The volume of administration should be consistent across all animals (e.g., 10 ml/kg).

  • Charcoal Meal Administration: 30 minutes after drug administration, orally administer 0.2-0.3 ml of the charcoal meal suspension to each mouse.

  • Transit Time: After a set period (e.g., 20-30 minutes) following charcoal administration, humanely euthanize the mice by an approved method (e.g., cervical dislocation).

  • Tissue Collection: Immediately perform a laparotomy and carefully excise the entire small intestine, from the pyloric sphincter to the ileocecal junction.

  • Measurement:

    • Lay the intestine flat on a clean surface without stretching.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal front from the pyloric sphincter.

    • Carefully remove the stomach, weigh it (full), then empty its contents, rinse, blot dry, and weigh it again (empty).

  • Data Analysis:

    • Intestinal Transit (%): (Distance traveled by charcoal / Total length of small intestine) x 100.

    • Gastric Emptying (%): [1 - (Weight of stomach contents / Average weight of stomach contents in control group at time 0)] x 100.

Fasting Animal Fasting (6-18 hours) DrugAdmin Administer this compound Bromide or Vehicle Fasting->DrugAdmin Wait1 Wait 30 min DrugAdmin->Wait1 CharcoalAdmin Administer Charcoal Meal (Oral Gavage) Wait1->CharcoalAdmin Wait2 Wait 20-30 min CharcoalAdmin->Wait2 Euthanasia Euthanize Animal Wait2->Euthanasia Dissection Dissect Stomach & Small Intestine Euthanasia->Dissection Measurement Measure Intestinal Transit & Gastric Contents Dissection->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Experimental workflow for the charcoal meal gastrointestinal transit study.
Protocol 2: Gastrointestinal Scintigraphy in Rats

Gastrointestinal scintigraphy is a non-invasive technique that allows for the quantitative assessment of gastric emptying and intestinal transit over time.[11]

Materials:

  • This compound bromide

  • Vehicle

  • Radiolabeled meal (e.g., 99mTc-labeled egg meal for solid transit, or 111In-DTPA in water for liquid transit)

  • Gamma camera

  • Experimental animals (e.g., male Wistar rats, 250-300g)

Procedure:

  • Animal Preparation: Fast rats overnight (12-18 hours) with free access to water.

  • Drug Administration: Administer this compound bromide or vehicle at the desired dose and route.

  • Radiolabeled Meal Administration: After a specified time following drug administration, allow the conscious rats to consume the radiolabeled meal voluntarily or administer via oral gavage.

  • Imaging:

    • Anesthetize the animals briefly at predetermined time points (e.g., 0, 30, 60, 90, 120, 180, 240 minutes) after meal administration.

    • Place the animal under the gamma camera and acquire images (e.g., 1-minute static acquisitions).

  • Data Analysis:

    • Draw regions of interest (ROIs) around the stomach and different segments of the intestine (e.g., small intestine, cecum, colon) on the acquired images.

    • Correct the counts in each ROI for radioactive decay.

    • Gastric Emptying (%): [1 - (Counts in stomach at time t / Counts in stomach at time 0)] x 100.

    • Intestinal Transit: Can be expressed as the geometric center of the radiolabel distribution at different time points or the percentage of radioactivity that has reached the colon.

Fasting Animal Fasting (Overnight) DrugAdmin Administer this compound Bromide or Vehicle Fasting->DrugAdmin MealAdmin Administer Radiolabeled Meal DrugAdmin->MealAdmin Imaging Gamma Camera Imaging (Multiple Time Points) MealAdmin->Imaging ROI Define Regions of Interest (Stomach, Intestine) Imaging->ROI Analysis Calculate Gastric Emptying & Intestinal Transit ROI->Analysis

Caption: Workflow for gastrointestinal transit scintigraphy study.

Conclusion

This compound bromide, as a potent anticholinergic agent, is expected to significantly delay gastrointestinal transit. The protocols and representative data provided in these application notes offer a framework for researchers to design and conduct in vivo studies to quantify the effects of this compound bromide on gastric emptying and intestinal motility. The charcoal meal test provides a robust and straightforward method for initial screening, while gastrointestinal scintigraphy offers a more detailed, non-invasive assessment of transit dynamics. These studies are crucial for the preclinical evaluation of this compound bromide and other potential therapies for gastrointestinal motility disorders.

References

Application Notes and Protocols: Preparing Prifinium Bromide Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prifinium bromide is a quaternary ammonium compound that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Due to its antispasmodic properties, it is primarily utilized in research focused on gastrointestinal and urinary tract disorders.[1][2] Its mechanism of action involves blocking acetylcholine-induced smooth muscle contractions, making it a valuable tool for in vitro studies of parasympathetic nervous system activity and smooth muscle physiology.[1][3][4] These application notes provide detailed protocols for the preparation of this compound bromide stock solutions and their use in a functional in vitro smooth muscle contraction assay.

Mechanism of Action

This compound bromide exerts its pharmacological effect by competitively inhibiting the binding of the neurotransmitter acetylcholine to muscarinic receptors.[1][3] While it is a non-selective antagonist, its therapeutic effects are most prominent on the M3 receptors, which are abundant in the smooth muscle of the gastrointestinal tract.[1][5] The activation of M3 receptors by acetylcholine initiates a Gq-protein coupled signaling cascade. This process stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6] IP3 triggers the release of calcium ions (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction.[1][6] this compound bromide blocks the initial step of this pathway by preventing acetylcholine from binding to the M3 receptor, thereby inhibiting the entire downstream signaling cascade and promoting muscle relaxation.[1]

Prifinium_Bromide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (Agonist) ACh->M3R Activates This compound This compound Bromide (Antagonist) This compound->M3R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to Stock_Solution_Workflow Start Start Weigh 1. Accurately weigh This compound Bromide powder Start->Weigh Add_DMSO 2. Add appropriate volume of DMSO Weigh->Add_DMSO Vortex 3. Vortex thoroughly to dissolve Add_DMSO->Vortex Check_Sol Fully Dissolved? Vortex->Check_Sol Sonicate 4. Sonicate to aid dissolution Check_Sol->Sonicate No Aliquot 5. Aliquot into sterile tubes Check_Sol->Aliquot Yes Sonicate->Vortex Store 6. Store at -20°C or -80°C for long-term use Aliquot->Store End End Store->End Assay_Workflow Start Start: Isolated Tissue Prep Mount 1. Mount tissue in organ bath with physiological salt solution Start->Mount Equilibrate 2. Equilibrate under resting tension (~60 min) Mount->Equilibrate Add_Agonist 3. Add muscarinic agonist (e.g., Carbachol) Equilibrate->Add_Agonist Record_Control 4. Record stable contractile response Add_Agonist->Record_Control Add_Antagonist 5. Add cumulative concentrations of this compound Bromide Record_Control->Add_Antagonist Record_Inhibition 6. Record changes in muscle tension Add_Antagonist->Record_Inhibition Analyze 7. Analyze data (e.g., Schild Plot for pA2 value) Record_Inhibition->Analyze End End Analyze->End

References

Determining Optimal Prifinium Bromide Concentration for Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prifinium bromide is a quaternary ammonium compound that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] Its primary clinical application is as an antispasmodic agent, where it inhibits the binding of acetylcholine to these receptors, leading to the relaxation of smooth muscles, particularly in the gastrointestinal tract.[1][3] The five subtypes of muscarinic receptors (M1-M5) are G protein-coupled receptors (GPCRs) that regulate a multitude of physiological functions.[4][5] Notably, M1, M3, and M5 receptors couple to Gq proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium (Ca2+), a key signaling event in cellular responses.[3][7]

Emerging research suggests that this compound bromide and related compounds may have applications beyond their antispasmodic effects, including potential as anti-cancer agents.[8] This has led to increased interest in studying its effects in various cell-based assays. A critical first step in these investigations is to determine the optimal concentration range of this compound bromide. This application note provides a comprehensive guide and detailed protocols for researchers to determine the appropriate concentrations of this compound bromide for their specific cell-based assays, ensuring reliable and reproducible results.

Data Presentation: Determining the Effective Concentration Range

The first step in utilizing this compound bromide in cell-based assays is to determine its half-maximal inhibitory concentration (IC50) for cell viability. This value serves as a benchmark for selecting concentrations for subsequent mechanistic studies. A typical approach is to perform a dose-response experiment over a broad range of concentrations.

Table 1: Example Dose-Response Data for IC50 Determination of this compound Bromide in a Cancer Cell Line (Hypothetical Data)

This compound Bromide Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198 ± 5.2
1085 ± 6.1
2565 ± 5.5
5052 ± 4.8
7535 ± 3.9
10020 ± 3.2
2008 ± 2.1

Note: This data is for illustrative purposes. Actual values will vary depending on the cell line and experimental conditions.

Based on the IC50 value, researchers can select a range of concentrations for further experiments. For example, concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) are often used to study the induction of apoptosis or other cellular responses.[8]

Mandatory Visualizations

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (e.g., M3) ACh->mAChR Binds Gq Gq Protein mAChR->Gq Activates This compound This compound Bromide This compound->mAChR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor CellularResponse Cellular Response (e.g., Contraction, Proliferation) DAG->CellularResponse Activates PKC Ca Ca²⁺ ER->Ca Releases Ca->CellularResponse Triggers

Caption: Inhibition of the muscarinic acetylcholine receptor signaling pathway by this compound bromide.

Experimental Workflow

start Start cell_culture 1. Cell Seeding (e.g., 96-well plate) start->cell_culture treatment 2. This compound Bromide Treatment (Dose-response) cell_culture->treatment incubation 3. Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability_assay 4. Cell Viability Assay (e.g., MTT, Resazurin) incubation->viability_assay data_acquisition 5. Data Acquisition (Plate Reader) viability_assay->data_acquisition data_analysis 6. Data Analysis (IC50 Calculation) data_acquisition->data_analysis concentration_selection 7. Select Optimal Concentrations for Further Assays data_analysis->concentration_selection end End concentration_selection->end

Caption: Experimental workflow for determining the optimal concentration of this compound bromide.

Logical Relationship

cluster_input Inputs cluster_process Process cluster_output Output cell_line Cell Line ic50_determination IC50 Determination cell_line->ic50_determination assay_type Assay Type (e.g., Viability, Apoptosis, Signaling) dose_range_selection Dose Range Selection (Sub-lethal to lethal) assay_type->dose_range_selection ic50_determination->dose_range_selection optimal_concentration Optimal Concentration Range dose_range_selection->optimal_concentration

Caption: Logical relationship for selecting the optimal this compound bromide concentration.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the concentration of this compound bromide that inhibits cell metabolic activity by 50%.

Materials:

  • This compound bromide

  • Selected cell line (e.g., cancer cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Dimethyl sulfoxide (DMSO)[9]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[8][11]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound bromide in DMSO (e.g., 10 mM).[12]

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 10, 25, 50, 75, 100, 200 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound bromide. Include a vehicle control (medium with the highest concentration of DMSO used).[13]

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8][13]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.[10]

    • Incubate for 4 hours at 37°C.[10]

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound bromide concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.[14]

Protocol 2: Calcium Imaging Assay to Assess Muscarinic Receptor Antagonism

This protocol measures changes in intracellular calcium concentration in response to a muscarinic agonist, and the inhibitory effect of this compound bromide.

Materials:

  • Cells expressing muscarinic receptors (e.g., a cholinergic cell line)

  • This compound bromide

  • Muscarinic agonist (e.g., Carbachol)

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Pluronic F-127

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader or confocal microscope

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to attach overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Compound Treatment:

    • Add 100 µL of HBSS containing various concentrations of this compound bromide to the respective wells. Include a vehicle control.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Measure the baseline fluorescence using a fluorescence plate reader or confocal microscope.

    • Add a solution of the muscarinic agonist (e.g., Carbachol) to all wells to achieve a final concentration that elicits a submaximal response.

    • Immediately begin recording the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the response to the vehicle control.

    • Plot the normalized response against the concentration of this compound bromide to determine its inhibitory effect on agonist-induced calcium release.

By following these protocols, researchers can effectively determine the optimal concentration of this compound bromide for their specific cell-based assays, paving the way for further investigation into its cellular mechanisms and potential therapeutic applications.

References

Electrophysiological Studies of Prifinium Bromide on Ion Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prifinium bromide is a quaternary ammonium compound primarily recognized for its potent antimuscarinic activity, which underlies its clinical efficacy as an antispasmodic agent, particularly in the management of irritable bowel syndrome (IBS). Its mechanism of action is centered on the competitive antagonism of acetylcholine at muscarinic receptors, leading to the relaxation of smooth muscles in the gastrointestinal tract. While direct electrophysiological studies detailing the effects of this compound bromide on specific voltage-gated ion channels (e.g., Na+, K+, Ca2+) are not extensively available in the current body of scientific literature, the investigation of structurally and functionally related quaternary ammonium antimuscarinic agents, such as otilonium bromide and pinaverium bromide, reveals a potential for ion channel modulation as a secondary mechanism of action. This document provides a summary of the known mechanisms of this compound bromide, presents electrophysiological data from related compounds to suggest potential avenues of research, and offers detailed protocols for investigating the effects of such compounds on ion channels.

Primary Mechanism of Action: Muscarinic Receptor Antagonism

This compound bromide functions as a competitive antagonist at muscarinic acetylcholine receptors. In smooth muscle cells, the binding of acetylcholine to M3 muscarinic receptors activates a Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in smooth muscle contraction. By blocking the initial binding of acetylcholine, this compound bromide inhibits this entire signaling cascade, leading to muscle relaxation.

cluster_0 Cell Membrane cluster_1 Sarcoplasmic Reticulum cluster_2 Cytosol ACh Acetylcholine M3R Muscarinic M3 Receptor ACh->M3R Binds PB This compound Bromide PB->M3R Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_SR Ca2+ IP3R->Ca_SR Releases Ca_cyto Increased Cytosolic Ca2+ Ca_SR->Ca_cyto Contraction Smooth Muscle Contraction Ca_cyto->Contraction Leads to

Caption: Muscarinic receptor antagonism by this compound bromide.

Potential for Ion Channel Modulation: Evidence from Related Compounds

While direct evidence for this compound bromide is lacking, studies on other antispasmodic quaternary ammonium compounds suggest that modulation of ion channels, particularly calcium channels, may contribute to their overall therapeutic effect.

Otilonium Bromide

Otilonium bromide has been shown to inhibit both L-type and T-type calcium channels. This action is in addition to its antimuscarinic properties and is thought to contribute to its efficacy in reducing smooth muscle contractility.

Pinaverium Bromide

Pinaverium bromide also acts as an L-type calcium channel blocker on the smooth muscle of the colon. This effect is observed in its selective inhibition of the plateau potential of slow waves, which is associated with contractile activity.

The following table summarizes the available quantitative data for these related compounds.

CompoundIon ChannelCell TypeIC50Reference
Otilonium BromideL-type Ca2+Guinea-pig colon circular muscle31 µM (for KCl-induced contraction)
Otilonium BromideT-type Ca2+ (CaV3.1)HEK293 cells> 3 µM
Otilonium BromideT-type Ca2+ (CaV3.2)HEK293 cells> 3 µM
Otilonium BromideT-type Ca2+ (CaV3.3)HEK293 cellsLower affinity than CaV3.1/3.2
Pinaverium BromideL-type Ca2+Canine colonic circular smooth muscle1.0 x 10-6 M (for inhibition of cholinergic responses)
Pinaverium BromideL-type Ca2+Canine colonic circular smooth muscle3.8 x 10-6 M (for inhibition of spontaneous contractions)

Experimental Protocols for Investigating Ion Channel Effects

The following protocols are provided as a template for researchers wishing to investigate the electrophysiological effects of this compound bromide or related compounds on voltage-gated ion channels. These are generalized protocols and may require optimization for specific cell types and recording equipment.

Whole-Cell Patch-Clamp Recording of Ca2+ Channels

This protocol is designed to measure the effect of a test compound on voltage-gated calcium channels expressed in a heterologous system (e.g., HEK293 cells) or in primary smooth muscle cells.

Workflow:

Application Note: Characterization of Prifinium Bromide Binding to Muscarinic Acetylcholine Receptors Using a Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a radioligand binding assay to determine the binding affinity of Prifinium bromide for muscarinic acetylcholine receptors (mAChRs).

Introduction

This compound bromide is a quaternary ammonium antimuscarinic agent used for its antispasmodic properties, particularly in the treatment of gastrointestinal disorders like Irritable Bowel Syndrome (IBS).[1][2][3] Its therapeutic effect stems from its role as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2][4][5] By blocking the binding of the neurotransmitter acetylcholine, this compound bromide inhibits smooth muscle contractions and reduces gastrointestinal motility.[4][6] The drug is known to have a broad spectrum of activity across the five muscarinic receptor subtypes (M1-M5).[2][4]

Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand (like this compound bromide) and a receptor.[7] This application note details a competitive binding assay protocol to determine the inhibition constant (Kᵢ) of this compound bromide for muscarinic receptors, providing a quantitative measure of its binding affinity.

Principle of the Assay

This protocol describes a competitive inhibition assay, a type of radioligand binding assay. The principle is to measure the ability of an unlabeled compound ("competitor," i.e., this compound bromide) to displace a radioactive ligand ("radioligand") that is specifically bound to the target receptor.

The assay is performed by incubating a source of muscarinic receptors (e.g., cell membranes) with a fixed concentration of a high-affinity muscarinic radioligand in the presence of increasing concentrations of unlabeled this compound bromide. As the concentration of this compound bromide increases, it competes with the radioligand for the same binding site on the receptor, causing a progressive decrease in the amount of bound radioactivity. The concentration of this compound bromide that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (Inhibitory Concentration 50%). The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[8][9]

Muscarinic Receptor Signaling Pathway

This compound bromide primarily exerts its antispasmodic effect by blocking the M3 muscarinic receptor subtype, which is coupled to a Gq/11 G-protein.[2] Activation of this pathway by acetylcholine leads to smooth muscle contraction. This compound bromide, as a competitive antagonist, inhibits this entire signaling cascade.[2][5]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R Muscarinic M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_release Triggers Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to ACh Acetylcholine (Agonist) ACh->M3R Activates This compound This compound Bromide (Antagonist) This compound->M3R Blocks

Caption: Inhibition of M3 receptor signaling by this compound Bromide.

Experimental Protocol

This protocol is a general guideline for a competitive radioligand binding assay using [³H]-N-methylscopolamine ([³H]-NMS), a common non-selective muscarinic antagonist radioligand.[8][10]

Materials and Reagents
  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing human muscarinic receptor subtypes (M1, M2, M3, M4, or M5), or tissue homogenates rich in muscarinic receptors (e.g., rat brain cortex, guinea pig ileum).[8]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS). Specific activity > 70 Ci/mmol.

  • Competitor: this compound bromide.

  • Non-specific Binding Control: Atropine (1 µM) or another high-affinity unlabeled muscarinic antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment:

    • 96-well microplates.

    • Cell harvester with GF/B or GF/C glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine, PEI).

    • Liquid scintillation counter.

    • Scintillation cocktail (e.g., Betaplate Scint).

Receptor Membrane Preparation
  • Homogenize cultured cells or tissue in 20 volumes of ice-cold lysis buffer.[11]

  • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000-40,000 x g for 20 minutes at 4°C to pellet the membranes.[11]

  • Resuspend the membrane pellet in fresh assay buffer and repeat the centrifugation step.

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).

  • Store membrane aliquots at -80°C until use.

Assay Procedure (96-well plate format)

The general workflow involves incubation, filtration to separate bound and free ligand, and quantification of radioactivity.[5][11]

Radioligand_Assay_Workflow Start Start Prepare Prepare Reagents: - Receptor Membranes - Radioligand ([³H]-NMS) - this compound Bromide dilutions Start->Prepare Incubate Incubate Assay Plate (e.g., 60 min @ 25-30°C) Prepare->Incubate Filter Rapid Filtration (Cell Harvester) Incubate->Filter Wash Wash Filters (Ice-cold buffer) Filter->Wash Dry Dry Filters Wash->Dry Count Add Scintillant & Measure Radioactivity (Scintillation Counter) Dry->Count Analyze Data Analysis: Calculate IC₅₀ and Kᵢ Count->Analyze End End Analyze->End

Caption: Experimental workflow for the radioligand binding assay.

  • Plate Setup: Set up a 96-well plate with triplicate wells for Total Binding, Non-specific Binding (NSB), and each concentration of this compound bromide.

  • Reagent Addition: The final assay volume is typically 200-250 µL.[11]

    • Add 50 µL of Assay Buffer to "Total Binding" wells.

    • Add 50 µL of 1 µM Atropine to "NSB" wells.

    • Add 50 µL of each this compound bromide serial dilution (e.g., from 10⁻¹⁰ M to 10⁻⁴ M) to the competitor wells.

    • Add 50 µL of [³H]-NMS solution (at a final concentration near its Kₑ, e.g., 0.2-1.0 nM).

    • Initiate the reaction by adding 100-150 µL of the diluted membrane preparation (typically 20-100 µg protein/well) to all wells.[11]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[11]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-soaked glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[5]

  • Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioactivity.

  • Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.[11]

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the log concentration of this compound bromide.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC₅₀ value.

  • Calculate Inhibition Constant (Kᵢ):

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation :[8]

      Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    • Where:

      • [L] = concentration of the radioligand ([³H]-NMS) used in the assay.

      • Kₑ = equilibrium dissociation constant of the radioligand for the receptor. This must be determined separately via a saturation binding experiment.

Data Presentation

The binding affinities of this compound bromide and standard reference compounds for the five human muscarinic receptor subtypes can be summarized as follows. A lower Kᵢ value indicates a higher binding affinity.

CompoundReceptor SubtypeKᵢ (nM) - Representative Data
This compound bromide M1Data to be determined
M2Data to be determined¹
M3Data to be determined
M4Data to be determined²
M5Data to be determined
Atropine (Non-selective Antagonist)M1-M51 - 2
Pirenzepine (M1-selective Antagonist)M1~20
Gallamine (M2-selective Antagonist)M2~50
4-DAMP (M3-selective Antagonist)M3~1

¹A molecular docking study predicted a binding affinity of -8.6 kcal/mol for this compound Bromide with the M2 muscarinic receptor.[12] ²One study noted this compound Bromide had the highest affinity for the M4 receptor among 32 ligands tested, though a specific Kᵢ value was not provided.[13]

Conclusion

This radioligand binding assay protocol provides a robust and quantitative method for determining the binding affinity of this compound bromide for muscarinic receptor subtypes. Characterizing the binding profile is a critical step in understanding its pharmacological mechanism of action and its selectivity. The data generated from this assay are essential for researchers in pharmacology and drug development for lead compound characterization and comparison.

References

Quantifying the Inhibitory Effect of Prifinium Bromide on Muscle Contraction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prifinium bromide is a quaternary ammonium antimuscarinic agent recognized for its antispasmodic properties.[1][2][3] It is primarily used in the treatment of conditions involving smooth muscle spasms, particularly in the gastrointestinal tract, such as irritable bowel syndrome (IBS).[2] The therapeutic effect of this compound bromide stems from its action as a competitive antagonist at muscarinic acetylcholine (ACh) receptors.[4] By blocking the binding of acetylcholine, a key neurotransmitter that initiates muscle contraction, this compound bromide leads to smooth muscle relaxation.[1][2] This document provides detailed application notes and protocols for quantifying the inhibitory effects of this compound bromide on muscle contraction, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound bromide exerts its pharmacological effects by competitively blocking muscarinic acetylcholine receptors on smooth muscle cells.[2] Acetylcholine released from parasympathetic nerve endings typically binds to these receptors, initiating a signaling cascade that results in muscle contraction.[2] this compound bromide occupies these receptors without activating them, thus preventing acetylcholine from binding and initiating the contractile signal.[2] This results in smooth muscle relaxation and an antispasmodic effect.[2] While it exhibits a broad spectrum of antagonistic activity across muscarinic receptor subtypes (M1-M5), its therapeutic effects are most prominent in the smooth muscle of the gastrointestinal tract.[4]

The primary signaling pathway inhibited by this compound bromide in smooth muscle involves the M3 muscarinic receptor. The binding of acetylcholine to the M3 receptor activates a Gq protein, stimulating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, a key event in smooth muscle contraction.[3][5] By blocking the M3 receptor, this compound bromide inhibits this entire cascade.[3]

cluster_0 cluster_1 ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates This compound This compound Bromide This compound->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor Ca Ca²⁺ Release SR->Ca Contraction Muscle Contraction Ca->Contraction Initiates

Caption: Signaling pathway of this compound bromide's antagonism at the M3 muscarinic receptor.

Quantitative Pharmacological Data

Specific quantitative pharmacological data for this compound bromide, such as pA2, Ki, or IC50 values, are not consistently reported in the available scientific literature.[2] However, comparative data provides valuable insight into its potency.

DrugPotency Comparison (Inhibition of Carbachol-Induced Contractions)Tissue
This compound Bromide As active as AtropineIsolated guinea-pig detrusor (bladder) smooth muscle[6]
10 times more active than OxybutyninIsolated guinea-pig detrusor (bladder) smooth muscle[6]
100 times more active than TerodilineIsolated guinea-pig detrusor (bladder) smooth muscle[6]

Experimental Protocols

To quantify the inhibitory effect of this compound bromide on muscle contraction, the following experimental protocols are recommended.

Protocol 1: Isolated Organ Bath for Smooth Muscle Contraction

This protocol outlines the methodology to determine the inhibitory effect of this compound bromide on agonist-induced smooth muscle contractions using an isolated tissue preparation, such as the guinea pig ileum.

Materials and Reagents:

  • Male Dunkin-Hartley guinea pig (250-350 g)[6]

  • Physiological Salt Solution (PSS), e.g., Tyrode's or Krebs-Henseleit solution[6][7]

  • Carbogen gas (95% O2, 5% CO2)

  • Agonist (e.g., Acetylcholine, Carbachol)

  • This compound bromide

  • Isolated organ bath system with force transducer and data acquisition software

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the ileum. Place the tissue in a petri dish containing aerated, room temperature PSS.[7]

  • Mounting: Mount the ileum segment in the organ bath chamber filled with PSS maintained at 37°C and continuously bubbled with carbogen.[6] Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram. During this period, wash the tissue with fresh PSS every 15-20 minutes.

  • Viability Test: Elicit a contraction with a high concentration of potassium chloride (KCl, e.g., 60-80 mM) to confirm tissue viability. Wash the tissue until it returns to the baseline resting tension.

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the chosen agonist (e.g., acetylcholine). Start with a low concentration and incrementally increase it until a maximal contraction is achieved.

  • Washout: Thoroughly wash the tissue with fresh PSS until the baseline tension is restored.

  • This compound Bromide Incubation: Add a known concentration of this compound bromide to the bath and allow it to incubate for 20-30 minutes.[6]

  • Second Agonist Concentration-Response Curve: In the presence of this compound bromide, repeat the cumulative agonist concentration-response curve. A rightward shift in the curve is expected.

  • Repeat: Repeat steps 6-8 with at least two other concentrations of this compound bromide to enable a Schild plot analysis.

Data Analysis:

  • IC50 Value: Plot the percentage of inhibition of a fixed agonist concentration against the logarithm of the this compound bromide concentration. The concentration of this compound bromide that causes 50% inhibition is the IC50 value.

  • pA2 Value and Schild Plot: The pA2 value, a measure of the affinity of a competitive antagonist, can be determined using a Schild plot.[3] Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each concentration of this compound bromide.[3] Plot the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound bromide.[3] The x-intercept of the resulting linear regression provides the pA2 value.[3]

cluster_workflow Isolated Organ Bath Workflow prep Tissue Preparation (e.g., Guinea Pig Ileum) mount Mount in Organ Bath prep->mount equilibrate Equilibration (60 min) mount->equilibrate viability Viability Test (KCl) equilibrate->viability agonist_crc1 Control Agonist Concentration-Response Curve viability->agonist_crc1 washout1 Washout agonist_crc1->washout1 prifinium_inc Incubate with This compound Bromide washout1->prifinium_inc agonist_crc2 Agonist Concentration-Response Curve with this compound prifinium_inc->agonist_crc2 washout2 Washout agonist_crc2->washout2 repeat Repeat with Different [this compound Bromide] washout2->repeat repeat->prifinium_inc Yes analysis Data Analysis (IC50, pA2, Schild Plot) repeat->analysis No

Caption: Experimental workflow for an isolated organ bath experiment.
Protocol 2: Calcium Imaging in Smooth Muscle Cells

This protocol describes how to visualize and quantify changes in intracellular calcium concentration in response to this compound bromide.

Materials and Reagents:

  • Isolated smooth muscle cells or tissue

  • Fluorescent Ca2+ indicator (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Physiological Salt Solution (PSS)

  • Agonist (e.g., Acetylcholine)

  • This compound bromide

  • Confocal or fluorescence microscope with an imaging system

Procedure:

  • Cell/Tissue Preparation: Isolate smooth muscle cells or prepare a thin strip of smooth muscle tissue.

  • Dye Loading: Incubate the cells/tissue with a membrane-permeant Ca2+ indicator (e.g., 5-10 µM Fluo-4 AM with 0.02% Pluronic F-127) in PSS for a specified time (e.g., 30-60 minutes) at room temperature or 37°C, protected from light.

  • Wash: Wash the preparation with fresh PSS to remove excess dye.

  • Baseline Imaging: Mount the preparation on the microscope stage and acquire baseline fluorescence images.

  • Agonist Stimulation: Perfuse the preparation with an agonist-containing solution to induce an increase in intracellular Ca2+, observed as an increase in fluorescence.

  • This compound Bromide Application: After a stable response to the agonist is observed or after a washout period, apply this compound bromide and record the changes in fluorescence.

  • Inhibitory Effect: To demonstrate the inhibitory effect, pre-incubate the preparation with this compound bromide before stimulating with the agonist.

Data Analysis:

  • Fluorescence Intensity: Measure the change in fluorescence intensity over time. The data is often presented as a ratio of the fluorescence relative to the baseline (F/F0) or as a ratiometric measurement for dyes like Fura-2.

  • Quantification: Quantify the peak amplitude, duration, and frequency of Ca2+ transients in the presence and absence of this compound bromide. A reduction in these parameters indicates an inhibitory effect.

cluster_workflow Calcium Imaging Workflow prep Cell/Tissue Preparation dye_loading Load with Ca²⁺ Indicator (e.g., Fluo-4 AM) prep->dye_loading wash Wash to Remove Excess Dye dye_loading->wash baseline Acquire Baseline Fluorescence wash->baseline agonist Stimulate with Agonist baseline->agonist pre_incubation Pre-incubate with This compound Bromide baseline->pre_incubation This compound Apply this compound Bromide agonist->this compound analysis Analyze Fluorescence Changes (F/F0, Peak Amplitude) This compound->analysis pre_incubation->agonist

Caption: Workflow for calcium imaging in smooth muscle cells.

Conclusion

This compound bromide is a potent antimuscarinic agent that effectively inhibits smooth muscle contraction by blocking muscarinic acetylcholine receptors.[2] While specific quantitative data on its potency are not widely published, its activity can be reliably quantified using established in vitro pharmacological techniques such as isolated organ bath experiments and calcium imaging.[6] The protocols provided in this document offer a robust framework for researchers to determine key pharmacological parameters like IC50 and pA2 values, thereby enabling a comprehensive understanding of this compound bromide's inhibitory effects on muscle contraction.

References

Troubleshooting & Optimization

Troubleshooting Prifinium bromide solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on troubleshooting solubility issues related to Prifinium bromide in aqueous buffers. The following information is designed to assist researchers in overcoming common challenges during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound bromide and what are its primary uses in a research setting?

This compound bromide is a quaternary ammonium compound that functions as an antimuscarinic agent.[1] In research, it is primarily investigated for its antispasmodic properties, specifically its ability to relax smooth muscles.[1] This makes it a valuable tool for studying physiological processes involving smooth muscle contraction, particularly in the gastrointestinal and urinary tracts.[2]

Q2: I'm having difficulty dissolving this compound bromide in my aqueous buffer. Why is this happening?

This compound bromide has very low solubility in water.[3] This is a common challenge encountered when preparing aqueous solutions for in vitro experiments.

Q3: How can I overcome the low aqueous solubility of this compound bromide?

The most effective method is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock solution into your aqueous buffer.[3] Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution.[2][3][4]

Q4: What is the recommended storage procedure for this compound bromide powder and stock solutions?

This compound bromide powder should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light.[5] For long-term storage, a temperature of -20°C is recommended.[3] Stock solutions in DMSO should also be stored at -20°C for long-term use.[3]

Q5: Will changes in pH affect the solubility of this compound bromide?

As a quaternary ammonium compound, this compound bromide possesses a permanent positive charge that is independent of the pH of the solution. Therefore, variations in the pH of your aqueous buffer are not expected to significantly alter its solubility.

Q6: How does temperature influence the solubility of this compound bromide?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Difficulty dissolving this compound bromide directly in aqueous buffer. Very low intrinsic aqueous solubility of this compound bromide.[3]1. Do not attempt to dissolve this compound bromide directly in aqueous buffers. 2. Prepare a high-concentration stock solution in DMSO (e.g., 10 mM or higher).[3] 3. Serially dilute the DMSO stock solution into your final aqueous buffer to achieve the desired working concentration.
Precipitation observed after diluting the DMSO stock solution into the aqueous buffer. The final concentration of this compound bromide exceeds its solubility limit in the aqueous buffer, even with the presence of a small amount of DMSO.1. Reduce the final concentration of this compound bromide in your experiment. 2. Increase the final percentage of DMSO in your aqueous buffer. Caution: Ensure the final DMSO concentration is consistent across all experimental conditions, including controls, and is at a level that does not affect your biological system.[3] 3. Consider a gentle warming of the buffer during dilution, but monitor closely for any signs of compound degradation.
Inconsistent or unexpected experimental results. Degradation of this compound bromide due to improper storage or handling.1. Ensure the compound is stored at the recommended temperature (-20°C for long-term) and protected from light.[3] 2. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. 3. Prepare fresh dilutions in aqueous buffer for each experiment.[3]
No biological effect observed in smooth muscle contraction assays. Incorrect concentration of this compound bromide or issues with the experimental setup.1. Verify the calculations for your stock solution and final dilutions. 2. Ensure the viability of the tissue preparation by testing its response to a known agonist before adding this compound bromide.[3] 3. Check the pH and temperature of your physiological salt solution to ensure they are within the optimal range for your tissue.[3]

Quantitative Data

The solubility of this compound bromide has been determined in water and DMSO.

Solvent Solubility Molar Concentration
Water0.00015 mg/mL~0.00039 mM
DMSO70 mg/mL181.17 mM
Data sourced from publicly available information.[3]

Experimental Protocols

Preparation of a this compound Bromide Stock Solution

Objective: To prepare a concentrated stock solution of this compound bromide in DMSO for subsequent dilution in aqueous buffers.

Materials:

  • This compound bromide powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Accurately weigh the desired amount of this compound bromide powder using a calibrated analytical balance.

  • Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the vial containing the this compound bromide powder.

  • Vortex the solution thoroughly for several minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the solution for short intervals in a water bath until the solution is clear.[3]

  • Store the stock solution in a tightly sealed vial at -20°C for long-term storage.

Assessment of this compound Bromide's Effect on Smooth Muscle Contraction

Objective: To determine the inhibitory effect of this compound bromide on agonist-induced smooth muscle contraction using an isolated organ bath setup.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat colon)

  • Organ bath system with a force transducer

  • Physiological salt solution (e.g., Krebs-Henseleit solution)

  • Muscarinic agonist (e.g., Carbachol)

  • This compound bromide stock solution in DMSO

  • Gas mixture (95% O2, 5% CO2)

Procedure:

  • Set up the organ bath with the appropriate physiological salt solution, maintain it at 37°C, and continuously bubble it with the 95% O2, 5% CO2 gas mixture.[3]

  • Mount the isolated smooth muscle strip in the organ bath and allow it to equilibrate under a resting tension.

  • Induce a stable contraction by adding a known concentration of the muscarinic agonist (e.g., Carbachol) to the organ bath.

  • Once a stable contraction is achieved, add cumulative concentrations of this compound bromide (prepared by diluting the DMSO stock solution) to the bath at set time intervals.

  • Record the changes in muscle tension after each addition of this compound bromide.

  • The inhibitory effect can be quantified by calculating the percentage reduction in the agonist-induced contraction.

Visualizations

Troubleshooting Workflow for Solubility Issues

G Troubleshooting this compound Bromide Solubility Issues start Start: this compound Bromide Powder dissolve_direct Attempt to dissolve directly in aqueous buffer start->dissolve_direct dissolved_yes Soluble? dissolve_direct->dissolved_yes Observe success Solution is ready for experiment dissolved_yes->success Yes insoluble Insoluble dissolved_yes->insoluble No prepare_stock Prepare concentrated stock solution in DMSO dilute_stock Dilute DMSO stock into aqueous buffer prepare_stock->dilute_stock precipitation Precipitation occurs? dilute_stock->precipitation Observe precipitation->success No troubleshoot_precip Reduce final concentration OR Increase final DMSO % (with caution) precipitation->troubleshoot_precip Yes troubleshoot_precip->dilute_stock insoluble->prepare_stock

Caption: A logical workflow for addressing this compound bromide solubility challenges.

Signaling Pathway of this compound Bromide's Mechanism of Action

G This compound Bromide's Antagonism of the M3 Muscarinic Receptor cluster_cell Smooth Muscle Cell M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Ca Ca²⁺ Release SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction leads to ACh Acetylcholine (ACh) ACh->M3R binds and activates This compound This compound Bromide This compound->M3R competitively blocks

Caption: Mechanism of action of this compound Bromide at the M3 muscarinic receptor.

References

Optimizing Prifinium bromide concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental concentration of Prifinium bromide while minimizing the risk of off-target effects. This compound bromide is a quaternary ammonium antimuscarinic agent, primarily utilized for its antispasmodic properties in conditions such as irritable bowel syndrome.[1] Its therapeutic action is mediated through competitive antagonism of acetylcholine at muscarinic receptors.[2][3][4] However, its non-selective nature can lead to off-target effects, which are crucial to control in experimental settings.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound bromide?

A1: this compound bromide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2][3][4] By blocking the binding of the neurotransmitter acetylcholine, it inhibits parasympathetic nerve impulses, leading to smooth muscle relaxation.[4] While it is a non-selective antagonist, its primary therapeutic effects are attributed to its action on M3 receptors located on smooth muscle cells.[3]

Q2: What are the potential off-target effects of this compound bromide?

A2: As a non-selective muscarinic antagonist, this compound bromide can interact with all five muscarinic receptor subtypes (M1-M5) distributed throughout the body.[5] This can lead to classic anticholinergic side effects such as dry mouth, blurred vision, constipation, and in rare cases, tachycardia or urinary retention.[6][7] In an experimental context, unintended blockade of M1, M2, M4, or M5 receptors could lead to confounding results depending on the tissue or cell type being studied.

Q3: What is a typical starting concentration range for this compound bromide in in vitro experiments?

A3: A typical starting concentration range to explore for in vitro experiments, such as isolated organ bath studies, is from 10⁻⁹ M to 10⁻⁵ M.[8] However, the optimal concentration is highly dependent on the specific tissue, the expression level of muscarinic receptors, and the experimental conditions. It is always recommended to perform a concentration-response curve to determine the effective concentration range for your specific experimental setup.[8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in experimental results between batches of this compound bromide. - Compound Purity: Different batches may have varying purity levels. - Improper Storage: Degradation of the compound due to incorrect storage conditions.- Verify Purity: Use analytical methods like HPLC to confirm the purity of each batch. - Ensure Proper Storage: Store this compound bromide according to the manufacturer's instructions, typically in a cool, dry, and dark place. Prepare fresh solutions for each experiment.
Schild plot analysis yields a slope significantly different from unity. - Non-competitive Antagonism: The drug may not be acting as a simple competitive antagonist at the concentrations tested. - Nonequilibrium Conditions: Insufficient incubation time for the antagonist to reach equilibrium with the receptors. - Heterogeneous Receptor Population: The tissue may express multiple receptor subtypes that are being affected.[4]- Review Concentration Range: Ensure the concentrations used are appropriate for competitive antagonism. - Optimize Incubation Time: Increase the incubation time with this compound bromide to ensure equilibrium is reached. - Consider Receptor Subtype Selectivity: Perform experiments on cell lines expressing single muscarinic receptor subtypes to dissect the compound's activity.
Unexpected physiological responses observed that are inconsistent with M3 receptor blockade. - Off-target Effects: The concentration of this compound bromide may be high enough to interact with other muscarinic receptor subtypes or even non-muscarinic receptors.- Perform a Dose-Response Curve: Carefully evaluate the concentration at which the unexpected effect appears. - Conduct Selectivity Assays: Use radioligand binding assays with membranes from cells expressing different muscarinic receptor subtypes (M1, M2, M4, M5) to determine the binding affinity (Ki) for each subtype. - Broad Panel Screening: Screen this compound bromide against a panel of other common off-target receptors and ion channels.

Quantitative Data Summary

While specific pA2 and Ki values for this compound bromide are not consistently reported across the literature, the following table provides a summary of its known potency and computationally predicted binding affinity.

Parameter Value Method Receptor/Tissue Reference
Relative Potency Comparable to AtropineIn vitro organ bathGuinea-pig detrusor muscle[2]
Binding Affinity (kcal/mol) -8.6Molecular DockingM2 Muscarinic Receptor[5]

Note: Molecular docking provides a predicted binding affinity and requires experimental validation to determine a dissociation constant (Ki).[3]

Experimental Protocols

Isolated Organ Bath Assay for Determining pA2 Value (Schild Analysis)

This protocol is used to determine the affinity (pA2 value) of this compound bromide for muscarinic receptors in a functional tissue preparation.

Materials:

  • Isolated tissue (e.g., guinea pig ileum or detrusor muscle)

  • Organ bath system with temperature control and aeration

  • Isometric force transducer and data acquisition system

  • Physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution)

  • Muscarinic agonist (e.g., Carbachol, Acetylcholine)

  • This compound bromide stock solution

Procedure:

  • Tissue Preparation: Dissect the desired tissue and mount it in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.[3]

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with regular washing.[2]

  • Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist to establish a baseline.

  • Antagonist Incubation: Wash the tissue to remove the agonist and then incubate with a fixed concentration of this compound bromide for a predetermined time to allow for equilibrium.[2]

  • Agonist Concentration-Response Curve in the Presence of Antagonist: Generate a second cumulative concentration-response curve for the agonist in the presence of this compound bromide.

  • Repeat: Repeat steps 4 and 5 with at least two other concentrations of this compound bromide.

  • Data Analysis (Schild Plot):

    • Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each antagonist concentration.

    • Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound bromide.

    • The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from unity is indicative of competitive antagonism.[2]

Radioligand Binding Assay for Determining Ki Values

This protocol is used to determine the binding affinity (Ki) of this compound bromide for specific muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing a specific muscarinic receptor subtype (e.g., from transfected cell lines)

  • Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine)

  • This compound bromide stock solution

  • Non-labeled competing ligand (e.g., Atropine) for non-specific binding determination

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound bromide. Include a set of tubes with a high concentration of a non-labeled ligand to determine non-specific binding.[3]

  • Equilibration: Allow the incubation to proceed for a specific time at a defined temperature to reach equilibrium.[3]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.[3]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[3]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of this compound bromide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[3]

Visualizations

M3_Signaling_Pathway cluster_cell Smooth Muscle Cell ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds PB This compound bromide PB->M3R Blocks Gq Gq protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds Contraction Contraction DAG->Contraction Contributes to Ca2 Ca²⁺ SR->Ca2 Releases Ca2->Contraction Initiates

Caption: M3 receptor signaling pathway and inhibition by this compound bromide.

Experimental_Workflow cluster_troubleshooting Troubleshooting Logic Start Unexpected Experimental Result Check_Purity Verify Compound Purity Start->Check_Purity Check_Storage Confirm Proper Storage Start->Check_Storage Optimize_Conc Perform Dose-Response Curve Start->Optimize_Conc Data_Interpretation Re-evaluate Data Interpretation Check_Purity->Data_Interpretation Check_Storage->Data_Interpretation Selectivity_Assay Conduct Receptor Selectivity Assays Optimize_Conc->Selectivity_Assay Schild_Analysis Review Schild Plot Slope Optimize_Conc->Schild_Analysis Selectivity_Assay->Data_Interpretation Schild_Analysis->Data_Interpretation Conclusion Identify On-target vs. Off-target Effect Data_Interpretation->Conclusion

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Prifinium Bromide Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Prifinium bromide in experimental solutions. The following information is designed to address common issues and provide detailed protocols to ensure the stability and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound bromide and what are its primary uses in research?

This compound bromide is a quaternary ammonium antimuscarinic agent.[1][2] In a research context, it is primarily used as a competitive antagonist of muscarinic acetylcholine receptors, particularly the M3 subtype, to study smooth muscle contraction, gastrointestinal disorders like irritable bowel syndrome, and other conditions involving smooth muscle spasms.[1][2]

Q2: What are the main factors that can cause this compound bromide degradation in my experimental solutions?

Based on its chemical structure, this compound bromide is susceptible to degradation under several conditions:

  • Hydrolytic Stress: Extreme pH conditions (both strongly acidic and basic) can lead to the hydrolysis of the molecule.[1]

  • Oxidative Stress: The presence of oxidizing agents can result in the formation of oxidation products.[1]

  • Thermal Stress: High temperatures can cause decomposition of the quaternary ammonium salt.[1]

  • Photolytic Stress: Exposure to light, especially UV radiation, may induce photochemical reactions.[1]

Q3: How should I properly store this compound bromide powder and its stock solutions to minimize degradation?

For optimal stability, follow these storage recommendations:

  • Solid Powder: Store in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light.[3] For long-term storage, temperatures of -20°C are recommended.[4]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO and store them in small aliquots at -20°C or lower, protected from light.[4] It is advisable to prepare fresh working solutions from the stock for each experiment to ensure accuracy and minimize degradation.[4]

Q4: I'm observing precipitation when I dilute my this compound bromide stock solution into my aqueous experimental buffer. What could be the cause and how can I fix it?

This is a common issue due to the low aqueous solubility of this compound bromide.[4] Here are some troubleshooting steps:

  • Check Final Concentration: Ensure the final concentration of this compound bromide in your aqueous buffer does not exceed its solubility limit.

  • Optimize Solvent Concentration: You may need to slightly increase the percentage of the organic solvent (e.g., DMSO) in your final working solution. However, be mindful of the solvent's potential effects on your biological system and always include appropriate vehicle controls in your experiments.

  • Sonication: Gentle sonication can sometimes help to dissolve small amounts of precipitate.[4]

  • Fresh Dilutions: Prepare fresh dilutions immediately before use.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound bromide.

Issue Potential Cause Troubleshooting Steps
Inconsistent or irreproducible experimental results. Degradation of this compound bromide in stock or working solutions.• Prepare fresh stock solutions from solid powder. • Aliquot stock solutions to avoid repeated freeze-thaw cycles. • Always prepare fresh working solutions for each experiment. • Protect all solutions from light and store at the recommended temperature.[4]
Loss of drug potency over the course of a long experiment. Time-dependent degradation of this compound bromide in the experimental buffer at physiological temperatures (e.g., 37°C).• For lengthy experiments, consider replacing the experimental solution with a freshly prepared one at set intervals. • Perform a time-course stability study under your specific experimental conditions to determine the degradation rate.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.• Conduct a forced degradation study to identify potential degradation products and their retention times. • Ensure your HPLC method is stability-indicating and can separate the parent drug from all potential degradants.

Quantitative Data on this compound Bromide Degradation

The following tables provide an illustrative summary of potential degradation patterns of this compound bromide under various stress conditions. Note: This data is for illustrative purposes only and the actual degradation rates should be determined experimentally using a validated stability-indicating analytical method.

Table 1: Illustrative Hydrolytic Degradation of this compound Bromide (1 mg/mL Solution) at 60°C

Condition Time (hours) % Degradation (Illustrative) Potential Degradation Products
0.1 M HCl25%Hydrolysis products
815%
2435%
0.1 M NaOH210%Hydrolysis products
825%
2450%

Table 2: Illustrative Oxidative Degradation of this compound Bromide (1 mg/mL Solution) at Room Temperature

Condition Time (hours) % Degradation (Illustrative) Potential Degradation Products
3% H₂O₂28%Oxidation products
820%
2445%

Table 3: Illustrative Photodegradation of this compound Bromide (1 mg/mL Solution)

Condition Exposure % Degradation (Illustrative) Potential Degradation Products
UV Light (254 nm)2 hours12%Photolytic degradation products
8 hours30%
White Light24 hours5%

Experimental Protocols

Protocol 1: Preparation of this compound Bromide Stock Solution

Materials:

  • This compound bromide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate this compound bromide powder to room temperature before opening the container.

  • Accurately weigh the desired amount of this compound bromide powder using a calibrated analytical balance.

  • Transfer the powder to a sterile, amber microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.[4]

  • Store the stock solution in aliquots at -20°C or below, protected from light.

Protocol 2: Forced Degradation Study of this compound Bromide

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound bromide

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • Validated HPLC method with a photodiode array (PDA) detector

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound bromide in 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound bromide in 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound bromide in a 1:1 mixture of methanol and 3% H₂O₂ to a final concentration of 1 mg/mL.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound bromide powder in a glass vial and heat it in a calibrated oven at 80°C for 48 hours.

    • At specified time points, dissolve a portion of the stressed powder in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Prepare a 1 mg/mL solution of this compound bromide in a suitable solvent (e.g., 50:50 methanol:water).

    • Expose the solution to a light source in a photostability chamber that provides both UV and visible light, as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

    • At specified time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC-PDA method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Mandatory Visualizations

Signaling Pathway of this compound Bromide's Antagonism at the M3 Muscarinic Receptor

This compound bromide acts as a competitive antagonist at the M3 muscarinic acetylcholine receptor.[5][6] The following diagram illustrates the signaling cascade that is inhibited by this compound bromide.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds to This compound This compound bromide This compound->M3R Blocks Gq Gq protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Triggers Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Caption: Mechanism of this compound bromide as an M3 muscarinic receptor antagonist.

Experimental Workflow for a Forced Degradation Study

The following diagram outlines the logical workflow for conducting a forced degradation study of this compound bromide.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H₂O₂, RT) Oxidation->HPLC Thermal Thermal (80°C, solid state) Thermal->HPLC Photo Photolytic (UV/Vis light) Photo->HPLC MassSpec LC-MS for Identification HPLC->MassSpec If unknown peaks Degradation_Profile Degradation Profile & Pathways HPLC->Degradation_Profile Method_Validation Method Validation (Specificity) HPLC->Method_Validation Drug This compound Bromide (Solid & Solution) Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo Control Unstressed Control Control->HPLC

Caption: Workflow for a forced degradation study of this compound bromide.

References

Addressing inconsistent results in Prifinium bromide cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Prifinium bromide in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound bromide and what is its primary mechanism of action?

This compound bromide is a quaternary ammonium compound that functions as an antimuscarinic agent.[1] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[2][3] By blocking the binding of acetylcholine, it inhibits downstream signaling pathways, leading to effects such as the relaxation of smooth muscles.[2][4]

Q2: Is this compound bromide cytotoxic to cancer cells?

Emerging research suggests that this compound bromide and related compounds may have anti-cancer potential.[5] Some studies are investigating its cytotoxic and anti-proliferative effects on various cancer cell lines, such as those from esophageal, cholangiocarcinoma, breast, and lung cancers.[5] The proposed mechanisms for its anti-cancer activity include the induction of apoptosis and the inhibition of critical cancer-related signaling pathways like the JAK/STAT pathway.[5]

Q3: What is a cell viability assay and how does it differ from a cytotoxicity assay?

A cell viability assay measures the number of healthy, metabolically active cells remaining after treatment with a compound like this compound bromide.[6] In contrast, a cytotoxicity assay directly measures markers of cell death, such as the loss of membrane integrity.[6] While a decrease in viable cells suggests toxicity, a cytotoxicity assay provides a more direct quantification of cell death.[6] For a comprehensive understanding, it is often recommended to use both types of assays.[6]

Troubleshooting Inconsistent Results

Inconsistent results in cell viability assays are a common challenge.[7] This section addresses specific issues that may arise when using this compound bromide.

Issue 1: High variability between replicate wells.

Possible Causes:

  • Uneven Cell Seeding: Cells can settle quickly in suspension, leading to an unequal distribution in the wells of a microplate.[8]

  • Pipetting Errors: Small inaccuracies in pipetting can lead to significant variations in cell numbers or compound concentrations.[9]

  • Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation, which can concentrate media components and affect cell growth.[10]

Solutions:

  • Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before and during plating to prevent settling.[8]

  • Proper Pipetting Technique: Use calibrated pipettes and ensure consistent technique. For adherent cells, be careful not to disturb the cell monolayer when adding or removing media.[11]

  • Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[10]

Issue 2: Cell viability appears to be greater than 100% of the control.

Possible Causes:

  • Increased Metabolism: The compound may be causing cellular stress, leading to an increase in metabolic activity that can be misinterpreted as increased viability by assays like the MTT assay.[12]

  • Direct Reduction of Assay Reagent: this compound bromide, or its metabolites, might directly reduce the tetrazolium salt (e.g., MTT) to formazan, independent of cellular metabolic activity.[10] This leads to a false-positive signal.

  • Precipitation of the Compound: At higher concentrations, this compound bromide may precipitate, which can interfere with the optical readings of the assay.[10]

Solutions:

  • Cell-Free Control: To test for direct reagent reduction, incubate this compound bromide with the assay reagent in cell-free media. A color change indicates a direct chemical interaction.[10]

  • Microscopic Examination: Visually inspect the wells for any signs of compound precipitation.[12] If precipitation is observed, prepare fresh dilutions and ensure complete solubilization.

  • Use an Alternative Assay: Consider using a different viability assay that relies on a different principle, such as measuring membrane integrity (e.g., LDH assay) or ATP content.[10]

Issue 3: Low signal or poor dose-response curve.

Possible Causes:

  • Suboptimal Cell Number: The initial number of cells seeded may be too low or too high.[9]

  • Inappropriate Incubation Time: The duration of exposure to this compound bromide may not be sufficient to induce a measurable effect.[9]

  • Incomplete Solubilization of Formazan: In MTT assays, incomplete dissolution of the formazan crystals is a common source of error.[10]

Solutions:

  • Optimize Cell Seeding Density: Perform a preliminary experiment to determine the optimal cell number that gives a linear response over the course of the assay.

  • Time-Course Experiment: Evaluate the effects of this compound bromide at multiple time points to identify the optimal incubation period.[10]

  • Ensure Complete Formazan Solubilization: Use a sufficient volume of a suitable solubilizing agent (e.g., DMSO, acidified isopropanol) and ensure gentle agitation to completely dissolve the formazan crystals before reading the plate.[10]

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting inconsistent results in cell viability assays.

G Troubleshooting Workflow for Inconsistent Cell Viability Assays start Inconsistent Results Observed check_replicates High Variability Between Replicates? start->check_replicates check_viability Viability > 100% of Control? check_replicates->check_viability No solution_replicates Review Cell Seeding Technique - Mix cell suspension regularly - Calibrate pipettes - Avoid edge effects check_replicates->solution_replicates Yes check_signal Low Signal or Poor Dose-Response? check_viability->check_signal No solution_viability Investigate Compound Interference - Perform cell-free control - Check for precipitation - Use alternative assay check_viability->solution_viability Yes solution_signal Optimize Assay Parameters - Titrate cell seeding density - Perform time-course experiment - Ensure complete formazan solubilization check_signal->solution_signal Yes end Consistent Results Achieved check_signal->end No solution_replicates->end solution_viability->end solution_signal->end

Caption: Troubleshooting workflow for inconsistent cell viability assays.

Data Presentation

The following table summarizes the IC50 values for compounds structurally related to this compound Bromide against various cancer cell lines. This data can serve as a reference for designing dose-response experiments.

Compound ClassCompoundCell LineCell TypeIncubation Time (h)IC50 (µM)
Dimeric Pyridinium BromideCompound 4A549Lung Carcinoma7211.25 ± 0.01
Dimeric Pyridinium BromideCompound 2MDA-MB-231Breast Adenocarcinoma7228.35 ± 0.03
Butylpyridinium Bromide[Bpy]BrHeLaCervical CancerN/A333.27
Butylpyridinium Bromide[Bpy]BrMCF-7Breast AdenocarcinomaN/A341.74
Table adapted from BenchChem application notes.[5]

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination using Resazurin Assay

This protocol is adapted from a general procedure for assessing the anti-cancer effects of a test compound and can be used for this compound bromide.[5]

Materials:

  • This compound Bromide

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Resazurin solution

  • Plate reader (fluorescence)

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[5]

  • Treatment: Prepare serial dilutions of this compound bromide in complete medium. Remove the medium from the wells and add 100 µL of the this compound bromide dilutions or a vehicle control to the respective wells.[5]

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO2.[5]

  • Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.[5]

  • Measurement: Measure the fluorescence using a plate reader.[5]

  • Data Analysis:

    • Subtract the fluorescence of a "medium only" blank from all readings.[5]

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).[5]

    • Plot the % Viability against the log of the this compound bromide concentration and use non-linear regression to determine the IC50 value.

Experimental Workflow Diagram

G General Workflow for Evaluating this compound Bromide's Anti-Cancer Activity start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_attach Incubate 24h for Attachment seed_cells->incubate_attach treat_compound Treat with this compound Bromide Dilutions incubate_attach->treat_compound incubate_treat Incubate for 48-72h treat_compound->incubate_treat add_reagent Add Viability Assay Reagent (e.g., Resazurin) incubate_treat->add_reagent incubate_reagent Incubate 2-4h add_reagent->incubate_reagent measure_signal Measure Signal (Fluorescence/Absorbance) incubate_reagent->measure_signal analyze_data Analyze Data and Determine IC50 measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for evaluating this compound Bromide's anti-cancer activity.[5]

Signaling Pathways

This compound bromide's potential anti-cancer effects may be linked to the inhibition of key signaling pathways. One such hypothesized pathway is the JAK/STAT3 pathway, which is crucial for tumor cell proliferation and survival.[5]

Hypothesized Inhibition of the JAK/STAT3 Signaling Pathway

G Hypothesized Inhibition of the JAK/STAT3 Signaling Pathway by this compound Bromide cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 dimerization Dimerization p_stat3->dimerization translocation Nuclear Translocation dimerization->translocation gene_expression Target Gene Expression (Proliferation, Survival) translocation->gene_expression This compound This compound Bromide This compound->jak Inhibits?

Caption: Hypothesized inhibition of the JAK/STAT3 signaling pathway.[5]

References

Minimizing non-specific binding of Prifinium bromide in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) when working with Prifinium bromide.

Frequently Asked Questions (FAQs)

Q1: What is this compound bromide and what are its primary binding targets?

A1: this compound bromide is a quaternary ammonium antimuscarinic agent.[1][2] Its primary mechanism of action is as a competitive antagonist at muscarinic acetylcholine receptors (M1-M5).[2][3] This action blocks acetylcholine-induced smooth muscle contractions, making it effective as an antispasmodic, particularly for irritable bowel syndrome.[2][3][4]

Q2: What is non-specific binding (NSB) and why is it problematic in assays?

A2: Non-specific binding refers to the binding of a compound, such as this compound bromide or a labeled ligand, to entities other than its intended target receptor. This can include binding to plastic surfaces of microplates, filter membranes, or other proteins in the assay medium.[5] High NSB creates background noise, which can obscure the specific binding signal. This reduces the sensitivity and accuracy of the assay, making it difficult to determine key parameters like binding affinity (Kd) and receptor density (Bmax).[5][6]

Q3: What are the common causes of high non-specific binding with this compound bromide?

A3: High NSB with compounds like this compound bromide can stem from several factors:

  • Hydrophobic and Electrostatic Interactions: The physicochemical properties of the compound can cause it to adhere to assay surfaces (e.g., microplate wells) and other macromolecules.[7][8][9]

  • Inadequate Blocking: If the non-specific sites on the plate surface are not sufficiently saturated with a blocking agent, the assay reagents can bind to these sites, leading to high background.[10][11]

  • Suboptimal Assay Conditions: Incorrect buffer pH, ionic strength, or temperature can enhance non-specific interactions.[7][12]

  • Reagent Concentration: Using excessively high concentrations of labeled ligands or detection antibodies can increase the likelihood of NSB.[13]

Q4: What are the general strategies to reduce non-specific binding?

A4: A multi-pronged approach is often most effective:

  • Use of Blocking Agents: Incubating assay plates with a solution of an irrelevant protein (like Bovine Serum Albumin or casein) or a detergent can block unoccupied binding sites.[14][15][16]

  • Buffer Optimization: Adjusting the pH and increasing the salt concentration of the buffer can minimize charge-based interactions.[7][12] Adding non-ionic surfactants like Tween-20 can disrupt hydrophobic interactions.[7][10]

  • Optimizing Washing Steps: Increasing the number of wash cycles and ensuring efficient aspiration are critical for removing unbound reagents.[12][17][18]

  • Assay Component Titration: Optimizing the concentration of all assay components, including the labeled ligand and any antibodies, is crucial.

Assay Principle: Competitive Binding

The diagram below illustrates the fundamental principle of a competitive binding assay, commonly used to characterize the binding of unlabeled compounds like this compound bromide. The goal is to ensure that the measured non-specific binding is low, allowing for an accurate calculation of specific binding.

G cluster_total Total Binding cluster_nsb Non-Specific Binding (NSB) cluster_specific Specific Binding = Total - NSB Receptor_T Muscarinic Receptor Total_Label High Signal Ligand_T Radiolabeled Ligand (e.g., [³H]-NMS) Ligand_T->Receptor_T Binds to all available receptors Receptor_N Muscarinic Receptor Ligand_N Radiolabeled Ligand NSB_Site Non-Specific Site (e.g., Plate well, filter) Ligand_N->NSB_Site Remaining signal is NSB Competitor_N Excess Unlabeled Competitor (e.g., Atropine) Competitor_N->Receptor_N Blocks all specific sites NSB_Label Low Signal Result Calculated Specific Binding Specific_Label Accurate Result

Caption: Principle of a competitive binding assay.

Troubleshooting Guide

Problem: My non-specific binding is >30% of total binding. Where do I start?

High non-specific binding can invalidate assay results. The following workflow provides a systematic approach to diagnosing and resolving the issue.

G cluster_block Blocking Optimization cluster_wash Washing Optimization cluster_buffer Buffer Modification cluster_reagents Reagent Titration Start High NSB Detected (>30% of Total Binding) CheckBlock Step 1: Evaluate Blocking Step Start->CheckBlock IncreaseConc Increase blocking agent concentration (e.g., 1% to 3% BSA) CheckBlock->IncreaseConc Is concentration optimal? IncreaseTime Increase blocking incubation time (e.g., 1hr to 2hr) CheckBlock->IncreaseTime Is incubation time sufficient? ChangeAgent Test alternative blocking agents CheckBlock->ChangeAgent Is agent appropriate? OptimizeWash Step 2: Optimize Wash Protocol AddCycles Increase number of wash cycles (e.g., 3 to 5) OptimizeWash->AddCycles AddDetergent Add 0.05% Tween-20 to wash buffer OptimizeWash->AddDetergent AddSoak Include a soak step during washes OptimizeWash->AddSoak ModifyBuffer Step 3: Modify Buffer Composition IncreaseSalt Increase NaCl concentration (150-500 mM) ModifyBuffer->IncreaseSalt AdjustpH Verify/adjust buffer pH to physiological range (7.2-7.4) ModifyBuffer->AdjustpH TitrateReagents Step 4: Titrate Reagents LowerLigand Reduce concentration of radiolabeled ligand TitrateReagents->LowerLigand CheckPurity Verify purity of labeled/unlabeled compounds TitrateReagents->CheckPurity Result NSB Reduced (<10% of Total Binding) IncreaseConc->OptimizeWash IncreaseTime->OptimizeWash ChangeAgent->OptimizeWash AddCycles->ModifyBuffer AddDetergent->ModifyBuffer AddSoak->ModifyBuffer IncreaseSalt->TitrateReagents AdjustpH->TitrateReagents LowerLigand->Result CheckPurity->Result

Caption: Troubleshooting workflow for high non-specific binding.

Data Presentation: Comparison of Blocking Agents

Choosing the correct blocking agent is a critical first step. The ideal agent effectively saturates non-specific sites without interfering with the specific binding interaction. Below is a table with representative data showing how different blocking agents can affect the signal-to-noise ratio in a hypothetical this compound bromide competitive binding assay.

Blocking AgentConcentrationTotal Binding (CPM)Non-Specific Binding (NSB) (CPM)Specific Binding (CPM)Signal-to-Noise Ratio (Total/NSB)
None-15,2008,5006,7001.79
BSA1% (w/v)14,8001,45013,35010.21
BSA3% (w/v)14,50098013,52014.80
Non-fat Dry Milk5% (w/v)14,9501,10013,85013.59
Commercial Blocker1X15,00075014,25020.00

Data are illustrative. CPM = Counts Per Minute. NSB is determined in the presence of 10 µM atropine.

Experimental Protocols
Protocol 1: Optimizing Blocking Agent Concentration

This protocol provides a method for testing different concentrations of a blocking agent (e.g., BSA) to minimize NSB.

  • Plate Preparation: Prepare a 96-well microplate (e.g., a high-binding plate if using purified receptors, or a cell culture plate for whole-cell assays).

  • Blocking Buffer Preparation: Prepare a series of blocking buffers with varying concentrations of BSA (e.g., 0.5%, 1%, 2%, 3%, and 5% w/v) in your standard assay buffer (e.g., PBS, pH 7.4).

  • Blocking Step:

    • Add 200 µL of each respective blocking buffer concentration to a set of wells (perform in triplicate).

    • Include a "no block" control set of wells.

    • Incubate the plate for 1-2 hours at room temperature with gentle agitation.

  • Washing: Aspirate the blocking buffer and wash all wells 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[12]

  • Binding Assay:

    • Perform the binding assay under conditions designed to measure only non-specific binding.

    • To each blocked well, add the assay buffer containing your standard concentration of radiolabeled ligand (e.g., [³H]-NMS) and a saturating concentration of a non-labeled competitor (e.g., 10 µM Atropine).

    • Incubate according to your standard protocol (e.g., 1 hour at room temperature).

  • Final Washes: Terminate the assay by rapidly washing the wells 5 times with ice-cold wash buffer to remove unbound radioligand.[17]

  • Detection & Analysis:

    • Add scintillation fluid to each well and count the radioactivity (in CPM).

    • Calculate the average CPM for each blocking condition. The optimal BSA concentration is the one that yields the lowest CPM (lowest NSB) without significantly impacting total binding (which should be checked in a parallel experiment).

Protocol 2: Standard Muscarinic Receptor Competitive Binding Assay

This protocol details a standard radioligand binding assay for determining the affinity of this compound bromide for muscarinic receptors expressed in cell membranes.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the muscarinic receptor of interest (e.g., CHO-M3 cells). Homogenize cells in ice-cold buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer to a final protein concentration of 50-100 µg/mL.

  • Plate Blocking: Add 200 µL of blocking buffer (e.g., Assay Buffer containing 1% BSA) to all wells of a 96-well filter plate (e.g., Millipore MultiScreen). Incubate for 1 hour at room temperature.

  • Assay Setup (in separate tubes or a standard 96-well plate):

    • Total Binding: 50 µL of cell membranes + 25 µL of radioligand (e.g., 1 nM [³H]-NMS) + 25 µL of assay buffer.

    • Non-Specific Binding: 50 µL of cell membranes + 25 µL of radioligand + 25 µL of a high concentration of a known muscarinic antagonist (e.g., 10 µM Atropine).

    • Competition (this compound bromide): 50 µL of cell membranes + 25 µL of radioligand + 25 µL of this compound bromide at various concentrations (e.g., 0.1 nM to 100 µM).

  • Incubation: Incubate the plate for 90 minutes at room temperature with gentle shaking.

  • Harvesting:

    • Aspirate the blocking buffer from the filter plate.

    • Rapidly transfer the contents from the incubation plate to the filter plate.

    • Apply vacuum to aspirate the buffer and trap the membranes on the filter.

  • Washing: Wash the filters 5 times with 200 µL of ice-cold wash buffer (e.g., PBS). Ensure each wash is brief to minimize dissociation of the bound ligand.[17]

  • Detection:

    • Allow the filters to dry completely.

    • Punch out the filters into scintillation vials.

    • Add 4 mL of scintillation cocktail to each vial and measure the radioactivity.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound bromide.

    • Use non-linear regression analysis to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).

References

Technical Support Center: Prifinium Bromide and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results when using Prifinium bromide in conjunction with fluorescence-based assays. While direct evidence of interference is not widely reported in the literature, this guide addresses potential issues based on the physicochemical properties of this compound bromide and general principles of fluorescence spectroscopy.

Troubleshooting Guide

Unexpected or inconsistent results in fluorescence assays can arise from a variety of factors. When this compound bromide is a component of the experimental system, it is crucial to systematically investigate potential sources of interference.

Issue Potential Cause Recommended Solution
Low Fluorescence Signal (Quenching) Collisional Quenching: this compound bromide molecules may collide with the excited fluorophore, leading to non-radiative decay.[1]- Perform a serial dilution of this compound bromide to determine if the quenching effect is concentration-dependent.- Run a control experiment with the fluorophore and varying concentrations of this compound bromide in the absence of the biological target to quantify the quenching effect.- If possible, select a different fluorophore with a longer fluorescence lifetime, which may be less susceptible to collisional quenching.
Inner Filter Effect: this compound bromide may absorb light at the excitation or emission wavelengths of the fluorophore, reducing the light that reaches the detector.[2] Theoretical electronic spectra for this compound bromide show transitions in the 382-482 nm range.[3]- Measure the absorbance spectrum of this compound bromide at the concentrations used in the assay. If there is significant overlap with the fluorophore's excitation or emission spectra, consider using a fluorophore with different spectral properties.- Reduce the path length of the measurement by using low-volume plates or a different instrument.- Mathematically correct for the inner filter effect if the absorbance of this compound bromide is known.
High Background Fluorescence Autofluorescence: this compound bromide itself may be fluorescent when excited at the wavelengths used in the assay.- Measure the fluorescence of a solution containing only this compound bromide in the assay buffer at the relevant excitation and emission wavelengths.- If autofluorescence is significant, subtract the background fluorescence from all measurements.- Consider using a fluorophore that excites and emits at longer wavelengths (red-shifted) to minimize interference from potential blue/green autofluorescence of small molecules.
Inconsistent or Variable Readings Precipitation: this compound bromide may not be fully soluble in the assay buffer, leading to light scattering and inconsistent readings.- Visually inspect the assay wells for any signs of precipitation.- Determine the solubility of this compound bromide in the specific assay buffer being used.- Consider using a co-solvent like DMSO, but be mindful of its own potential effects on the assay.
Non-specific Interactions: this compound bromide, as a quaternary ammonium compound, may interact non-specifically with assay components like proteins or nucleic acids, altering their conformation and affecting the fluorophore's environment.- Include appropriate controls, such as running the assay with a structurally similar but inactive compound, to assess non-specific effects.- Modify the assay buffer by adjusting ionic strength or including detergents like Tween-20 to minimize non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound bromide and how does it work?

A1: this compound bromide is a synthetic antimuscarinic agent.[4][5] Its primary mechanism of action is as a competitive antagonist of muscarinic acetylcholine receptors, which leads to the relaxation of smooth muscle.[6][7][8] It is primarily used in the treatment of conditions related to smooth muscle spasms, such as irritable bowel syndrome.[7]

Q2: Can this compound bromide directly interfere with my fluorescence assay?

A2: While there is limited direct published evidence of this compound bromide interfering with fluorescence assays, it is theoretically possible. Potential interference mechanisms include fluorescence quenching (reduction of signal) and autofluorescence (contributing to background signal).[9][10] The extent of interference will depend on the specific fluorophore used, the concentration of this compound bromide, and the assay conditions.

Q3: How can I test if this compound bromide is quenching the fluorescence in my assay?

A3: You can perform a quenching control experiment. Prepare a series of solutions containing your fluorophore at a fixed concentration and varying concentrations of this compound bromide. Measure the fluorescence intensity of each solution. A concentration-dependent decrease in fluorescence intensity would suggest a quenching effect.

Q4: What should I do if I suspect this compound bromide is autofluorescent?

A4: To check for autofluorescence, prepare a sample containing only this compound bromide in your assay buffer at the highest concentration you are using in your experiment. Measure the fluorescence at the excitation and emission wavelengths of your assay. If you detect a signal, this is the background fluorescence that you will need to subtract from your experimental measurements.

Q5: Are there any alternatives to consider if this compound bromide interference is confirmed?

A5: If significant interference is confirmed and cannot be mitigated through the troubleshooting steps, you may need to consider alternative approaches. This could include using a different fluorescent probe with spectral properties that do not overlap with this compound bromide's absorbance, or employing a non-fluorescence-based detection method for your assay, such as absorbance or luminescence.

Experimental Protocols

Protocol: Assessing the Potential for this compound Bromide Interference in a Fluorescence-Based Assay

This protocol outlines a series of experiments to systematically evaluate whether this compound bromide interferes with a fluorescence-based assay.

Materials:

  • This compound bromide

  • Fluorophore used in the primary assay

  • Assay buffer

  • Spectrofluorometer or plate reader

  • UV-Vis spectrophotometer

  • Appropriate microplates (e.g., black-walled, clear-bottom for fluorescence)

Procedure:

  • Measurement of this compound Bromide Absorbance Spectrum:

    • Prepare a solution of this compound bromide in the assay buffer at the highest concentration used in the experiment.

    • Using a UV-Vis spectrophotometer, scan the absorbance of the solution from at least 200 nm to 700 nm.

    • Analyze the spectrum for any absorbance peaks that overlap with the excitation or emission wavelengths of your fluorophore.

  • Assessment of this compound Bromide Autofluorescence:

    • Prepare a serial dilution of this compound bromide in the assay buffer in a microplate. Include a buffer-only blank.

    • Using a spectrofluorometer or plate reader, excite the samples at the excitation wavelength of your assay's fluorophore and measure the emission across a range of wavelengths that includes your fluorophore's emission peak.

    • Determine if there is a concentration-dependent increase in fluorescence from this compound bromide alone.

  • Evaluation of Fluorescence Quenching:

    • Prepare a set of solutions in a microplate containing a fixed concentration of your fluorophore and a serial dilution of this compound bromide in the assay buffer. Include a control with the fluorophore and no this compound bromide.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Plot the fluorescence intensity as a function of this compound bromide concentration to determine if there is a quenching effect.

  • Control for Non-specific Assay Component Interactions:

    • Run your complete assay in the presence and absence of this compound bromide.

    • As a negative control, run the assay with all components except the biological target of interest, both with and without this compound bromide. This will help to identify any interactions between this compound bromide and other assay components that might generate a signal.

Visualizing Potential Interference Pathways

The following diagram illustrates a logical workflow for troubleshooting potential interference of this compound bromide in a fluorescence-based assay.

G cluster_0 Troubleshooting Workflow start Unexpected Assay Results with this compound Bromide check_autofluorescence Assess Autofluorescence of this compound Bromide start->check_autofluorescence autofluorescence_present Subtract Background check_autofluorescence->autofluorescence_present Yes no_autofluorescence Proceed to Next Check check_autofluorescence->no_autofluorescence No check_quenching Evaluate Fluorescence Quenching autofluorescence_present->check_quenching no_autofluorescence->check_quenching quenching_present Quantify and Correct or Change Fluorophore check_quenching->quenching_present Yes no_quenching Proceed to Next Check check_quenching->no_quenching No check_inner_filter Check for Inner Filter Effect quenching_present->check_inner_filter no_quenching->check_inner_filter inner_filter_present Correct or Use Red-Shifted Fluorophore check_inner_filter->inner_filter_present Yes no_interference Interference Unlikely check_inner_filter->no_interference No inner_filter_present->no_interference

Caption: Troubleshooting workflow for this compound bromide interference.

References

How to handle Prifinium bromide precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prifinium bromide. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered when using this compound bromide in culture media, with a specific focus on handling its precipitation.

Troubleshooting Guide: this compound Bromide Precipitation

This guide provides a step-by-step approach to diagnose and resolve precipitation issues with this compound bromide in your cell culture experiments.

Issue: A precipitate is observed after adding this compound bromide to the culture medium.
Step 1: Verify Stock Solution Preparation

The first step is to ensure the this compound bromide stock solution was prepared correctly. Due to its low water solubility, a concentrated stock solution in an organic solvent is recommended.[1]

Experimental Protocol: Preparation of a this compound Bromide Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound bromide powder.

  • Solvent Addition: Add the appropriate volume of Dimethyl Sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM or 70 mg/mL).[2]

  • Dissolution: Vortex the solution thoroughly to facilitate dissolution. If the compound does not fully dissolve, sonication can be used to aid dissolution.[1][2]

  • Storage: Store the stock solution at -20°C for long-term use or at 4°C for short-term use.[1] Ensure the container is tightly sealed to prevent moisture absorption.

Step 2: Review Final Concentration and Dilution Method

Precipitation often occurs when the final concentration of this compound bromide in the culture medium exceeds its solubility limit.[1]

  • Action:

    • Calculate the final concentration of this compound bromide in your experiment.

    • If precipitation is observed, consider reducing the final concentration.[1]

    • When diluting the DMSO stock solution into the aqueous culture medium, add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. This can help prevent localized high concentrations that may lead to precipitation.

Step 3: Evaluate the Culture Medium Conditions

The composition and condition of the culture medium can significantly impact the solubility of this compound bromide.

  • Media Components: Different culture media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts, such as calcium and phosphate.[3] These can interact with this compound bromide and contribute to precipitation.

  • pH: The pH of the medium is a critical factor affecting the solubility of many compounds.[4][5] Ensure your medium is properly buffered and equilibrated to the correct pH in a CO2 incubator before adding the compound. A rise in pH, which can happen if the medium is left open to the atmosphere, can cause precipitation of media components like calcium phosphate, which might be mistaken for or contribute to the precipitation of the drug.[6]

  • Temperature: Ensure the culture medium is at the correct temperature (typically 37°C) before adding the this compound bromide stock solution. Temperature can influence solubility.[7]

Step 4: Assess the Final DMSO Concentration

While DMSO is an effective solvent for this compound bromide, high final concentrations in the culture medium can be toxic to cells and may also influence the solubility of the compound.

  • Action:

    • Calculate the final percentage of DMSO in your culture medium.

    • It is a best practice to keep the final DMSO concentration below 0.5%, and ideally below 0.1%, to minimize cellular toxicity.[1]

    • Ensure that the DMSO concentration is consistent across all experimental conditions, including vehicle controls.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound bromide precipitation.

G start Precipitation Observed stock_prep Verify Stock Solution (Solvent, Concentration, Dissolution) start->stock_prep final_conc Review Final Concentration in Medium stock_prep->final_conc solubility_limit Concentration Exceeds Solubility Limit? final_conc->solubility_limit media_cond Check Medium Conditions (pH, Temperature, Components) media_issue Medium Condition Issue? media_cond->media_issue dmso_conc Assess Final DMSO Concentration dmso_issue High DMSO Concentration? dmso_conc->dmso_issue improper_dilution Improper Dilution Technique? solubility_limit->improper_dilution No reduce_conc Reduce Final Concentration solubility_limit->reduce_conc Yes improper_dilution->media_cond No improve_dilution Improve Dilution Technique (e.g., dropwise addition) improper_dilution->improve_dilution Yes media_issue->dmso_conc No equilibrate_media Equilibrate and Warm Medium Before Adding Compound media_issue->equilibrate_media Yes adjust_stock Adjust Stock Concentration to Lower Final DMSO dmso_issue->adjust_stock Yes end_success Problem Resolved dmso_issue->end_success No reduce_conc->end_success improve_dilution->end_success equilibrate_media->end_success adjust_stock->end_success

Caption: Troubleshooting workflow for this compound bromide precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound bromide and what are its properties?

This compound bromide is a quaternary ammonium antimuscarinic agent with antispasmodic effects.[2][8] It is used to inhibit hyperkinesia of the digestive organs and urinary tract.[2] Key chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C22H28BrN[9][10]
Molecular Weight 386.37 g/mol [2][10]
Appearance Crystals[11]
Melting Point 216-218°C[11]
Solubility in DMSO 70 mg/mL (181.17 mM)[2]
Water Solubility Very low[1]

Q2: Why is DMSO recommended as a solvent for this compound bromide?

This compound bromide has very low solubility in water.[1] DMSO is a polar aprotic solvent that can dissolve a wide range of compounds, including those that are poorly soluble in aqueous solutions. Preparing a concentrated stock in DMSO allows for subsequent dilution into culture media to achieve the desired final concentration for experiments.[1][2]

Q3: What is the maximum recommended final concentration of this compound bromide in culture medium?

The maximum concentration depends on the specific culture medium formulation and experimental conditions. Precipitation indicates that the solubility limit has been exceeded.[1] It is recommended to perform a solubility test by preparing serial dilutions of this compound bromide in your specific culture medium to determine the highest concentration that remains in solution under your experimental conditions (e.g., 37°C, 5% CO2).

Q4: Can I use a different solvent instead of DMSO?

While other organic solvents might be able to dissolve this compound bromide, DMSO is widely used in cell culture experiments due to its relatively low toxicity at low concentrations (<0.5%). If you need to use an alternative solvent, its compatibility with your cell line and its potential to interfere with your experiment must be thoroughly validated.

Q5: My culture medium turned pink and a precipitate formed after adding this compound bromide. What happened?

A pink or purple color in phenol red-containing media indicates an increase in pH (alkalinity). This can happen if the medium is exposed to air for a prolonged period, leading to the outgassing of CO2. The rise in pH can cause the precipitation of salts like calcium phosphate from the medium itself.[6] This precipitate might be independent of or exacerbated by the addition of the compound. To prevent this, always work with properly buffered and equilibrated media, and minimize the time that media is outside of a controlled CO2 environment.

Q6: Are there any additives that can help prevent precipitation?

For in vitro cell culture, adding excipients is generally not recommended as they can have unintended effects on the cells. The primary strategies to avoid precipitation are to optimize the solvent system (e.g., using a DMSO stock), control the final concentration, and ensure proper preparation and handling of the culture medium.[1] In formulation science for oral drugs, precipitation inhibitors like certain polymers are used, but this is not a standard practice for cell-based assays.[12][13]

References

Technical Support Center: Prifinium Bromide Stability for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on maintaining the stability of Prifinium bromide during long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound bromide and what are its primary uses in a research setting?

A1: this compound bromide is a quaternary ammonium antimuscarinic agent.[1][2][3] In a research context, it is primarily used for its antispasmodic properties to investigate the role of muscarinic acetylcholine receptors in smooth muscle contraction.[4][5] It serves as a valuable tool in studying the pathophysiology of conditions involving spasms in the gastrointestinal and urinary tracts.[4]

Q2: What are the recommended storage conditions for this compound bromide powder?

A2: To ensure its stability, this compound bromide powder should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[4] For long-term storage (months to years), a temperature of -20°C is recommended.[6] For short-term storage (days to weeks), 0 - 4°C is suitable.[6] It should also be stored away from strong oxidizing agents.[4]

Q3: How should I prepare a stock solution of this compound bromide, given its low water solubility?

A3: this compound bromide has very low solubility in water. Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a suitable solvent, in which this compound bromide is soluble.[4][6] You can then dilute this stock solution with your aqueous experimental buffer to the desired final concentration.[4] Ensure the final concentration of DMSO is low and consistent across all experimental and control groups to avoid solvent-induced effects.

Q4: What are the main factors that can cause the degradation of this compound bromide in solution?

A4: this compound bromide is susceptible to several degradation pathways, especially in solution. The primary factors include:

  • Hydrolysis: Degradation can be catalyzed by acidic or basic conditions.[7]

  • Oxidation: The presence of oxidizing agents can lead to degradation.[4]

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation.[8]

  • Thermal Stress: Elevated temperatures can accelerate the degradation process.[9]

Q5: Are there any known stabilizing agents for this compound bromide in aqueous solutions?

A5: While specific stabilizers for this compound bromide solutions are not extensively documented, general strategies for stabilizing quaternary ammonium compounds can be applied. The use of buffers to maintain an optimal pH is crucial.[7] Additionally, for protection against oxidative degradation, the inclusion of antioxidants could be beneficial, although compatibility and potential interference with the experiment must be evaluated.

Troubleshooting Guides

This section addresses specific issues you might encounter during your long-term experiments with this compound bromide.

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound bromide in aqueous buffer The concentration of this compound bromide exceeds its solubility limit in the final buffer.• Reduce the final concentration of this compound bromide in your experiment.• Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, being mindful of its potential effects on the biological system.[4]• Ensure the pH of the buffer is optimal for solubility.
Inconsistent or unexpected experimental results Degradation of this compound bromide due to improper storage or handling of stock solutions.• Prepare fresh working solutions from a frozen stock for each experiment.[4]• Store stock solutions at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.• Protect all solutions from light by using amber vials or wrapping containers in foil.• Perform a stability check of your compound using a validated analytical method like HPLC.
Gradual loss of compound activity over the course of a multi-day experiment Instability of this compound bromide in the experimental medium at the incubation temperature (e.g., 37°C).• If possible, prepare fresh experimental media containing this compound bromide daily.• Consider including stabilizing agents, such as antioxidants, after verifying their compatibility with your experimental setup.• Evaluate the stability of this compound bromide under your specific experimental conditions (medium, temperature, light exposure) using a stability-indicating assay.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

A forced degradation study is essential to understand the degradation pathways of this compound bromide and to develop a stability-indicating analytical method. This involves subjecting the compound to various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound bromide in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2-24 hours).[10]

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80°C for a specified period.[10]

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Heat the solid this compound bromide powder at a high temperature (e.g., 80°C) for a defined duration.

    • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light in a photostability chamber. A dark control sample should be kept under the same conditions but protected from light.[8]

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using a stability-indicating HPLC method.

Data Presentation: Illustrative Forced Degradation Results

The following table provides an example of how to present the quantitative data from a forced degradation study. The actual degradation percentages will need to be determined experimentally.

Stress Condition Reagent/Condition Typical Duration Illustrative % Degradation Potential Degradation Products (Proposed)
Acidic Hydrolysis0.1 M HCl, 60-80°C2-24 hours5-15%Generally stable, potential for slow degradation
Basic Hydrolysis0.1 M NaOH, 60-80°C2-24 hours10-25%Potential for ester hydrolysis if applicable to impurities
Oxidation3% H₂O₂, Room Temp24 hours15-30%N-oxide derivatives
Thermal (Solid)80-105°C48 hours5-10%Hofmann elimination or dealkylation products
Photolytic (Solution)UV/Vis Light24 hours20-40%Oxidation or rearrangement products
Protocol 2: Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the decrease in this compound bromide concentration and detecting the formation of degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A Cyano (CN) column is a suitable choice.[11][12] An alternative is a C18 column.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A good starting point is a mobile phase consisting of 30 mM ammonium acetate buffer and acetonitrile (50:50, v/v), with the pH adjusted to 6.5.[11][12]

  • Flow Rate: 1.0 mL/min.[11][12]

  • Detection Wavelength: UV detection at 254 nm.[12]

  • Procedure:

    • Prepare standard solutions of this compound bromide at known concentrations to generate a calibration curve.

    • Prepare samples from your long-term experiments or forced degradation studies, ensuring they are filtered before injection.

    • Inject the standards and samples onto the HPLC system.

    • Quantify the concentration of this compound bromide in your samples by comparing the peak area to the calibration curve.

    • Monitor for the appearance of new peaks, which indicate the formation of degradation products. The method is considered "stability-indicating" if these new peaks are well-resolved from the main this compound bromide peak.

Visualizations

G cluster_storage This compound Bromide Storage cluster_factors Degradation Factors cluster_mitigation Stability Improvement Strategies Solid Solid Powder Stock Stock Solution (in DMSO) Solid->Stock Dissolve Working Working Solution (Aqueous) Stock->Working Dilute Temp Temperature Working->Temp Light Light Working->Light pH pH (Acid/Base) Working->pH Oxidation Oxidizing Agents Working->Oxidation Store Proper Storage (-20°C, Dark, Dry) Store->Solid Store->Stock Fresh Prepare Fresh Solutions Fresh->Working Buffer Use pH Buffers Buffer->Working Antioxidant Add Antioxidants (with caution) Antioxidant->Working

Logical relationships for improving this compound bromide stability.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start This compound Bromide Sample (from experiment) Dilute Dilute to appropriate concentration Start->Dilute Filter Filter through 0.45 µm filter Dilute->Filter Inject Inject onto HPLC system Filter->Inject Separate Separation on CN or C18 column Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify this compound Bromide (using calibration curve) Chromatogram->Quantify Degradants Identify Degradation Products (new peaks) Chromatogram->Degradants G cluster_degradation Potential Degradation Pathways This compound This compound Bromide (Quaternary Ammonium) Thermal Thermal Degradation (e.g., Hofmann Elimination) This compound->Thermal Photo Photodegradation (e.g., Oxidation, Rearrangement) This compound->Photo Hydrolysis Hydrolysis (pH dependent) This compound->Hydrolysis Oxidative Oxidative Degradation (e.g., N-oxide formation) This compound->Oxidative

References

Overcoming variability in Prifinium bromide smooth muscle relaxation experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to overcome variability in Prifinium bromide smooth muscle relaxation experiments. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound bromide in smooth muscle relaxation?

A1: this compound bromide is a quaternary ammonium antimuscarinic agent.[1] It functions as a competitive antagonist at muscarinic acetylcholine (ACh) receptors on smooth muscle cells.[1][2][3] By blocking the binding of acetylcholine, a neurotransmitter that induces muscle contraction, this compound bromide inhibits the signaling cascade that leads to contraction, resulting in smooth muscle relaxation.[1][3][4] Its therapeutic effects are most prominent in the smooth muscle of the gastrointestinal tract.[3]

Q2: What is a typical effective concentration range for this compound bromide in in vitro experiments?

A2: The effective concentration of this compound bromide can differ based on the specific tissue and experimental conditions. It is advisable to conduct a cumulative concentration-response curve to establish the optimal range for your setup. A common starting range to investigate is from 10⁻⁹ M to 10⁻⁵ M.[2]

Q3: My smooth muscle tissue is not responding to any stimuli. How can I check for tissue viability?

A3: A lack of response to any stimuli may indicate compromised tissue viability. To confirm viability, you can challenge the tissue with a high-potassium (high-K+) physiological salt solution (e.g., 60-80 mM KCl).[2][5] This induces membrane depolarization, opening voltage-gated calcium channels and causing a strong contraction in viable smooth muscle cells.[5] If the tissue does not respond to the high-K+ challenge, it is likely not viable and should be discarded.[5]

Q4: Can this compound bromide be used in combination with other antispasmodic drugs?

A4: Yes, but it should be done with caution. Combining this compound bromide with other anticholinergic agents will likely potentiate the antimuscarinic effect.[2] While this can enhance efficacy, it is crucial to be aware of the potential for an additive or synergistic response, which may necessitate adjusting the concentrations of both drugs.[2]

Q5: What is the best way to prepare and store this compound bromide stock solutions?

A5: this compound bromide has low water solubility.[6] It is recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl sulfoxide (DMSO).[6] For long-term storage, this stock solution should be kept at -20°C.[6] When preparing for an experiment, the stock solution can be diluted in the aqueous buffer, ensuring the final DMSO concentration is low and consistent across all experimental conditions, including controls.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or weak response to this compound bromide Tissue Desensitization: Prolonged exposure to high agonist concentrations.Allow for a sufficient washout period after agonist stimulation before adding this compound bromide. Ensure a stable baseline is achieved.[2]
Incorrect Drug Concentration: Errors in calculation or preparation of the this compound bromide solution.Double-check all calculations and ensure the stock solution is properly dissolved and stored. Perform a concentration-response curve to verify the effective range.[2]
Poor Tissue Viability: Improper handling, dissection, or prolonged experiment duration.Always use fresh, healthy tissue and handle it gently. Ensure the physiological salt solution is continuously oxygenated (95% O2, 5% CO2) and maintained at 37°C.[2]
Inconsistent or variable results between experiments Inconsistent Tissue Preparation: Variations in the size or orientation of the smooth muscle strips.Prepare tissue strips of uniform size and mount them consistently in the organ bath.[2]
Fluctuations in Experimental Conditions: Changes in temperature, pH, or oxygenation of the physiological salt solution.Continuously monitor and maintain stable experimental conditions. Calibrate all equipment regularly.[2]
Drug Instability: Degradation of the this compound bromide stock solution.Prepare fresh stock solutions regularly and store them appropriately, protected from light and at the recommended temperature.[2][6]
Unexpected potentiation or inhibition of contractile agents Interaction with Other Compounds: Presence of residual drugs from previous experiments.Thoroughly clean the organ bath and associated tubing between experiments to avoid cross-contamination.[2]
Endogenous Release of Neurotransmitters: Spontaneous release of acetylcholine from nerve endings within the tissue.Consider pre-treatment with a neuronal blocker like tetrodotoxin (TTX) if spontaneous contractions are an issue and the focus is on direct muscle effects.[2]

Quantitative Pharmacological Data

While specific IC50 or pA2 values for this compound Bromide are not consistently reported across a wide range of tissues, comparative potency data is available.

Drug Potency Comparison (Inhibition of Carbachol-Induced Contractions in Guinea-Pig Detrusor Smooth Muscle)
This compound Bromide As active as Atropine
10 times more active than Oxybutynin
100 times more active than Terodiline

Data sourced from BenchChem Application Notes.[1]

Experimental Protocols

Protocol 1: Isolated Smooth Muscle Relaxation Assay (Organ Bath)

This protocol outlines the assessment of the inhibitory effect of this compound bromide on agonist-induced smooth muscle contractions.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat colon)[4][6]

  • Organ bath system with an isometric force transducer[4][6]

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit or Tyrode's solution[1][4]

  • Muscarinic agonist (e.g., Acetylcholine, Carbachol)[1][6]

  • This compound bromide stock solution[6]

  • Carbogen gas mixture (95% O2, 5% CO2)[1][6]

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the experimental animal according to approved ethical guidelines.[4]

    • Isolate the desired smooth muscle tissue and place it in a petri dish containing cold, oxygenated PSS.[1][4]

    • Gently clean the tissue and cut it into strips of appropriate size (e.g., 2-3 cm segments for guinea pig ileum).[1]

  • Mounting and Equilibration:

    • Mount the tissue strip in the organ bath chamber containing PSS, maintained at 37°C and continuously bubbled with carbogen gas.[4]

    • Attach one end of the tissue to a fixed holder and the other end to an isometric force transducer.[1][4]

    • Apply an optimal resting tension (e.g., 1 gram for guinea pig ileum) and allow the tissue to equilibrate for 60-90 minutes.[1][4] During equilibration, wash the tissue with fresh PSS every 15-20 minutes.[1][5]

  • Viability Check:

    • After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 60-80 mM) to check for tissue viability.[2]

    • Wash the tissue thoroughly to return to the baseline resting tension.[2]

  • Agonist-Induced Contraction:

    • Induce a submaximal contraction using a suitable agonist (e.g., an EC₈₀ concentration of acetylcholine).[2]

    • Wait for the contraction to reach a stable plateau.[2]

  • Cumulative Concentration-Response to this compound Bromide:

    • Add increasing concentrations of this compound bromide to the organ bath in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻⁵ M).[2]

    • Allow the tissue to stabilize at each concentration before adding the next.[2]

    • Record the relaxation at each concentration as a percentage of the initial agonist-induced contraction.[2]

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the this compound bromide concentration to generate a concentration-response curve.[2]

    • Calculate the IC₅₀ value, which is the concentration of this compound bromide that causes 50% inhibition of the agonist-induced contraction.[2]

Visualizations

Signaling Pathway of this compound Bromide Action

Prifinium_Signaling_Pathway cluster_cell Smooth Muscle Cell ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates This compound This compound Bromide This compound->M3R Competitively Blocks PLC PLC M3R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca Ca²⁺ SR->Ca Release Contraction Contraction Ca->Contraction Initiates

Caption: Signaling pathway of this compound bromide's antagonistic action on smooth muscle contraction.

Experimental Workflow for Smooth Muscle Relaxation Assay

Experimental_Workflow Start Start TissuePrep Tissue Preparation (Isolation & Dissection) Start->TissuePrep Mounting Mount in Organ Bath & Apply Tension TissuePrep->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Viability Viability Check (High K⁺ Solution) Equilibration->Viability Washout1 Washout Viability->Washout1 Agonist Add Agonist (e.g., Acetylcholine) Washout1->Agonist Plateau Wait for Stable Contraction Plateau Agonist->Plateau This compound Cumulative Addition of This compound Bromide Plateau->this compound Record Record Relaxation This compound->Record Analysis Data Analysis (IC₅₀ Calculation) Record->Analysis End End Analysis->End

Caption: A typical experimental workflow for an isolated smooth muscle relaxation assay.

Troubleshooting Logic Diagram

Caption: A logic diagram for troubleshooting common issues in relaxation experiments.

References

Validation & Comparative

Comparative Analysis of Prifinium Bromide and Atropine on Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Prifinium bromide and atropine, focusing on their pharmacological effects on smooth muscle. The analysis is supported by experimental data to assist in research and development involving antimuscarinic agents.

Mechanism of Action: A Shared Path of Muscarinic Antagonism

Both this compound bromide and atropine function as competitive antagonists at muscarinic acetylcholine (ACh) receptors.[1][2][3][4] In smooth muscle, particularly tissues where tone is mediated by the parasympathetic nervous system, acetylcholine binds to M3 muscarinic receptors. This binding activates a Gq-protein-coupled signaling cascade, leading to an increase in intracellular calcium and subsequent muscle contraction.[2][5]

This compound bromide and atropine exert their relaxant effects by competitively blocking the binding of acetylcholine to these receptors, thereby inhibiting the contractile signaling pathway.[1][4] Atropine is a well-established, non-selective muscarinic antagonist, binding with high affinity to all five receptor subtypes (M1-M5).[1] this compound bromide is also characterized as a broad-spectrum or non-selective antimuscarinic agent, with its therapeutic effects being most prominent in the smooth muscle of the gastrointestinal and urinary tracts.[1][3][6] As a quaternary ammonium compound, this compound bromide is less lipid-soluble and has a reduced capacity to cross the blood-brain barrier, which may limit central nervous system side effects.[4]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M3 M3 Muscarinic Receptor Gq Gq Protein M3->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 Generates Ca_Released ↑ [Ca²⁺]i IP3->Ca_Released Ca²⁺ Release from SR Contraction Smooth Muscle Contraction Ca_Released->Contraction Leads to ACh Acetylcholine (Agonist) ACh->M3 Binds Antagonist This compound Bromide Atropine Antagonist->M3 Block

Figure 1: Signaling pathway of muscarinic antagonists on smooth muscle.

Quantitative Comparison of Potency

The potency of a competitive antagonist is quantified by its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist required to produce a two-fold rightward shift in an agonist's concentration-response curve.[1] A higher pA2 value signifies greater receptor affinity and potency.

TissueAgonistAntagonistPotency (pA2 Value)
Guinea-pig Detrusor MuscleCarbacholThis compound Bromide As active as Atropine[1][4]
Guinea-pig Detrusor MuscleCarbacholAtropine As active as this compound Bromide[1]
Guinea-pig Gastric FundusBethanecholAtropine 8.16[1]
Note: A direct pA2 value for this compound bromide in gastrointestinal or bronchial smooth muscle was not found in the reviewed literature.[1]

Experimental Protocol: Isolated Organ Bath Assay

The isolated organ bath is a fundamental technique in pharmacology for studying the effects of substances on smooth muscle contractility.[7][8][9][10] The following is a generalized protocol for determining the pA2 value of an antagonist like this compound bromide or atropine on a tissue such as the guinea pig ileum.

1. Tissue Preparation:

  • A male Dunkin-Hartley guinea pig (250-350 g) is humanely euthanized, following institutional animal care guidelines.[4]

  • A segment of the distal ileum is excised and placed in a petri dish containing Krebs-Henseleit physiological salt solution, pre-warmed to 37°C and aerated with 95% O₂ / 5% CO₂.[7][10]

  • The lumen is gently flushed to remove contents, and a 2-3 cm segment is prepared.

2. Apparatus Setup and Tissue Mounting:

  • The ileum segment is suspended vertically in a 10-20 mL organ bath chamber containing the continuously aerated Krebs-Henseleit solution maintained at 37°C.[7]

  • The lower end is fixed to a tissue holder, and the upper end is connected via a silk thread to an isometric force transducer.[7]

  • The tissue is placed under an initial resting tension of approximately 1 gram and allowed to equilibrate for 45-60 minutes. During this period, the bath solution is replaced every 15 minutes.[4]

3. Agonist Concentration-Response Curve (Control):

  • A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., acetylcholine or carbachol).

  • Starting with a low concentration, the agonist is added to the bath in increasing, cumulative concentrations (e.g., 10⁻⁹ M to 10⁻³ M). Each subsequent dose is added only after the response to the previous one has reached a stable plateau.

  • The contractile response (in grams of tension) is recorded for each concentration.

  • After the maximum response is achieved, the tissue is washed repeatedly with fresh salt solution until it returns to the baseline resting tension.

4. Antagonist Incubation and Second Curve:

  • A known concentration of the antagonist (e.g., this compound bromide) is added to the organ bath.

  • The tissue is allowed to incubate with the antagonist for a predetermined period (e.g., 20-30 minutes).[4]

  • In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated. A rightward shift in the curve is expected, indicating competitive antagonism.[4]

5. Data Analysis (Schild Plot):

  • The procedure is repeated with at least two other concentrations of the antagonist.

  • The dose ratio (the ratio of the agonist concentration producing 50% of the maximal response (EC50) in the presence of the antagonist to the EC50 in its absence) is calculated for each antagonist concentration.

  • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

  • The pA2 value is determined as the intercept of the regression line with the x-axis.[1]

G A 1. Tissue Preparation (e.g., Guinea Pig Ileum) B 2. Tissue Mounting (in Organ Bath) A->B C 3. Equilibration (60 min, 37°C, 1g Tension) B->C D 4. Generate Control Agonist Concentration-Response Curve (e.g., Acetylcholine) C->D E 5. Washout (Return to Baseline) D->E F 6. Add Antagonist (e.g., this compound Bromide) and Incubate (30 min) E->F G 7. Generate 2nd Agonist Curve in Presence of Antagonist F->G H 8. Washout & Repeat (with different antagonist conc.) G->H I 9. Data Analysis (Calculate Dose-Ratios, Construct Schild Plot to find pA2) H->I

Figure 2: Experimental workflow for an isolated organ bath assay.

Conclusion

Both this compound bromide and atropine are effective competitive antagonists of muscarinic receptors, leading to the relaxation of smooth muscle.[1] Available data indicates that this compound bromide exhibits a potent antimuscarinic activity, comparable to that of the benchmark antagonist, atropine, in urinary bladder smooth muscle.[1][4] However, the lack of publicly available pA2 values for this compound bromide across a wider range of smooth muscle tissues makes a broader quantitative comparison challenging.[5] The choice between these agents in a research context may depend on the specific tissue of interest and pharmacokinetic considerations, such as the desire to minimize central nervous system effects, a potential advantage of the quaternary ammonium structure of this compound bromide.

References

Validating the Efficacy of Prifinium Bromide in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of Prifinium bromide with other antispasmodic agents. Experimental data from in vitro and in vivo studies are presented to validate its efficacy.

This compound bromide is a quaternary ammonium antimuscarinic agent.[1] It is primarily used in the treatment of symptoms associated with irritable bowel syndrome (IBS) and other spastic conditions of the gastrointestinal tract.[2]

Mechanism of Action: Muscarinic Receptor Antagonism

This compound bromide functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[3] In the gastrointestinal tract, acetylcholine, a neurotransmitter, binds to M3 muscarinic receptors on smooth muscle cells, initiating a signaling cascade that leads to muscle contraction. This compound bromide blocks these receptors, thereby inhibiting the action of acetylcholine and resulting in smooth muscle relaxation.[4]

The binding of acetylcholine to the M3 receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ activates calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and ultimately, smooth muscle contraction. This compound bromide inhibits this entire signaling cascade by blocking the initial binding of acetylcholine.

cluster_0 Cell Membrane cluster_1 Intracellular ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG This compound This compound bromide This compound->M3R inhibits SR Sarcoplasmic Reticulum IP3->SR binds to Ca2 Ca2+ SR->Ca2 releases Calmodulin Calmodulin Ca2->Calmodulin MLCK MLCK Calmodulin->MLCK Myosin Myosin MLCK->Myosin phosphorylates Contraction Smooth Muscle Contraction Myosin->Contraction

Caption: Signaling pathway of M3 muscarinic receptor-mediated smooth muscle contraction and its inhibition by this compound bromide.

Preclinical Efficacy: A Comparative Overview

In Vitro Potency

In vitro studies on isolated guinea-pig detrusor (bladder) smooth muscle have shown that the anticholinergic potency of this compound bromide is comparable to that of atropine.[3]

Clinical Comparative Data

While preclinical head-to-head studies are limited, clinical trials offer a glimpse into the comparative efficacy of this compound bromide.

  • Versus Hyoscine N-butylbromide: In a double-blind controlled clinical trial involving patients undergoing gastroduodenoscopy, both this compound bromide and Hyoscine N-butylbromide induced appropriate smooth gastroenteric muscle relaxation. However, patients treated with this compound bromide showed a significantly better response in terms of pylorus relaxation, with 66.7% achieving complete relaxation compared to 26.7% in the Hyoscine N-butylbromide group.[5][6]

  • Versus Timepidium bromide and Hyoscine-N-butylbromide: In a roentgenographic evaluation of the gastrointestinal tract in human subjects, the effects of this compound bromide, Timepidium bromide, and Hyoscine-N-butylbromide on peristaltic movement of the stomach were significantly higher than placebo. There were no significant differences in the effects among the three active drugs on gastric tonus.[6]

Quantitative Data Summary

The following tables summarize the available quantitative preclinical data for this compound bromide.

Table 1: Acute Toxicity of this compound Bromide in Rats
Route of AdministrationLD50 (mg/kg)Reference
Oral1090[7]
Intraperitoneal46[7]
Subcutaneous170[7]

LD50: Lethal dose at which 50% of the test animals die.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below for researchers interested in validating or expanding upon these findings.

In Vitro: Isolated Guinea Pig Ileum Assay

This assay is a standard method for evaluating the antispasmodic activity of a compound on smooth muscle.

start Start tissue_prep Tissue Preparation: Isolate guinea pig ileum segment start->tissue_prep mounting Mounting: Mount tissue in organ bath with physiological salt solution tissue_prep->mounting equilibration Equilibration: Allow tissue to stabilize under tension mounting->equilibration agonist_addition Agonist Addition: Introduce a contractile agent (e.g., Acetylcholine) equilibration->agonist_addition contraction_measurement Contraction Measurement: Record isometric contraction agonist_addition->contraction_measurement washout Washout: Wash tissue to return to baseline contraction_measurement->washout prifinium_incubation This compound Incubation: Incubate tissue with this compound bromide washout->prifinium_incubation agonist_readdition Agonist Re-addition: Re-introduce contractile agent prifinium_incubation->agonist_readdition inhibition_measurement Inhibition Measurement: Record reduced contraction agonist_readdition->inhibition_measurement end End inhibition_measurement->end

Caption: Experimental workflow for the isolated guinea pig ileum assay.

Methodology:

  • Tissue Preparation: A segment of the ileum from a guinea pig is dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Mounting: The ileum segment is mounted in an organ bath, with one end attached to a fixed point and the other to a force transducer to record muscle contractions.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Agonist-Induced Contraction: A contractile agent, such as acetylcholine or carbachol, is added to the bath to induce smooth muscle contraction, which is recorded by the transducer.

  • Washout: The tissue is washed with fresh physiological salt solution to remove the contractile agent and allow the muscle to return to its baseline resting state.

  • Antagonist Incubation: this compound bromide is added to the organ bath and incubated with the tissue for a predetermined period.

  • Measurement of Inhibition: The contractile agent is re-introduced in the presence of this compound bromide. The degree of inhibition of the contraction is measured to determine the antispasmodic efficacy of this compound bromide.

In Vivo: Charcoal Meal Intestinal Transit Assay in Mice

This in vivo model assesses the effect of a compound on gastrointestinal motility.

start Start animal_prep Animal Preparation: Fast mice overnight with access to water start->animal_prep drug_admin Drug Administration: Administer this compound bromide or vehicle control animal_prep->drug_admin charcoal_admin Charcoal Meal Administration: Administer charcoal meal orally drug_admin->charcoal_admin wait Waiting Period: Allow charcoal to transit through the GI tract charcoal_admin->wait euthanasia Euthanasia & Dissection: Humanely euthanize mice and dissect the small intestine wait->euthanasia measurement Measurement: Measure the distance traveled by the charcoal euthanasia->measurement calculation Calculation: Calculate the percentage of intestinal transit measurement->calculation end End calculation->end

Caption: Experimental workflow for the charcoal meal intestinal transit assay.

Methodology:

  • Animal Preparation: Mice are fasted overnight with free access to water.

  • Drug Administration: this compound bromide is administered to the test group of mice, typically via oral gavage or intraperitoneal injection. A control group receives a vehicle solution.

  • Charcoal Meal Administration: After a set period of time to allow for drug absorption, a charcoal meal (a suspension of charcoal in a viscous solution) is administered orally to all mice.

  • Intestinal Transit Time: After a specific duration, the mice are humanely euthanized.

  • Measurement: The small intestine is carefully dissected, and the distance the charcoal meal has traveled from the pylorus to the caecum is measured.

  • Data Analysis: The percentage of the total length of the small intestine that the charcoal has traversed is calculated. A decrease in this percentage in the this compound bromide-treated group compared to the control group indicates an inhibition of gastrointestinal motility.

Conclusion

The available preclinical data, although not exhaustive in terms of direct quantitative comparisons with a wide range of alternatives, provides a solid foundation for the efficacy of this compound bromide as an antispasmodic agent. Its mechanism of action as a competitive muscarinic receptor antagonist is well-established, and its effects on smooth muscle contraction and gastrointestinal motility have been demonstrated in standard in vitro and in vivo models. The provided experimental protocols offer a framework for further research and validation by the scientific community.

References

Reproducibility of Prifinium Bromide's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Prifinium bromide's performance against other alternatives, supported by experimental data from published literature. The guide focuses on the reproducibility of its effects, presenting quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action.

This compound bromide is a quaternary ammonium antimuscarinic agent recognized for its antispasmodic properties, primarily in the management of gastrointestinal disorders such as Irritable Bowel Syndrome (IBS). Its therapeutic effect stems from its action as a competitive antagonist of muscarinic acetylcholine receptors, which leads to the relaxation of smooth muscles.[1] This guide synthesizes available data to assess the consistency of these effects across various studies.

Quantitative Data from Clinical Studies

The clinical efficacy of this compound bromide in treating IBS has been evaluated in several studies. While much of the early research consists of open-label trials, a double-blind, placebo-controlled crossover study provides more robust evidence of its effects. The data from these studies are summarized below to facilitate a comparison of its performance.

Study DesignNumber of PatientsDosageTreatment DurationPrimary OutcomeReported Efficacy
Piai G, et al. (1979) 1890 mg/day6 weeks (crossover)Relief of pain, flatulence, constipation, and/or diarrheaStatistically significant difference in favor of the drug for overall ratings.
Sasaki D, et al. (1985) 40Not specified4 weeks (for 38 patients)Clinical efficacy in IBSJudged beneficial in 70% of patients, slightly beneficial in 15%, and not beneficial in 15%.
Unnamed Open Clinical Trial [2]2190 mg/day4 weeksImprovement in symptoms like diarrhea and constipation43% marked or moderate improvement after 2 weeks; 86% after 4 weeks. Judged useful in 67% of patients.

A direct comparative study of this compound bromide with another antispasmodic, Hyoscine Butylbromide, was conducted in the context of endoscopic premedication.

Study DesignNumber of PatientsInterventionPrimary OutcomeReported Efficacy
Magalini M, et al. (1995) [3]30This compound bromide vs. Hyoscine N-butylbromide (IV)Pylorus relaxationThis compound bromide: 66.7% complete relaxation. Hyoscine N-butylbromide: 26.7% complete relaxation (p=0.04).

Mechanism of Action: Muscarinic Receptor Antagonism

This compound bromide functions as a non-selective competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][4] In the smooth muscle of the gastrointestinal tract, the M3 receptor subtype is predominantly responsible for mediating contraction. Acetylcholine released from parasympathetic nerves binds to these Gq-protein coupled receptors, initiating a signaling cascade that leads to muscle contraction. This compound bromide competitively blocks this binding, thereby inhibiting the downstream signaling and resulting in smooth muscle relaxation.[1]

ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to This compound This compound Bromide This compound->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca Ca²⁺ Release SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction Initiates

Signaling pathway of this compound Bromide's antagonism at the M3 muscarinic receptor.

Experimental Protocols

In Vitro: Isolated Organ Bath Studies for Antagonist Potency (Schild Analysis)

This in vitro method is a cornerstone for characterizing the antagonist properties of compounds like this compound bromide at a tissue level.

Objective: To determine the affinity (pA2 value) of this compound bromide for muscarinic receptors through functional antagonism of agonist-induced contractions in an isolated smooth muscle preparation.[4]

Methodology:

  • Tissue Preparation: A segment of smooth muscle tissue, such as the guinea pig ileum or detrusor muscle, is dissected and mounted in an organ bath. The bath contains a physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.[4]

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a defined period (e.g., 60 minutes), with regular washing to remove any metabolites.[4]

  • Control Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., acetylcholine or carbachol) by adding increasing concentrations to the bath and recording the resulting isometric contractions.[4]

  • Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a fixed concentration of this compound bromide for a predetermined time to allow the antagonist to reach equilibrium with the receptors.[4]

  • Agonist Concentration-Response in Presence of Antagonist: The cumulative concentration-response curve for the agonist is repeated in the presence of this compound bromide.[4] This step is repeated with several different concentrations of this compound bromide.

  • Data Analysis (Schild Plot):

    • The dose ratio (the ratio of the agonist's EC50 in the presence and absence of the antagonist) is calculated for each concentration of this compound bromide.[4]

    • A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound bromide.[4]

    • The x-intercept of the linear regression line provides the pA2 value, which is a measure of the antagonist's affinity for the receptor. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[4]

A Isolate Smooth Muscle Tissue (e.g., Guinea Pig Ileum) B Mount in Organ Bath & Equilibrate A->B C Generate Control Agonist Concentration-Response Curve B->C D Wash Tissue C->D E Incubate with this compound Bromide (Fixed Concentration) D->E F Generate Agonist Curve in Presence of this compound Bromide E->F G Repeat with Different Antagonist Concentrations F->G G->D Yes H Calculate Dose Ratios G->H No I Construct Schild Plot H->I J Determine pA2 Value I->J

Experimental workflow for an in vitro isolated organ bath study.
In Vivo: Charcoal Meal Test for Gastrointestinal Transit

This in vivo model is used to assess the effect of a test compound on gastrointestinal motility.

Objective: To evaluate the efficacy of a test compound to inhibit or prevent inhibition of small intestinal propulsive motility.[5]

Methodology:

  • Animal Preparation: Rats or mice are fasted for a specific period (e.g., 6-18 hours) before the experiment.[6][7]

  • Compound Administration: The test compound (e.g., this compound bromide) or vehicle is administered orally or via another appropriate route.[6]

  • Charcoal Meal Administration: After a predetermined time, an activated charcoal suspension (e.g., 10% charcoal in 5% gum acacia) is administered by oral gavage.[6][8]

  • Transit Time Measurement: After a set time (e.g., 20-30 minutes), the animals are euthanized. The small intestine is carefully removed, and the total length of the intestine and the distance traveled by the charcoal meal from the pylorus are measured.[5][6]

  • Data Analysis: The gastrointestinal transit is calculated as the percentage of the distance traveled by the charcoal relative to the total length of the small intestine.[6] A decrease in this percentage compared to the vehicle control group indicates an inhibitory effect on motility.

Note: While this is a standard protocol, specific in vivo studies detailing the effects of this compound bromide with corresponding quantitative data are not extensively available in the public literature.

Conclusion on Reproducibility

The available literature provides a reasonably consistent, albeit dated, picture of this compound bromide's efficacy in treating symptoms of Irritable Bowel Syndrome. The findings from an open-label trial are supported by a more rigorous double-blind, placebo-controlled crossover study, which enhances confidence in its therapeutic potential. The mechanism of action as a muscarinic receptor antagonist is well-established and provides a clear rationale for its antispasmodic effects.[1]

However, there are limitations to the available data. The clinical trials were conducted with relatively small patient numbers. Furthermore, a lack of modern, large-scale, multi-center, randomized controlled trials comparing this compound bromide to a placebo and other currently used antispasmodics for IBS makes a definitive assessment of its comparative efficacy and the reproducibility of its effects in a contemporary context challenging. While in vitro methodologies are well-described, the paucity of publicly available quantitative data, such as pA2 or Ki values, for this compound bromide limits a robust comparison of its potency with other antimuscarinic agents. Future research employing standardized, modern protocols would be invaluable in fully elucidating the reproducibility and comparative effectiveness of this compound bromide.

References

A Comparative Guide to Prifinium Bromide in the Management of Irritable Bowel Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial data available for Prifinium bromide in the treatment of Irritable Bowel Syndrome (IBS). It offers a comparative perspective against other therapeutic alternatives, supported by available experimental data, detailed methodologies, and relevant signaling pathways.

Executive Summary

This compound bromide is an anticholinergic agent that has demonstrated efficacy in treating symptoms of Irritable Bowel Syndrome (IBS), particularly abdominal pain and altered bowel habits.[1][2][3][4] As a muscarinic receptor antagonist, it acts by blocking the action of acetylcholine on smooth muscles in the gastrointestinal tract, leading to a reduction in muscle spasms.[4][5] Clinical studies, though some are dated and have methodological limitations, consistently suggest a benefit over placebo.[1][6] This guide aims to synthesize the available evidence on this compound bromide and compare its performance with other antispasmodic agents used in IBS management.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound bromide is a quaternary ammonium antimuscarinic agent.[7] Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype, on gastrointestinal smooth muscle cells.[5][8] This blockade inhibits acetylcholine-induced muscle contractions, thereby reducing the frequency and intensity of intestinal spasms and alleviating associated pain.[4][5][8]

Below is a diagram illustrating the signaling pathway of acetylcholine-mediated smooth muscle contraction and the inhibitory effect of this compound bromide.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates Prifinium_Bromide Prifinium_Bromide Prifinium_Bromide->M3_Receptor Blocks PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Ca2 Ca2+ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Leads to

Figure 1: Signaling pathway of M3 receptor activation and its inhibition by this compound Bromide.

Comparative Clinical Efficacy

The following tables summarize the quantitative data from clinical trials on this compound bromide and its comparators. It is important to note that the available data for this compound bromide is limited, and some of the studies are older and may not meet current clinical trial design standards.

Table 1: Efficacy of this compound Bromide in Irritable Bowel Syndrome
StudyNumber of PatientsDosageTreatment DurationPrimary OutcomeReported Efficacy
Open Clinical Trial[2]2190 mg/day4 weeksImprovement in symptoms like diarrhea and constipation43% marked or moderate improvement after 2 weeks; 86% after 4 weeks. Judged useful in 67% of patients.
Sasaki et al. (1985)[1][3]40Not specified4 weeks (for 38 patients)Clinical efficacy in IBSJudged beneficial in 70% of patients, slightly beneficial in 15%, and not beneficial in 15%.
Piai G. (1979)[1][6]1890 mg/day6 weeks (crossover)Relief of pain, flatulence, constipation, and/or diarrheaStatistically significant difference in favor of the drug for overall ratings.
Table 2: Efficacy of Comparator Antispasmodics in Irritable Bowel Syndrome
DrugStudy/AnalysisNumber of PatientsDosageKey Findings
Otilonium Bromide Pooled Analysis[9][10]88340 mg t.i.d.Significant therapeutic effect on intensity and frequency of abdominal pain and severity of bloating at weeks 10 and 15 compared to placebo.
Clavé et al.[11]35640 mg t.i.d.Significantly greater reduction in weekly frequency of abdominal pain (-0.90 vs. -0.65, p=0.03) and bloating (-1.2 vs. -0.9, p=0.02) compared to placebo.
Pinaverium Bromide Meta-analysis[12]8 studiesVariedBenefical effect on overall IBS symptom relief (SMD 0.64, p < 0.0001; RR 1.75, p < 0.0008) and for abdominal pain, stool change, and bloating.
Cimetropium Bromide Dobrilla et al.[13]7050 mg t.i.d.Significant reduction in pain score (85% vs 52% in placebo, p=0.0005) and number of pain episodes (86% vs 50% in placebo, p=0.001) at 3 months.
Centonze et al.[14][15]Not specifiedNot specifiedBoth cimetropium bromide and this compound bromide significantly improved abdominal pain and constipation in a double-blind crossover trial.
Hyoscine Butylbromide Mueller-Lissner et al.[16]Not specified10 mg t.i.d.Significant decrease in abdominal pain intensity and frequency compared to placebo after 3 weeks.

Experimental Protocols

The methodologies of the cited clinical trials, where available, are outlined below to provide context for the presented data.

This compound Bromide Studies
  • Open Clinical Trial [2]

    • Study Design: Open-label clinical trial.

    • Patient Population: 21 patients with IBS exhibiting clear psychosomatic characteristics.

    • Intervention: this compound bromide 90 mg/day for four weeks.

    • Concomitant Medication: 18 of 21 patients were allowed to take antacids or lactobacillus preparations as needed.

    • Assessment: Comparison of symptomatic severity before, during, and after treatment.

  • Piai G. (1979) [1][6]

    • Study Design: Randomized, double-blind, crossover study.

    • Patient Population: 18 patients with irritable colon syndrome.

    • Intervention: this compound bromide 90 mg/day versus placebo for 6 weeks.

    • Assessment: Weekly scoring of pain, flatulence, and constipation/diarrhea.

Generalized Clinical Trial Workflow for an Antispasmodic in IBS

The following diagram illustrates a typical workflow for a clinical trial investigating the efficacy of an antispasmodic agent like this compound bromide in IBS, based on common methodologies.

cluster_0 Treatment Arms Screening Patient Screening (e.g., Rome Criteria) Baseline Baseline Assessment (Symptom Diaries) Screening->Baseline Randomization Randomization Baseline->Randomization Drug Investigational Drug (e.g., this compound Bromide) Randomization->Drug Placebo Placebo Randomization->Placebo Treatment Treatment Period (e.g., 4-12 weeks) Follow_up Follow-up Period Treatment->Follow_up Analysis Data Analysis Follow_up->Analysis Drug->Treatment Placebo->Treatment

Figure 2: Generalized workflow of a clinical trial for an antispasmodic in IBS.

Side Effect Profile

This compound bromide is generally reported to have a favorable side effect profile, with adverse events being rare and mild.[6] In one study, side effects were noted in 19% of patients, but none were severe enough to warrant discontinuation of the drug.[2] Another study reported only one case of moderate constipation.[3] As an anticholinergic agent, potential side effects could include dry mouth, blurred vision, and urinary retention, although these are not prominently reported in the available literature for this compound bromide.

Conclusion

The available clinical data, although limited by modern standards, suggests that this compound bromide is an effective and well-tolerated treatment for the symptoms of Irritable Bowel Syndrome. It demonstrates a consistent, albeit modestly documented, superiority over placebo in improving symptoms such as abdominal pain and altered bowel habits.

For drug development professionals, this compound bromide serves as a benchmark for the efficacy of antispasmodic agents. Future clinical trials should aim for larger patient populations, more rigorous double-blind, placebo-controlled designs, and the use of standardized, validated symptom scoring systems to provide a more definitive assessment of its efficacy in comparison to both established and novel IBS therapies. Further research into its specific affinities for different muscarinic receptor subtypes could also elucidate its pharmacological profile and potential for more targeted therapeutic applications.

References

A Comparative Analysis of Side Effect Profiles: Prifinium Bromide and Other Anticholinergics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of Prifinium bromide and other commonly used anticholinergic agents. The information is compiled from available clinical trial data and pharmacological literature to assist researchers and drug development professionals in evaluating the relative safety of these compounds. This analysis focuses on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Comparison of Side Effect Profiles

The following table summarizes the reported incidence of common anticholinergic side effects for this compound bromide and other selected anticholinergics. It is important to note that the data are derived from different clinical trials with varying patient populations, dosages, and methodologies, which may limit direct comparability.

Side EffectThis compound BromideHyoscine ButylbromideDicyclomineAtropine
Dry Mouth Reported, incidence not specified<1.5%[1]Common[2][3][4][5][6]Common[7][8]
Blurred Vision Reported, incidence not specified<1.5%[1]Common[2][3][4][5][6]Common[7][8]
Constipation Moderate (one case in 40 patients)[9]<1.5%[1]PossibleCommon[8]
Urinary Retention Reported, incidence not specified-PossibleCommon[8]
Dizziness --Common[2][3][4][5][6]-
Tachycardia ---Common[7][8]
Overall Incidence of Side Effects 19% (in a study of 21 patients)[10]No significant difference from placebo[1]--

Note: "-" indicates that specific quantitative data was not found in the reviewed literature. The term "Reported" signifies that the side effect is mentioned in the literature, but a specific incidence rate was not provided.

Experimental Protocols

The assessment of side effect profiles in clinical trials involving anticholinergic drugs typically follows a structured methodology to ensure accurate and consistent data collection. While specific protocols for the cited this compound bromide studies are not publicly available in full detail, a generalized protocol for assessing anticholinergic side effects in a clinical trial for a condition like Irritable Bowel Syndrome (IBS) would include the following components:

1. Patient Population:

  • Clearly defined inclusion and exclusion criteria for patients with a confirmed diagnosis of the target condition (e.g., IBS based on Rome IV criteria).

  • Exclusion of patients with contraindications to anticholinergic drugs, such as narrow-angle glaucoma, myasthenia gravis, or obstructive uropathy.[3][11][12][13]

2. Study Design:

  • A randomized, double-blind, placebo-controlled or active-comparator design is the gold standard for minimizing bias.

  • A washout period before the treatment phase to eliminate the effects of any prior medications.

3. Data Collection and Adverse Event Reporting:

  • Systematic Monitoring: Adverse events (AEs) are systematically monitored and recorded at each study visit.[14][15]

  • Patient-Reported Outcomes (PROs): Standardized questionnaires and patient diaries are often used to capture the frequency and severity of common anticholinergic side effects (e.g., dry mouth, blurred vision, constipation) from the patient's perspective.

  • Clinician Assessment: Clinicians assess and grade the severity of AEs, typically using a standardized scale (e.g., Mild, Moderate, Severe).

  • Standardized Terminology: Adverse events are coded using a standardized medical dictionary, such as the Medical Dictionary for Regulatory Activities (MedDRA), to ensure consistency in reporting.

  • Causality Assessment: The relationship between the study drug and the adverse event is assessed by the investigator.

  • Serious Adverse Event (SAE) Reporting: Procedures are in place for the immediate reporting of any serious adverse events to the sponsor and regulatory authorities.[15][16]

4. Statistical Analysis:

  • The incidence of each adverse event is calculated for each treatment group.

  • Statistical tests are used to compare the incidence of adverse events between the active treatment and control groups to determine if there is a statistically significant difference.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway associated with anticholinergic drugs and a generalized workflow for a clinical trial assessing their efficacy and safety.

Anticholinergic_Signaling_Pathway cluster_neuron Cholinergic Neuron cluster_cell Target Cell (e.g., Smooth Muscle) ACh Acetylcholine (ACh) MR Muscarinic Receptor ACh->MR Binds to Gq Gq protein MR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Ca Ca²⁺ release IP3->Ca Triggers Response Cellular Response (e.g., Muscle Contraction) Ca->Response Anticholinergic Anticholinergic Drug (e.g., this compound bromide) Anticholinergic->MR Blocks Clinical_Trial_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Start->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Treatment Group A (e.g., this compound bromide) Randomization->Group_A Group_B Treatment Group B (e.g., Other Anticholinergic or Placebo) Randomization->Group_B Treatment_Phase Treatment Period (Data Collection on Efficacy & Side Effects) Group_A->Treatment_Phase Group_B->Treatment_Phase Follow_Up Follow-Up Period Treatment_Phase->Follow_Up Data_Analysis Data Analysis (Comparison of Side Effect Profiles) Follow_Up->Data_Analysis Conclusion Conclusion on Relative Safety Data_Analysis->Conclusion

References

A Head-to-Head Comparison of Prifinium Bromide and Cimetropium Bromide in the Management of Irritable Bowel Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the therapeutic landscape of gastrointestinal spasmodic conditions, particularly Irritable Bowel Syndrome (IBS), a clear understanding of the comparative efficacy and mechanisms of available treatments is paramount. This guide provides a detailed, data-driven comparison of two antimuscarinic agents, Prifinium bromide and Cimetropium bromide, drawing from head-to-head clinical trial data.

Executive Summary

Both this compound bromide and Cimetropium bromide are effective in improving the primary symptoms of Irritable Bowel Syndrome, notably abdominal pain and constipation.[1][2] A direct comparative, double-blind, cross-over trial demonstrated that both drugs significantly alleviate these symptoms without inducing serious atropine-like side effects.[1][2] While both drugs share a common mechanism of action as antimuscarinic agents, subtle differences in their clinical profiles may exist. This guide will delve into the available quantitative data, experimental methodologies, and the underlying signaling pathways to provide a comprehensive comparison.

Mechanism of Action

This compound bromide and Cimetropium bromide exert their therapeutic effects by acting as competitive antagonists at muscarinic acetylcholine receptors in the smooth muscle of the gastrointestinal tract.[3][4] By blocking the action of acetylcholine, these drugs inhibit smooth muscle contraction, thereby reducing the frequency and intensity of gastrointestinal spasms and alleviating associated pain.[3][5][4] Cimetropium bromide is specifically noted to have a direct myolytic action in addition to its antimuscarinic properties.[1]

The signaling pathway inhibited by both drugs is illustrated below. Acetylcholine released from nerve endings binds to M3 muscarinic receptors on gastrointestinal smooth muscle cells. This binding activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates myosin, leading to muscle contraction. Both this compound bromide and Cimetropium bromide interrupt this cascade at the initial step by blocking the binding of acetylcholine to the M3 receptor.

cluster_0 Presynaptic Neuron cluster_1 Smooth Muscle Cell cluster_2 Pharmacological Intervention Acetylcholine (ACh) Acetylcholine (ACh) M3 Receptor M3 Receptor Acetylcholine (ACh)->M3 Receptor binds to Gq Protein Gq Protein M3 Receptor->Gq Protein activates PLC Phospholipase C (PLC) Gq Protein->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 to PIP2 PIP2 SR Sarcoplasmic Reticulum (SR) IP3->SR binds to Ca2+ Ca2+ SR->Ca2+ releases Contraction Contraction Ca2+->Contraction leads to This compound Bromide This compound Bromide This compound Bromide->M3 Receptor antagonizes Cimetropium Bromide Cimetropium Bromide Cimetropium Bromide->M3 Receptor antagonizes

Caption: Muscarinic Receptor Signaling Pathway and Drug Inhibition.

Head-to-Head Clinical Trial Data

A key comparative study was a two-month, double-blind, cross-over trial involving patients with Irritable Bowel Syndrome.[1] This study directly compared the efficacy of Cimetropium bromide and this compound bromide.

Efficacy Comparison

Both drugs demonstrated a significant improvement in the primary symptoms of IBS, including abdominal pain and constipation.[1][2] The global opinions on the efficacy of the two treatments were positive for both drugs.[1]

ParameterCimetropium BromideThis compound Bromide
Abdominal Pain Significantly ImprovedSignificantly Improved
Constipation Significantly ImprovedSignificantly Improved
Patient's Global Opinion on Efficacy PositivePositive

Table 1: Summary of Efficacy from a Head-to-Head Trial.[1]

Side Effect Profile

No serious atropine-like untoward effects were reported for either drug in the head-to-head trial.[1][2] In a separate long-term study of Cimetropium bromide, reported side effects were mainly dry mouth and sleepiness, but none led to withdrawal from the study.[2] Another study on this compound bromide reported side effects in 19% of patients, none of which were serious enough to discontinue the drug.[6]

Experimental Protocols

The primary head-to-head comparison was a double-blind, cross-over trial.[1]

Study Design:

  • Phase 1 (3 weeks): Patients were randomly assigned to two groups. Group A received Cimetropium bromide, and Group B received this compound bromide.

  • Wash-out Period (1 week): Patients received no treatment.

  • Phase 2 (3 weeks): The treatments were crossed over. Group A received this compound bromide, and Group B received Cimetropium bromide.

Dosage: The drugs were administered three times a day before the three main meals.[1]

Parameters Assessed:

  • Number of weekly bowel movements.

  • Number of daily episodes of abdominal pain and its relationship with flatus and defecation.

  • Severity of abdominal pain and constipation, assessed by patients on a four-point scale (absent, mild, moderate, severe).

  • A global assessment of the value of the two treatments based on the patients' and two different observers' clinical impressions.[1]

Start Patient Recruitment (IBS Diagnosis) Randomization Randomization Start->Randomization GroupA_P1 Group A: Cimetropium Bromide (3 weeks) Randomization->GroupA_P1 GroupB_P1 Group B: This compound Bromide (3 weeks) Randomization->GroupB_P1 Washout Washout Period (1 week) GroupA_P1->Washout GroupB_P1->Washout Crossover Crossover Washout->Crossover GroupA_P2 Group A: This compound Bromide (3 weeks) Crossover->GroupA_P2 GroupB_P2 Group B: Cimetropium Bromide (3 weeks) Crossover->GroupB_P2 End Final Assessment GroupA_P2->End GroupB_P2->End

Caption: Double-Blind, Cross-Over Trial Workflow.

Supporting Evidence and Broader Context

While the head-to-head trial provides the most direct comparison, other studies offer additional insights into the individual efficacy of each drug.

  • This compound Bromide: An open clinical trial with this compound bromide (90 mg/day for four weeks) in 21 IBS patients showed marked or moderate improvement in symptoms like diarrhea and constipation in 43% of patients after two weeks and 86% after four weeks.[6] The drug was judged to be useful in 67% of the patients studied.[6]

  • Cimetropium Bromide: In a long-term, double-blind, placebo-controlled trial, Cimetropium bromide was effective in maintaining remission of IBS symptoms.[2][7] After three months, 80% of the placebo group had withdrawn from the study due to worsening symptoms, compared to only 28% of the Cimetropium bromide group.[7] Global clinical improvement was reported by 57% of patients in the Cimetropium group.[7]

Conclusion

Based on the available head-to-head clinical trial data, both this compound bromide and Cimetropium bromide are effective and well-tolerated options for the symptomatic relief of Irritable Bowel Syndrome. The direct comparative trial did not find a significant difference in the efficacy of the two drugs in improving abdominal pain and constipation. Both drugs share a common mechanism of action as antimuscarinic agents, effectively reducing gastrointestinal smooth muscle spasms. The choice between these two agents may, therefore, depend on other factors such as availability, cost, and individual patient response. Further large-scale, multi-center trials would be beneficial to delineate any subtle differences in their efficacy and safety profiles.

References

Prifinium Bromide vs. Placebo for Irritable Bowel Syndrome: A Comparative Analysis of Clinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of Prifinium bromide against placebo in the management of Irritable Bowel Syndrome (IBS), with a focus on supporting data from clinical trials. The information is intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

This compound bromide is an antimuscarinic agent that competitively antagonizes acetylcholine at muscarinic receptors, primarily the M3 subtype, on smooth muscle cells. This action inhibits the downstream signaling cascade responsible for smooth muscle contraction, thereby alleviating the abdominal pain and cramping characteristic of IBS.

Signaling Pathway of this compound Bromide

The binding of acetylcholine (ACh) to M3 muscarinic receptors on gastrointestinal smooth muscle cells activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and the increased cytosolic Ca2+ activates calmodulin, leading to the activation of myosin light chain kinase (MLCK). MLCK phosphorylates myosin light chains, resulting in smooth muscle contraction. This compound bromide competitively blocks the initial binding of ACh to the M3 receptor, thus inhibiting this entire contractile signaling pathway.

cluster_cell Smooth Muscle Cell AC Acetylcholine (ACh) M3R M3 Muscarinic Receptor AC->M3R Binds Gq Gq Protein M3R->Gq Activates Relaxation Muscle Relaxation PB This compound Bromide PB->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca Ca2+ SR->Ca Releases Calmodulin Calmodulin Ca->Calmodulin Activates MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin Myosin MLCK->Myosin Phosphorylates Contraction Muscle Contraction Myosin->Contraction cluster_workflow Clinical Trial Workflow p1 Patient Recruitment (IBS Diagnosis) p2 Informed Consent p1->p2 p3 Randomization p2->p3 p4a Group A: This compound Bromide p3->p4a p4b Group B: Placebo p3->p4b p5 Treatment Period (e.g., 6 weeks) p4a->p5 p4b->p5 p6 Weekly Symptom Scoring (Pain, Flatulence, Bowel Habits) p5->p6 Crossover (if applicable) p7 Data Analysis (Comparison of Symptom Scores) p6->p7 p8 Results and Conclusion p7->p8

A Comparative Analysis of Prifinium Bromide and Timepidium Bromide for Gastrointestinal Spasmodic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prifinium bromide and timepidium bromide are both quaternary ammonium antimuscarinic agents utilized clinically for their antispasmodic properties in the treatment of various gastrointestinal disorders.[1][2][3] Their primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors, leading to the relaxation of smooth muscle in the gastrointestinal tract.[1][4] This guide provides a comprehensive comparative study of these two compounds, presenting available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid researchers and professionals in drug development.

Chemical Structures

The chemical structures of this compound bromide and Timepidium bromide are presented below.

This compound Bromide

  • IUPAC Name: 3-(diphenylmethylene)-1,1-diethyl-2-methylpyrrolidinium bromide

  • Chemical Formula: C₂₂H₂₈BrN

  • Molecular Weight: 386.37 g/mol

Timepidium Bromide

  • IUPAC Name: 3-(di-2-thienylmethylene)-5-methoxy-1,1-dimethylpiperidinium bromide

  • Chemical Formula: C₁₇H₂₂BrNOS₂

  • Molecular Weight: 400.40 g/mol

Mechanism of Action and Signaling Pathway

Both this compound bromide and Timepidium bromide exert their therapeutic effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[1][4] In the gastrointestinal tract, the M3 subtype of these receptors is predominantly responsible for mediating smooth muscle contraction.[5][6][7]

The binding of the neurotransmitter acetylcholine (ACh) to M3 receptors, which are Gq protein-coupled receptors, initiates a signaling cascade. This involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, which in turn activates calmodulin and myosin light chain kinase (MLCK). This leads to the phosphorylation of myosin and subsequent smooth muscle contraction.[1] this compound bromide and Timepidium bromide block the initial binding of ACh to the M3 receptor, thereby inhibiting this entire signaling pathway and resulting in smooth muscle relaxation.[1]

cluster_inhibition Antagonism cluster_receptor Cell Membrane cluster_cell Smooth Muscle Cell This compound Bromide This compound Bromide M3R M3 Muscarinic Receptor This compound Bromide->M3R Block Timepidium Bromide Timepidium Bromide Timepidium Bromide->M3R Block ACh Acetylcholine ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2 Ca²⁺ Release IP3->Ca2 Stimulates Contraction Smooth Muscle Contraction Ca2->Contraction Leads to

Figure 1: Signaling pathway of M3 muscarinic receptor-mediated smooth muscle contraction and its inhibition by this compound bromide and Timepidium bromide.

Pharmacological Performance: A Comparative Overview

Direct comparative studies providing a complete quantitative analysis of the binding affinities (Ki) or functional potencies (pA2) of this compound bromide and Timepidium bromide across all muscarinic receptor subtypes under identical experimental conditions are limited in publicly available literature. However, data from individual studies provide valuable insights into their pharmacological profiles.

Receptor Binding Affinity and Functional Antagonism

The following tables summarize the available quantitative data on the receptor binding and functional antagonism of this compound bromide and Timepidium bromide. It is crucial to note that direct comparisons of values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Muscarinic Receptor Binding Affinities (Ki in nM)

CompoundM1M2M3M4M5Assay TypeReference
This compound bromide N/AN/AN/AN/AN/AMolecular Docking (Binding Affinity for M2: -8.6 kcal/mol)[8]
Timepidium bromide 34.07.731.018.011.0Radioligand Binding Assay[9]

N/A: Data not available in the searched literature.

Table 2: Functional Antagonist Potency (pA2 values)

CompoundTissue PreparationAgonistpA2 ValueReference
This compound bromide Guinea-pig detrusor muscleCarbacholComparable to Atropine[10]
Timepidium bromide Isolated guinea pig gallbladderMethacholine8.44[11]
Timepidium bromide Isolated guinea pig sphincter of OddiAcetylcholineApprox. 3 times more potent than Hyoscine-N-butylbromide and 1/4 as potent as Atropine[11]
Clinical Efficacy

A double-blind clinical study evaluated the effects of this compound bromide, Timepidium bromide, and hyoscine-N-butylbromide on the gastrointestinal tract in human subjects.[9] The study concluded that while all three active drugs showed significantly greater effects on peristaltic movement compared to placebo, there were no significant differences in the effects among the three active drugs on gastric tonus.[9] However, the effect of Timepidium bromide on the hypotonic rate of the stomach and the site of barium arrival was significantly different from placebo.[9]

Clinical trials on this compound bromide for Irritable Bowel Syndrome (IBS) have shown marked or moderate improvement in symptoms like diarrhea and constipation in a significant percentage of patients.[12][13][14]

Experimental Protocols

In Vitro Isolated Organ Bath Assay (Schild Analysis)

This in vitro method is a standard pharmacological technique to determine the potency (pA2 value) of a competitive antagonist.

Objective: To quantify the antagonistic effect of this compound bromide or Timepidium bromide on agonist-induced smooth muscle contraction.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum).

  • Organ bath system with an isometric force transducer.

  • Physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution).

  • Muscarinic agonist (e.g., Acetylcholine, Carbachol).

  • This compound bromide or Timepidium bromide.

  • Carbogen gas (95% O₂ / 5% CO₂).

Procedure:

  • Tissue Preparation: A segment of smooth muscle is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.[1]

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.[1]

  • Agonist-Induced Contraction: A cumulative concentration-response curve for a contractile agonist is generated to establish a baseline.[15]

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound bromide or Timepidium bromide.[15]

  • Competitive Antagonism: The agonist concentration-response curve is repeated in the presence of the antagonist.[15]

  • Data Analysis: Concentration-response curves are plotted. The dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) is calculated. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.[15]

A Tissue Preparation (e.g., Guinea Pig Ileum) B Mounting in Organ Bath A->B C Equilibration B->C D Generate Control Agonist Concentration-Response Curve C->D E Washout D->E F Incubate with Antagonist (this compound or Timepidium Bromide) E->F G Generate Agonist Concentration-Response Curve in presence of Antagonist F->G H Data Analysis (Schild Plot) G->H I Determine pA2 Value H->I

Figure 2: Experimental workflow for an isolated organ bath assay with Schild analysis.
In Vivo Gastrointestinal Transit Time Assay

This in vivo method assesses the effect of a drug on the rate of passage of a marker through the gastrointestinal tract in animal models.

Objective: To evaluate the inhibitory effect of this compound bromide or Timepidium bromide on gastrointestinal motility.

Materials:

  • Rodents (e.g., mice or rats).

  • Non-absorbable marker (e.g., carmine red or charcoal meal).[16][17]

  • This compound bromide or Timepidium bromide solution.

  • Vehicle control (e.g., saline).

  • Gavage needles.

Procedure:

  • Fasting: Animals are fasted overnight with free access to water.

  • Drug Administration: Animals are orally or parenterally administered with this compound bromide, Timepidium bromide, or vehicle control.

  • Marker Administration: After a specific period, a non-absorbable marker is administered orally.[16]

  • Observation/Dissection:

    • Method 1 (Fecal Pellet Expulsion): The time taken for the first appearance of the colored fecal pellet is recorded as the whole gut transit time.[16]

    • Method 2 (Intestinal Traversal): At a predetermined time after marker administration, animals are euthanized, and the small intestine is dissected. The distance traveled by the marker front from the pylorus to the cecum is measured and expressed as a percentage of the total length of the small intestine.[17]

  • Data Analysis: The transit time or the percentage of intestinal transit is compared between the drug-treated and control groups.

cluster_methods Measurement Methods A Animal Fasting B Drug Administration (this compound/Timepidium Bromide or Vehicle) A->B C Marker Administration (e.g., Carmine Red) B->C D Observation Period C->D E Measurement of Transit Time (e.g., First Red Pellet Appearance) D->E G Euthanasia & Dissection D->G I Data Comparison (Treated vs. Control) E->I F OR H Measurement of Marker Traversal Distance G->H H->I

Figure 3: Logical workflow for an in vivo gastrointestinal transit time assay.

Conclusion

This compound bromide and Timepidium bromide are both effective antispasmodic agents that function through the antagonism of muscarinic acetylcholine receptors. While both demonstrate clinical efficacy in managing gastrointestinal spasms, the available data suggests potential differences in their pharmacological profiles. Timepidium bromide appears to have a higher affinity for M2 receptors compared to other muscarinic subtypes, though the clinical significance of this requires further investigation. A direct comparative clinical trial with quantitative endpoints would be invaluable to definitively establish the relative efficacy and side-effect profiles of these two compounds. The experimental protocols and data presented in this guide provide a foundational framework for researchers to conduct further comparative studies and to better understand the pharmacological nuances of these important therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Prifinium Bromide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is as crucial as the innovative research itself. This document provides essential, step-by-step guidance for the proper disposal of Prifinium Bromide, ensuring the safety of laboratory personnel and environmental protection. Adherence to these procedures is paramount for regulatory compliance and fostering a culture of safety.

This compound Bromide is an anticholinergic drug, and like all chemical compounds, requires a specific protocol for its disposal to mitigate potential hazards.[1] This guide synthesizes information from safety data sheets and pharmaceutical waste management guidelines to provide a clear and actionable plan.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be aware of the hazards associated with this compound Bromide. It is classified as harmful if swallowed.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Essential Personal Protective Equipment (PPE):

PPE CategorySpecificationStandard Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields.[3]EN 166 (EU) or NIOSH (US).[3]
Skin Protection Chemical-resistant, impervious gloves. Fire/flame resistant and impervious clothing.[3]EN 374 (EU).[3]
Respiratory Protection A dust mask is recommended when handling large quantities. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3]NIOSH/MSHA or EN 149 approved.[3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound Bromide is through a licensed chemical destruction facility, typically involving controlled incineration.[4] Discharging this compound Bromide into sewer systems or contaminating water, food, or animal feed is strictly prohibited.[4]

Step 1: Waste Collection and Segregation It is crucial to segregate this compound Bromide waste from other laboratory waste streams to ensure proper handling and disposal.

Step 2: Waste Storage Store collected waste in suitable, closed, and clearly labeled containers. Storage should be in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Step 3: Arrange for Licensed Disposal Contact a licensed chemical waste disposal company to arrange for the pickup and transport of the this compound Bromide waste.

Step 4: Documentation Maintain a detailed record of the amount of this compound Bromide waste generated, its collection date, and the date it was transferred to the disposal company. This documentation is essential for regulatory compliance.[1]

Spill Management

In the event of an accidental spill, follow these steps:

  • Evacuate: Immediately evacuate personnel from the affected area and ensure it is well-ventilated.[3]

  • Contain: Prevent the further spread of the material. Do not allow the chemical to enter drains.[3]

  • Clean-up: Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination agent.[1]

Data Presentation

The following table summarizes key quantitative data for this compound Bromide:

PropertyValue
Molecular Formula C₂₂H₂₈BrN[5]
Molecular Weight 386.37 g/mol [6]
Melting Point 216-218 °C[6][7]
Solubility Soluble in DMSO (70 mg/mL).[8] Slightly soluble in water.[4][7][9]
Storage Temperature 2-10 °C.[3][10]
Acute Toxicity (LD50, male mice) 11 mg/kg (i.v.), 43 mg/kg (i.p.), 30 mg/kg (s.c.), 330 mg/kg (orally).[6][7]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound Bromide.

PrifiniumDisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_spill Spill Management start This compound Bromide Waste Generated ppe Don Appropriate PPE start->ppe collect Collect & Segregate Waste ppe->collect store Store in Labeled, Closed Container collect->store contact Contact Licensed Disposal Company store->contact document Document Waste Transfer contact->document end Disposal Complete document->end spill Accidental Spill Occurs evacuate Evacuate & Ventilate Area spill->evacuate contain Contain Spill evacuate->contain cleanup Clean Up with PPE contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate decontaminate->collect

Caption: Logical workflow for the safe disposal of this compound Bromide.

By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound Bromide, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prifinium
Reactant of Route 2
Prifinium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。